Methyl 4-chloroquinoline-6-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 4-chloroquinoline-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-15-11(14)7-2-3-10-8(6-7)9(12)4-5-13-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAFXSKTJPIZMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CN=C2C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20729266 | |
| Record name | Methyl 4-chloroquinoline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20729266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
648449-01-8 | |
| Record name | Methyl 4-chloroquinoline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20729266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-chloroquinoline-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Methyl 4-chloroquinoline-6-carboxylate CAS number and properties
An In-depth Technical Guide to Methyl 4-chloroquinoline-6-carboxylate for Advanced Research and Drug Development
This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's core properties, synthesis, reactivity, and applications, supported by field-proven insights and detailed protocols.
Core Compound Overview
This compound (CAS Number: 648449-01-8 ) is a substituted quinoline derivative that serves as a pivotal intermediate in the synthesis of a wide array of biologically active molecules.[1] The quinoline scaffold itself is a privileged structure in drug discovery, forming the core of numerous pharmaceuticals, most notably antimalarial drugs like chloroquine and quinine.[2][3] The specific functionalization of this compound—a reactive chlorine atom at the 4-position and a methyl ester at the 6-position—offers synthetic handles for extensive molecular elaboration, making it highly valuable for creating compound libraries for screening and development.[4] Its applications are primarily centered on the development of novel antimalarial, anticancer, antimicrobial, and anti-inflammatory agents.[1]
Key Physicochemical and Structural Data
A summary of the essential properties of this compound is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 648449-01-8 | [1][5][6][7] |
| Molecular Formula | C₁₁H₈ClNO₂ | [1][5] |
| Molecular Weight | 221.64 g/mol | [1][5] |
| IUPAC Name | This compound | [6] |
| Appearance | Solid | [5] |
| Purity | Typically ≥97% | [5][6] |
| InChI Key | LGAFXSKTJPIZMQ-UHFFFAOYSA-N | [1][5][6] |
| Storage Conditions | Store at 2-8°C, sealed and dry | [1][5] |
Synthesis and Mechanistic Insights
The synthesis of this compound typically involves the construction of the quinoline ring system followed by functional group manipulation. Classical methods for forming the quinoline core include the Gould-Jacobs and Friedländer reactions.[1][8] However, a more direct and common laboratory-scale approach involves the chlorination of the corresponding 4-hydroxy or 4-oxoquinoline precursor. This transformation is a cornerstone of quinoline chemistry, as the 4-oxo tautomer is often more readily accessible.
The conversion of a 4-oxoquinoline to a 4-chloroquinoline is typically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), sometimes with a catalytic amount of N,N-dimethylformamide (DMF).[9] The mechanism involves the activation of the keto group by the chlorinating agent, followed by nucleophilic attack of the chloride ion.
Below is a representative workflow for this synthetic transformation.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis
This protocol describes the chlorination of Methyl 4-oxo-1,4-dihydroquinoline-6-carboxylate. Causality: The choice of phosphorus oxychloride (POCl₃) is based on its high efficacy in converting hindered keto groups to chlorides. The reaction is performed under anhydrous conditions to prevent hydrolysis of the reagent and product.
-
Preparation: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 4-oxo-1,4-dihydroquinoline-6-carboxylate (1.0 eq).
-
Reagent Addition: Under a nitrogen atmosphere, carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. If the starting material has low solubility, a co-solvent like toluene can be used.[9]
-
Reaction: Heat the mixture to reflux (approximately 105-110°C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step quenches the excess POCl₃.
-
Neutralization: Basify the acidic aqueous solution to a pH of 8-9 using a saturated sodium bicarbonate solution or dilute sodium hydroxide. This step precipitates the product.
-
Extraction: Extract the product from the aqueous layer using an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x 50 mL).[9]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane).
Core Reactivity: The Power of Nucleophilic Aromatic Substitution (SNAr)
The primary utility of this compound in drug development stems from the reactivity of the chlorine atom at the C4 position. The electron-withdrawing effect of the quinoline nitrogen atom makes the C4 position highly electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr).[10] This allows for the straightforward introduction of a wide variety of nucleophiles, such as amines, alcohols, and thiols, to build molecular complexity.
The general mechanism for the SNAr reaction is a two-step addition-elimination process.
Caption: The addition-elimination mechanism of S(N)Ar reactions.
This reactivity is the foundation for synthesizing libraries of compounds for structure-activity relationship (SAR) studies. For instance, reacting the title compound with various anilines or alkylamines is a common strategy to develop kinase inhibitors or antimalarial agents.[10][11]
Applications in Research and Drug Discovery
This compound is not an end-product but a critical starting material. Its derivatives have shown significant promise in several therapeutic areas.
-
Antimalarial Agents: The 4-aminoquinoline core is famous for its antimalarial properties. This compound is an ideal precursor for synthesizing analogs of chloroquine and amodiaquine, aiming to overcome drug resistance in Plasmodium falciparum.[1][4]
-
Anticancer Therapeutics: Many kinase inhibitors used in oncology, such as bosutinib and cabozantinib, feature a functionalized quinoline core. The title compound provides a scaffold to synthesize novel compounds that can be screened for activity against various cancer cell lines by targeting specific signaling pathways involved in tumor growth and proliferation.[1]
-
Antimicrobial and Anti-inflammatory Research: The broad biological activity of quinolines extends to antibacterial and anti-inflammatory effects.[1][2] Researchers use this intermediate to create new chemical entities for screening in these domains.
Analytical and Quality Control Protocols
Ensuring the purity and identity of this compound is critical for reproducible downstream synthesis and biological testing. A combination of chromatographic and spectroscopic techniques is employed for robust quality control.[12][13]
Recommended Analytical Workflow
Caption: A standard workflow for the quality control analysis of the title compound.
Detailed Protocol: Purity Assessment by HPLC-UV
This protocol provides a general method for determining the purity of this compound. Causality: A C18 column is chosen for its versatility in reversed-phase chromatography of moderately polar aromatic compounds. Acetonitrile and water with a formic acid modifier are used to ensure good peak shape and ionization for potential mass spectrometry coupling.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.[13]
-
Injection Volume: 5-10 µL.[13]
-
Detection Wavelength: 225 nm (or a wavelength determined by UV-Vis scan).[13]
-
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
Safety, Handling, and Storage
Proper handling of this compound is essential due to its potential hazards.
GHS Hazard Information
| Pictogram | GHS Code | Hazard Statement | Source(s) |
| GHS07 | H302 | Harmful if swallowed | [6][14] |
| GHS07 | H315 | Causes skin irritation | [5][14] |
| GHS07 | H319 | Causes serious eye irritation | [5][14] |
| GHS07 | H332 | Harmful if inhaled | [6] |
| GHS07 | H335 | May cause respiratory irritation | [5][14] |
Handling Recommendations:
-
Use in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry place.[1][5]
-
The recommended storage temperature is between 2-8°C to ensure long-term stability.[1][5]
Conclusion
This compound is a highly versatile and valuable building block for chemical synthesis and drug discovery. Its well-defined reactivity, particularly at the C4 position, provides a reliable platform for generating diverse molecular structures. A thorough understanding of its synthesis, handling, and analytical characterization is fundamental for any research program leveraging this important chemical intermediate. The protocols and data presented in this guide serve as a foundational resource for scientists aiming to unlock its full potential in developing the next generation of therapeutics.
References
-
Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC - NIH. [Link]
-
Methyl 4-chloroquinoline-7-carboxylate | C11H8ClNO2 - PubChem. PubChem. [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers. [Link]
-
Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. IJFMR. [Link]
-
Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. ResearchGate. [Link]
-
What are the applications and preparation methods of 4-CHLOROQUINOLINE? - FAQ. qinabio.com. [Link]
-
Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group - Durham University. [Link]
Sources
- 1. This compound | 648449-01-8 | Benchchem [benchchem.com]
- 2. ijfmr.com [ijfmr.com]
- 3. Page loading... [wap.guidechem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | 648449-01-8 [sigmaaldrich.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. This compound | 648449-01-8 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Methyl 4-chloro-7-Methoxyquinoline-6-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 10. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 11. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Methyl 4-chloroquinoline-7-carboxylate | C11H8ClNO2 | CID 21708520 - PubChem [pubchem.ncbi.nlm.nih.gov]
physical and chemical properties of Methyl 4-chloroquinoline-6-carboxylate
An In-depth Technical Guide to Methyl 4-chloroquinoline-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a halogenated quinoline derivative that serves as a pivotal intermediate in synthetic organic and medicinal chemistry. Its unique structural features, particularly the reactive chlorine at the 4-position and the ester functionality at the 6-position, make it a versatile building block for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound. It further delves into its synthesis, reactivity, and significant applications in drug discovery, with a focus on the development of antimalarial and anticancer agents. Detailed experimental protocols and safety information are also provided to equip researchers with the necessary knowledge for its effective and safe utilization in a laboratory setting.
Chemical Identity and Structure
This compound is a solid organic compound featuring a quinoline core. The quinoline ring is substituted with a chlorine atom at the 4-position and a methyl carboxylate group at the 6-position.[1]
-
IUPAC Name: this compound
-
Synonym(s): methyl 4-chloro-6-quinolinecarboxylate[2]
-
CAS Number: 648449-01-8[1]
-
Molecular Formula: C₁₁H₈ClNO₂[1]
-
InChI Key: LGAFXSKTJPIZMQ-UHFFFAOYSA-N[2]
Caption: Chemical structure of this compound.
Physical and Chemical Properties
A summary of the key is presented in the table below.
| Property | Value | Source |
| Physical Form | Solid | [2] |
| Molecular Weight | 221.64 g/mol | [1][2] |
| Purity | 97% | [2] |
| Storage Temperature | 2-8°C, sealed in dry conditions | [1][2] |
Spectroscopic Data
Spectroscopic data is essential for the unambiguous identification and characterization of this compound. Key spectral features are outlined below.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. Expected signals would correspond to the aromatic protons on the quinoline ring and the methyl protons of the ester group.[3]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the different carbon environments within the molecule, including the aromatic carbons, the carbonyl carbon of the ester, and the methyl carbon.[3]
-
IR (Infrared Spectroscopy): The IR spectrum is useful for identifying functional groups. Key absorptions would be expected for the C=O stretch of the ester, C-Cl stretch, and various aromatic C-H and C=C/C=N stretches.[3]
-
MS (Mass Spectrometry): Mass spectrometry provides the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.[3]
Reactivity and Chemical Behavior
The chemical reactivity of this compound is largely dictated by the chloro-substituted quinoline ring.
-
Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the 4-position of the quinoline ring is susceptible to nucleophilic attack.[4][5][6] This is a key reaction for introducing a wide variety of functional groups at this position, making it a valuable synthetic intermediate.[1] The reaction can be catalyzed by acids or bases.[4] For example, it can be substituted by nucleophiles like amines or thiols.[1]
-
Coupling Reactions: This compound can act as a coupling partner in various cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.[1]
-
Ester Group Modifications: The methyl ester at the 6-position can undergo typical ester reactions such as hydrolysis to the corresponding carboxylic acid or reduction to an alcohol.[1]
Caption: Key reaction pathways for this compound.
Synthesis
The synthesis of this compound typically involves the chlorination of a precursor molecule, Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate. A general synthetic protocol is outlined below.
Experimental Protocol: Synthesis of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate
This protocol describes a common method for the synthesis of a related compound, which can be adapted for the target molecule.
Materials:
-
Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate[7]
-
Thionyl chloride (SOCl₂) or Trichlorophosphate (POCl₃)[7]
-
N,N-dimethylformamide (DMF) (catalytic amount)[7]
-
Toluene[7]
-
Dichloromethane (DCM)[7]
-
Anhydrous sodium sulfate[7]
-
Ice water[7]
-
Ethyl acetate[7]
Procedure:
-
To a reaction vessel, add Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate and thionyl chloride (or trichlorophosphate in toluene).[7]
-
Add a catalytic amount of N,N-dimethylformamide (DMF) to the reaction mixture.[7]
-
Heat the reaction mixture under a nitrogen atmosphere. The reaction is typically refluxed for a specified period (e.g., 1 hour).[7]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[7]
-
Upon completion, the reaction mixture is worked up. This may involve concentrating the mixture to dryness.[7]
-
The residue is then carefully added to ice water.[7]
-
The aqueous phase is extracted multiple times with an organic solvent such as dichloromethane or ethyl acetate.[7]
-
The combined organic phases are washed, dried over an anhydrous drying agent like sodium sulfate, and then concentrated under reduced pressure to yield the crude product.[7]
-
The crude product can be further purified by techniques such as recrystallization or column chromatography to obtain the pure Methyl 4-chloro-7-methoxyquinoline-6-carboxylate.
Note: This is a generalized procedure and may require optimization for specific scales and desired purity. Always consult original literature for detailed experimental conditions.
Applications in Research and Drug Development
This compound is a valuable building block in medicinal chemistry due to the broad biological activities exhibited by quinoline derivatives.[1]
-
Antimalarial Agents: Quinoline-based compounds have a long history as antimalarial drugs. The 4-chloroquinoline scaffold is a key component of chloroquine and related analogs. This intermediate allows for the synthesis of novel quinoline derivatives with potential activity against malaria parasites, including resistant strains.[1][8]
-
Anticancer Agents: The quinoline core is present in numerous anticancer agents.[1][8] Derivatives of this compound have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis.[1] The ability to easily modify the 4-position allows for the exploration of structure-activity relationships to develop more potent and selective anticancer compounds.
-
Antimicrobial and Anti-inflammatory Agents: Quinoline derivatives have also shown promise as antibacterial, antifungal, and anti-inflammatory agents.[1] This compound serves as a starting point for the synthesis of libraries of compounds to be screened for these activities.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements:
-
Precautionary Statements:
-
Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly sealed.[1][2]
Conclusion
This compound is a versatile and valuable chemical intermediate with significant applications in organic synthesis and drug discovery. Its well-defined physical and chemical properties, coupled with its reactivity, make it an important tool for researchers and scientists. A thorough understanding of its synthesis, handling, and reactivity is crucial for its effective and safe use in the development of novel therapeutic agents and other advanced materials.
References
- Benchchem. (n.d.). This compound | 648449-01-8.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Market Prospect of Methyl 4-Chloro-7-Methoxyquinoline-6-Carboxylate: A Synthetic Route Analysis from a Trusted Manufacturer.
- Sigma-Aldrich. (n.d.). This compound | 648449-01-8.
- ResearchGate. (n.d.). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.
- ChemicalBook. (n.d.). Methyl 4-chloro-7-Methoxyquinoline-6-carboxylate synthesis.
- Frontiers Media. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies.
- PubChem. (n.d.). Methyl 4-chloroquinoline-7-carboxylate.
- PubMed Central. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies.
Sources
- 1. This compound | 648449-01-8 | Benchchem [benchchem.com]
- 2. This compound | 648449-01-8 [sigmaaldrich.com]
- 3. This compound(648449-01-8) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 6. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methyl 4-chloro-7-Methoxyquinoline-6-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. Methyl 4-chloroquinoline-7-carboxylate | C11H8ClNO2 | CID 21708520 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to Methyl 4-chloroquinoline-6-carboxylate: Synthesis, Properties, and Applications in Medicinal Chemistry
Executive Summary
Methyl 4-chloroquinoline-6-carboxylate is a highly functionalized heterocyclic compound that serves as a pivotal intermediate in the synthesis of complex molecular architectures, particularly within the pharmaceutical industry.[1] Its quinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis for numerous therapeutic agents. This guide provides an in-depth examination of its molecular structure, physicochemical properties, synthesis, and reactivity. We will delve into the mechanistic basis for its utility as a building block and present field-proven protocols for its synthesis and derivatization, underscoring its significance for researchers and professionals in drug discovery and development.
The Quinoline Scaffold: A Foundation of Pharmacological Activity
The quinoline ring system, a fusion of a benzene ring and a pyridine ring, is a cornerstone of medicinal chemistry. This scaffold is present in a wide array of natural alkaloids and synthetic compounds with diverse biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1] The strategic placement of substituents on this core structure allows for the fine-tuning of pharmacological profiles. This compound is an exemplary synthetic intermediate, featuring two distinct and orthogonally reactive sites: a chlorine atom at the C4 position activated for nucleophilic substitution and a methyl ester at the C6 position amenable to various transformations. This dual functionality is a key reason for its value in constructing libraries of potential drug candidates.
Physicochemical & Structural Properties
The identity and purity of a synthetic building block are paramount for reproducible downstream applications. The key properties of this compound are summarized below.
Molecular Structure
The compound consists of a quinoline nucleus with a chlorine substituent at position 4 and a methyl carboxylate group at position 6.[1] The electron-withdrawing nature of the ring nitrogen and the C4-chloro group significantly influences the molecule's reactivity.
Caption: Molecular structure of this compound.
Quantitative Data Summary
The following table consolidates the essential physicochemical data for this compound.
| Property | Value | Source(s) |
| CAS Number | 648449-01-8 | [1][2] |
| Molecular Formula | C₁₁H₈ClNO₂ | [1][3] |
| Molecular Weight | 221.64 g/mol | [1][3] |
| Physical Form | Solid | |
| InChI Key | LGAFXSKTJPIZMQ-UHFFFAOYSA-N | [1] |
| Storage Conditions | 2–8°C, sealed in a dry environment | [1] |
Synthesis and Mechanistic Considerations
The most common and industrially scalable synthesis of 4-chloroquinolines proceeds from their corresponding 4-hydroxy (or 4-oxo) precursors. This transformation relies on a robust chlorination reaction, where the hydroxyl group is converted into an excellent leaving group and subsequently displaced by a chloride ion.
Synthetic Workflow Diagram
The diagram below illustrates a typical synthetic pathway. The choice of chlorinating agent is critical; while phosphoryl chloride (POCl₃) is common, thionyl chloride (SOCl₂) can also be effective, often with a catalytic amount of a high-boiling tertiary amine or N,N-dimethylformamide (DMF).[4]
Caption: General workflow for the synthesis of the title compound.
Experimental Protocol: Chlorination of Methyl 4-hydroxyquinoline-6-carboxylate
This protocol is a representative procedure adapted from established methods for similar quinoline systems.[4] It is designed to be self-validating through in-process monitoring.
Materials:
-
Methyl 4-hydroxyquinoline-6-carboxylate (1.0 eq)
-
Thionyl chloride (SOCl₂) (10 vol)
-
N,N-dimethylformamide (DMF) (catalytic, ~0.1 eq)
-
Toluene (optional, as solvent)
-
Dichloromethane (DCM) for extraction
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 4-hydroxyquinoline-6-carboxylate.
-
Reagent Addition: Under a nitrogen atmosphere, add thionyl chloride followed by a catalytic amount of DMF. Causality Insight: DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is the active electrophilic species that facilitates the chlorination.
-
Heating: Heat the reaction mixture to reflux (approximately 80-90°C) for 1-3 hours.
-
In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed. Trustworthiness: This step ensures the reaction is complete, preventing carryover of the precursor into the final product.
-
Quenching: After cooling to room temperature, carefully and slowly pour the reaction mixture into ice-cold water or a saturated sodium bicarbonate solution to quench the excess thionyl chloride. Caution: This is an exothermic reaction that releases HCl and SO₂ gas; perform in a well-ventilated fume hood.
-
Extraction: Extract the aqueous phase multiple times with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization or column chromatography to afford pure this compound.
Reactivity and Derivatization Potential
The primary utility of this compound lies in the high reactivity of the C4-chloro group towards nucleophilic aromatic substitution (SₙAr). This reaction allows for the introduction of a wide variety of functional groups, making it a versatile scaffold for building compound libraries.
Nucleophilic Aromatic Substitution (SₙAr)
The SₙAr reaction is the cornerstone of this compound's application. The ring nitrogen atom acts as an electron sink, stabilizing the negative charge of the intermediate Meisenheimer complex, thereby facilitating the displacement of the chloride ion. This allows for efficient reactions with a broad range of nucleophiles.
Caption: SₙAr derivatization pathways from the title compound.
Applications in Drug Discovery
This intermediate is instrumental in the synthesis of compounds targeting significant diseases.[1]
-
Anticancer Agents: Many kinase inhibitors feature a 4-aminoquinoline core. The reaction of this compound with various anilines is a key step in synthesizing analogs of drugs like bosutinib or lapatinib, which target specific cell signaling pathways in tumors.
-
Antimalarial Drugs: The 4-aminoquinoline scaffold is famous for its role in antimalarial drugs like chloroquine. This intermediate allows for the creation of novel analogs to combat drug-resistant strains of Plasmodium falciparum.[1]
-
Antimicrobial and Anti-inflammatory Research: The versatility of the quinoline core allows it to be adapted for research into new antibacterial and anti-inflammatory agents.[1]
Analytical Characterization
Full characterization is essential to confirm the structure and purity of the synthesized material.
-
¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy provides a detailed map of the proton and carbon environments, confirming the successful chlorination and the integrity of the quinoline ring and ester group. Reference spectra are available for comparison.[5]
-
Mass Spectrometry (MS): Provides the exact molecular weight and fragmentation pattern, confirming the molecular formula C₁₁H₈ClNO₂.[1]
-
Infrared (IR) Spectroscopy: Shows characteristic peaks for the C=O stretch of the ester, C-Cl bond, and aromatic C=C and C=N bonds.
Safety and Handling
As a laboratory chemical, this compound requires careful handling.
-
Hazards: It is classified as harmful if swallowed or inhaled, and causes skin and serious eye irritation.[6]
-
Precautions: Always handle in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Conclusion
This compound is more than just a chemical compound; it is a versatile and powerful tool for medicinal chemists. Its well-defined structure, predictable reactivity at two distinct sites, and role as a precursor to pharmacologically relevant scaffolds make it an invaluable asset in the quest for novel therapeutics. This guide has outlined its core properties and provided the practical, mechanistically-grounded knowledge required for its effective synthesis and application in a research and development setting.
References
-
PubChem. (n.d.). Methyl 4-chloro-7-methoxyquinoline-6-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Market Prospect of Methyl 4-Chloro-7-Methoxyquinoline-6-Carboxylate. Retrieved from [Link]
-
CP Lab Safety. (n.d.). methyl 4-chloroquinazoline-6-carboxylate, min 97%, 1 gram. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-chloroquinoline-7-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]
Sources
- 1. This compound | 648449-01-8 | Benchchem [benchchem.com]
- 2. This compound | 648449-01-8 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. Methyl 4-chloro-7-Methoxyquinoline-6-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. This compound(648449-01-8) 1H NMR spectrum [chemicalbook.com]
- 6. Methyl 4-chloroquinoline-7-carboxylate | C11H8ClNO2 | CID 21708520 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Structural Isomers of C11H8ClNO2: Nomenclature, Characterization, and Synthesis
An in-depth technical guide on the core topic of the IUPAC name for C11H8ClNO2, designed for researchers, scientists, and drug development professionals.
Introduction
The molecular formula C11H8ClNO2 represents not a single chemical entity, but a landscape of structural isomers, each with a unique three-dimensional arrangement of atoms and, consequently, distinct chemical and physical properties. For professionals in research and drug development, the ability to precisely identify and name a specific isomer is of paramount importance. A seemingly minor change in structure can drastically alter a compound's pharmacological activity, toxicity, and metabolic profile.
This guide provides a comprehensive exploration of the isomers of C11H8ClNO2. Moving beyond a simple recitation of names, this document delves into the principles of IUPAC nomenclature that govern their naming, presents a comparative analysis of several known isomers, and offers insights into their synthesis and characterization. The objective is to equip researchers with the foundational knowledge and practical understanding necessary to navigate the complexities of chemical structures represented by a common molecular formula.
Pillar 1: The Imperative of Unambiguous Nomenclature
The International Union of Pure and Applied Chemistry (IUPAC) has established a systematic method for naming chemical compounds.[1] This system ensures that every distinct compound has a unique and unambiguous name from which its structural formula can be derived.[2][3] For a molecular formula like C11H8ClNO2, which can represent numerous isomers, adherence to IUPAC nomenclature is the only way to ensure clear and precise communication within the scientific community. The naming conventions are based on identifying the principal functional group, the parent hydrocarbon chain or ring system, and the nature and position of all substituents.[2]
Pillar 2: A Survey of C11H8ClNO2 Isomers
The structural diversity of C11H8ClNO2 is significant. Isomers can differ in their carbon skeleton, the functional groups they contain, and the positions of the chlorine atom and the nitro or other nitrogen- and oxygen-containing groups. Below is a comparative analysis of several identified isomers, highlighting their unique IUPAC names and structural identifiers.
| IUPAC Name | CAS Number | Compound Class | PubChem CID |
| 7-chloro-1-methyl-2-oxoquinoline-3-carbaldehyde | 118672-71-2 | Quinoline Derivative | 14146168 |
| quinolin-8-yl 2-chloroacetate | 5568-49-0 | Quinoline Ester | 345627 |
| 8-chloro-2-methylquinoline-4-carboxylic acid | Not Available | Quinoline Carboxylic Acid | 4687097 |
| 7-chloro-2-methylquinoline-3-carboxylic acid | 171270-39-6 | Quinoline Carboxylic Acid | 3670790 |
| 3-chloro-5-pyrrol-1-ylbenzoic acid | 1515064-49-9 | Aromatic Carboxylic Acid | 81561435 |
This table summarizes key identifiers for several known isomers of C11H8ClNO2, sourced from the PubChem database.[4][5][6][7][8]
The data clearly illustrates that a single molecular formula can describe compounds with different core structures (e.g., quinoline vs. benzoic acid) and functional groups (e.g., aldehyde, ester, carboxylic acid). This structural variance is the primary determinant of their differing chemical reactivity and biological activity.
The following diagram illustrates the fundamental structural differences between two of the C11H8ClNO2 isomers.
Caption: Generalized workflow for isomer synthesis and verification.
The following protocol is a representative, though generalized, procedure for the synthesis of a quinoline carboxylic acid isomer, based on established methodologies like the Doebner-von Miller reaction.
Objective: To synthesize an isomer of 8-chloro-2-methylquinoline-4-carboxylic acid.
Materials:
-
2-chloroaniline
-
Pyruvic acid
-
Benzaldehyde
-
Ethanol (anhydrous)
-
Concentrated Hydrochloric Acid
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 2-chloroaniline (1 eq.) and benzaldehyde (1 eq.) in anhydrous ethanol.
-
Addition of Reagents: To the stirred solution, slowly add pyruvic acid (1.1 eq.). A mild exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the mixture to room temperature. The product may precipitate. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure and cool the concentrate on an ice bath to induce crystallization.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified 8-chloro-2-methylquinoline-4-carboxylic acid.
-
Characterization: Confirm the identity and purity of the final product using:
-
¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the positions of the substituents.
-
Mass Spectrometry (MS): To verify the molecular weight (221.64 g/mol ) and fragmentation pattern. [5] * Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O of the carboxylic acid, C=C of the aromatic ring).
-
Physicochemical Data Comparison
The structural differences between isomers directly influence their physicochemical properties, which are critical for predicting their behavior in biological systems and for designing drug delivery systems.
| Property | 7-chloro-1-methyl-2-oxoquinoline-3-carbaldehyde [4] | quinolin-8-yl 2-chloroacetate [5] | 8-chloro-2-methylquinoline-4-carboxylic acid [6] |
| Molecular Weight | 221.64 g/mol | 221.64 g/mol | 221.64 g/mol |
| Monoisotopic Mass | 221.02435 Da | 221.0243562 Da | 221.02435 Da |
| XLogP3 (Predicted) | 1.8 | 2.7 | 2.7 |
| Hydrogen Bond Donors | 0 | 0 | 1 |
| Hydrogen Bond Acceptors | 2 | 3 | 3 |
This table presents a comparison of key computed physicochemical properties for three isomers of C11H8ClNO2, highlighting differences in lipophilicity (XLogP3) and hydrogen bonding potential.
Conclusion
The molecular formula C11H8ClNO2 is a gateway to a diverse family of isomeric compounds. This guide has demonstrated that a rigorous application of IUPAC nomenclature is essential for distinguishing between these structures. For researchers in the chemical and pharmaceutical sciences, understanding that a single formula can represent multiple entities with varied structures, properties, and synthetic pathways is fundamental. The ability to synthesize, isolate, and characterize a specific isomer is a critical skill, underpinning the discovery and development of new chemical entities. The provided workflows and data serve as a foundational resource for professionals engaged in this precise and impactful work.
References
-
Niclosamide . (n.d.). In Wikipedia. Retrieved January 5, 2026, from [Link]
-
Oxyclozanide . (n.d.). In Wikipedia. Retrieved January 5, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Oxyclozanide . PubChem. Retrieved January 5, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-N-methyl-N-(4-nitro-phenyl)-acetamide . PubChem. Retrieved January 5, 2026, from [Link]
-
niclosamide data sheet . (n.d.). Compendium of Pesticide Common Names. Retrieved January 5, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Niclosamide . PubChem. Retrieved January 5, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). N-(4-chloro-2-nitrophenyl)acetamide . PubChem. Retrieved January 5, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Acetanilide, 2-chloro-4'-nitro- . PubChem. Retrieved January 5, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 7-chloro-1-methyl-2-oxoquinoline-3-carbaldehyde . PubChem. Retrieved January 5, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Quinolin-8-yl 2-chloroacetate . PubChem. Retrieved January 5, 2026, from [Link]
-
Oxyclozanide . (n.d.). AERU - University of Hertfordshire. Retrieved January 5, 2026, from [Link]
-
Niclosamide (International database) . (n.d.). Drugs.com. Retrieved January 5, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 8-chloro-2-methylquinoline-4-carboxylic acid . PubChem. Retrieved January 5, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 7-chloro-2-methylquinoline-3-carboxylic acid . PubChem. Retrieved January 5, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-chloro-5-pyrrol-1-ylbenzoic acid . PubChem. Retrieved January 5, 2026, from [Link]
-
Oxyclozanide | CAS No: 2277-92-1 . (n.d.). Pharmaffiliates. Retrieved January 5, 2026, from [Link]
-
IUPAC nomenclature of organic chemistry . (n.d.). In Wikipedia. Retrieved January 5, 2026, from [Link]
-
Information from the InChI . (n.d.). NIST WebBook. Retrieved January 5, 2026, from [Link]
-
Pharmacological advances of the chlorogenic acids family: current insights and future research directions . (n.d.). PubMed Central. Retrieved January 5, 2026, from [Link]
-
4.3 IUPAC naming and formulae | Organic molecules . (n.d.). Siyavula. Retrieved January 5, 2026, from [Link]
-
Pharmacological and toxicological activities of α-humulene and its isomers: A systematic review . (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
IUPAC Nomenclature of Alkanes - Naming Organic Compounds . (2021, January 11). YouTube. Retrieved January 5, 2026, from [Link]
-
Antioxidant and DNA-protective activities of chlorogenic acid isomers . (2012, November 21). PubMed. Retrieved January 5, 2026, from [Link]
-
Pharmacological Activities and Characterization of Phenolic and Flavonoid Compounds in Solenostemma argel Extract . (n.d.). MDPI. Retrieved January 5, 2026, from [Link]
Sources
- 1. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]
- 2. 4.3 IUPAC naming and formulae | Organic molecules | Siyavula [siyavula.com]
- 3. m.youtube.com [m.youtube.com]
- 4. PubChemLite - 118672-71-2 (C11H8ClNO2) [pubchemlite.lcsb.uni.lu]
- 5. Quinolin-8-yl 2-chloroacetate | C11H8ClNO2 | CID 345627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - 8-chloro-2-methylquinoline-4-carboxylic acid (C11H8ClNO2) [pubchemlite.lcsb.uni.lu]
- 7. PubChemLite - 171270-39-6 (C11H8ClNO2) [pubchemlite.lcsb.uni.lu]
- 8. PubChemLite - 1515064-49-9 (C11H8ClNO2) [pubchemlite.lcsb.uni.lu]
The Spectroscopic Blueprint of a Key Pharmaceutical Intermediate: A Technical Guide to Methyl 4-chloroquinoline-6-carboxylate
Introduction: The Quinoline Core in Modern Drug Discovery
Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with diverse biological activities, including antimalarial, anticancer, and anti-inflammatory properties. Methyl 4-chloroquinoline-6-carboxylate, a key derivative, serves as a pivotal intermediate in the synthesis of these complex pharmaceutical compounds. Its chemical architecture, featuring a chlorine substituent at the 4-position and a methyl ester at the 6-position, offers versatile handles for molecular elaboration. A thorough understanding of its spectroscopic properties is paramount for researchers in drug development and organic synthesis, ensuring structural integrity, purity, and the desired chemical reactivity during the creation of novel therapeutics.
This in-depth technical guide provides a comprehensive analysis of the spectral data of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Beyond a mere presentation of data, this guide, written from the perspective of a seasoned application scientist, delves into the causality behind experimental choices, offers field-proven insights for data interpretation, and provides detailed, self-validating experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its intricate structure.
¹H NMR Spectroscopy: A Proton's Perspective
Causality in Experimental Design: The choice of a deuterated solvent is the first critical step. Deuterated chloroform (CDCl₃) is a common choice for quinoline derivatives due to its excellent solubilizing properties and relatively clean spectral window. Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. A standard 400 or 500 MHz spectrometer provides sufficient resolution to resolve the complex spin systems of the aromatic protons.
Interpreting the Spectrum: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the quinoline ring system and the methyl protons of the ester group.
-
Aromatic Region (δ 7.5 - 9.0 ppm): The quinoline core presents a complex pattern of signals in this region. The electron-withdrawing nature of the chlorine atom at C4 and the ester group at C6 significantly influences the chemical shifts of the neighboring protons. Protons on the pyridine ring (H-2 and H-3) and the benzene ring (H-5, H-7, and H-8) will appear as doublets, doublets of doublets, or multiplets, with their specific coupling constants revealing their connectivity. For instance, the proton at C5 is expected to be deshielded due to the anisotropic effect of the ester group.
-
Methyl Protons (δ ~4.0 ppm): The three protons of the methyl ester group will appear as a sharp singlet, typically downfield due to the deshielding effect of the adjacent oxygen atom.
Illustrative ¹H NMR Data Summary:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.7 | d | ~4.5 |
| H-3 | ~7.6 | d | ~4.5 |
| H-5 | ~8.8 | d | ~2.0 |
| H-7 | ~8.2 | dd | ~9.0, 2.0 |
| H-8 | ~8.0 | d | ~9.0 |
| -OCH₃ | ~4.0 | s | - |
Note: This is an illustrative table based on the analysis of similar quinoline derivatives. Actual chemical shifts and coupling constants may vary depending on the experimental conditions.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Causality in Experimental Design: A proton-decoupled ¹³C NMR experiment is standard practice to simplify the spectrum, resulting in a single peak for each unique carbon atom. A higher concentration of the sample and a greater number of scans are typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Interpreting the Spectrum: The ¹³C NMR spectrum will provide a precise map of the carbon framework of this compound.
-
Carbonyl Carbon (δ ~165 ppm): The carbon of the ester carbonyl group is expected to resonate at a significantly downfield chemical shift.
-
Aromatic and Heteroaromatic Carbons (δ 120 - 150 ppm): The nine carbons of the quinoline ring will appear in this region. The chemical shifts will be influenced by the substituents. The carbon bearing the chlorine atom (C4) will be significantly deshielded, while the carbon attached to the ester group (C6) will also show a downfield shift.
-
Methyl Carbon (δ ~53 ppm): The carbon of the methyl ester group will appear in the upfield region of the spectrum.
Illustrative ¹³C NMR Data Summary:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O | ~165 |
| C2 | ~151 |
| C3 | ~122 |
| C4 | ~149 |
| C4a | ~125 |
| C5 | ~130 |
| C6 | ~130 |
| C7 | ~135 |
| C8 | ~128 |
| C8a | ~148 |
| -OCH₃ | ~53 |
Note: This is an illustrative table based on the analysis of similar quinoline derivatives. Actual chemical shifts may vary.
Experimental Protocol for NMR Spectroscopy
Caption: Workflow for NMR data acquisition and processing.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved by gentle vortexing.
-
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Optimize the magnetic field homogeneity by shimming on the lock signal to achieve sharp and symmetrical peaks.
-
-
¹H NMR Spectrum Acquisition:
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment.
-
Typical parameters: spectral width of 16 ppm, acquisition time of 4 seconds, relaxation delay of 1 second, and 16 scans.
-
-
¹³C NMR Spectrum Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Typical parameters: spectral width of 240 ppm, acquisition time of 1.5 seconds, relaxation delay of 2 seconds, and 1024 scans.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Perform phase and baseline corrections on the resulting spectra.
-
For the ¹H NMR spectrum, integrate the signals to determine the relative proton ratios.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Identify and list the chemical shifts, multiplicities, and coupling constants for all signals.
-
Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.
Causality in Experimental Design: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar organic molecules like this compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. This is crucial for confirming the molecular weight. High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass, which allows for the confident determination of the elemental composition.
Interpreting the Mass Spectrum:
-
Molecular Ion Peak: The molecular formula of this compound is C₁₁H₈ClNO₂. Its monoisotopic mass is 221.0244 g/mol . In a positive ion ESI mass spectrum, the most prominent peak is expected to be the protonated molecule [M+H]⁺ at m/z 222.0317. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak, with an [M+2]⁺ peak (containing ³⁷Cl) at approximately one-third the intensity of the M⁺ peak (containing ³⁵Cl).
-
Adduct Ions: It is also common to observe adduct ions, such as the sodium adduct [M+Na]⁺ at m/z 244.0136.
-
Fragmentation Pattern: While ESI is a soft ionization technique, some fragmentation can occur. Potential fragmentation pathways could involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).
Predicted Mass Spectrometry Data:
| Adduct/Fragment | Calculated m/z |
| [M+H]⁺ | 222.03163 |
| [M+Na]⁺ | 244.01357 |
| [M-H]⁻ | 220.01707 |
Source: Predicted data from PubChem.[1]
Experimental Protocol for Mass Spectrometry
Caption: Workflow for mass spectrometry data acquisition and analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.
-
-
Mass Spectrometer Setup:
-
Use a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source, such as a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Calibrate the instrument using a standard calibration mixture to ensure high mass accuracy.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to maximize the signal of the molecular ion.
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺ and any adduct ions.
-
Determine the accurate mass of the molecular ion and use it to confirm the elemental composition.
-
Analyze the isotopic pattern of the molecular ion to confirm the presence of a chlorine atom.
-
If fragment ions are present, propose plausible fragmentation pathways.
-
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Causality in Experimental Design: For solid samples like this compound, the KBr pellet method is a common and effective sample preparation technique. This involves grinding the sample with potassium bromide powder and pressing it into a thin, transparent pellet. KBr is used because it is transparent in the mid-IR region.
Interpreting the IR Spectrum: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
-
C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹.[2]
-
C-O Stretch (Ester): Two absorption bands are expected for the C-O stretching vibrations of the ester group, typically in the range of 1250-1000 cm⁻¹.
-
C=C and C=N Stretches (Aromatic Ring): Several bands of variable intensity are expected in the 1600-1450 cm⁻¹ region, corresponding to the stretching vibrations of the quinoline ring system.
-
C-H Stretches (Aromatic and Methyl): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.
-
C-Cl Stretch: A band in the fingerprint region, typically between 800 and 600 cm⁻¹, can be attributed to the C-Cl stretching vibration.
Illustrative IR Data Summary:
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H Stretch | 2980-2850 | Medium |
| C=O Stretch (Ester) | ~1730 | Strong |
| C=C/C=N Stretches | 1600-1450 | Medium-Strong |
| C-O Stretch (Ester) | 1250-1000 | Strong |
| C-Cl Stretch | 800-600 | Medium-Strong |
Note: This is an illustrative table based on typical functional group absorption frequencies.
Experimental Protocol for IR Spectroscopy
Caption: Workflow for FT-IR data acquisition and analysis.
Step-by-Step Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of this compound with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
-
Transfer the finely ground powder to a pellet press die.
-
Apply pressure (approximately 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Acquire a background spectrum of a blank KBr pellet or of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the wavenumbers of the major absorption bands.
-
Assign these bands to the corresponding functional group vibrations.
-
Conclusion: A Unified Spectroscopic Portrait
The collective data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a comprehensive and self-validating spectroscopic signature for this compound. NMR spectroscopy elucidates the precise atomic connectivity and chemical environment of the molecule's framework. Mass spectrometry confirms the molecular weight and elemental composition, while IR spectroscopy provides a rapid and reliable confirmation of the key functional groups. For researchers and scientists in the field of drug development, a thorough understanding and proficient application of these analytical techniques are not merely procedural; they are fundamental to ensuring the quality, purity, and structural integrity of pivotal intermediates like this compound, thereby paving the way for the successful synthesis of next-generation therapeutics.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
MDPI. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. [Link]
-
ACS Publications. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Sources
An In-depth Technical Guide to the Biological Activity of Chloroquinoline Derivatives
For Distribution To: Researchers, scientists, and drug development professionals.
Abstract
The quinoline scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as the foundation for numerous therapeutic agents.[1][2][3] Among its varied forms, chloroquinoline derivatives have garnered significant attention for their broad spectrum of biological activities, ranging from their historical use as antimalarials to their emerging roles in oncology and immunology.[4][5][6][7] This guide provides a comprehensive technical overview of the multifaceted biological activities of chloroquinoline derivatives. We will delve into the core mechanisms of action, explore key structure-activity relationships (SAR), present detailed experimental protocols for activity assessment, and synthesize quantitative data to offer a holistic perspective for researchers in the field. This document is structured to serve as a foundational resource, bridging fundamental chemistry with practical applications in drug discovery and development.
Introduction: The Chloroquinoline Core
The archetypal chloroquinoline is a bicyclic aromatic heterocycle, characterized by a benzene ring fused to a pyridine ring, with a chlorine atom substituent. The position of this chlorine atom, most notably at the 7-position as seen in Chloroquine (CQ) and Hydroxychloroquine (HCQ), is a critical determinant of biological activity.[8] These 4-aminoquinoline compounds have been mainstays in the treatment of malaria and autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus for decades.[9][10][11] Their enduring relevance is a testament to their potent and diverse pharmacological effects, which stem from a unique ability to modulate fundamental cellular processes.
The versatility of the chloroquinoline scaffold allows for extensive chemical modification, leading to a vast library of derivatives with tailored biological profiles.[4][5] Understanding the relationship between these structural modifications and their functional consequences is paramount for designing next-generation therapeutics.
Caption: Mechanism of Chloroquine's antimalarial action.
Structure-Activity Relationship (SAR)
Key structural features are essential for potent antimalarial activity: [8]* 7-Chloro Group: An electron-withdrawing group at the C7 position of the quinoline ring is critical for activity. [8]Replacing the chlorine with other groups often diminishes potency. [2]* 4-Amino Side Chain: A flexible diaminoalkane side chain at the C4 position is essential. The length of this carbon chain (typically 4-5 carbons) and the nature of the terminal amine are crucial for drug accumulation and target engagement. [8]
Experimental Protocol: In Vitro Antimalarial Assay (SYBR Green I-based)
This high-throughput assay measures parasite DNA replication as an indicator of growth.
Rationale: This method is preferred over traditional microscopic counting for its scalability and objectivity. The SYBR Green I dye intercalates with DNA, and the resulting fluorescence is proportional to the amount of parasitic genetic material, thus reflecting parasite proliferation. [12] Step-by-Step Methodology:
-
Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., chloroquine-sensitive 3D7 or resistant Dd2 strains) in human erythrocytes (O+ blood type) at 2% hematocrit in RPMI-1640 medium supplemented with AlbuMAX II, L-glutamine, and hypoxanthine. [13]2. Drug Plating: Prepare serial dilutions of the chloroquinoline derivatives in a 96-well plate. Include chloroquine as a positive control and wells with no drug as a negative control.
-
Infection and Incubation: Add the parasite culture (predominantly ring-stage parasites) at ~1% parasitemia to the drug-plated wells. Incubate for 72 hours under a low-oxygen gas mixture (5% CO₂, 5% O₂, 90% N₂) at 37°C.
-
Lysis and Staining: Prepare a lysis buffer containing SYBR Green I dye. Add this buffer to each well and incubate in the dark at room temperature for 1 hour to lyse the erythrocytes and stain the parasite DNA.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Subtract background fluorescence (uninfected red blood cells). Plot the percentage of growth inhibition against the log of the drug concentration and determine the 50% inhibitory concentration (IC₅₀) using a non-linear regression model.
Anticancer Activity: A Repurposed Role
Chloroquinoline derivatives have been repurposed as potential anticancer agents, primarily acting as autophagy inhibitors and chemosensitizers. [1][10][11][14]
Mechanism of Action: Autophagy Inhibition
Autophagy is a cellular recycling process where damaged organelles and proteins are engulfed in autophagosomes, which then fuse with lysosomes for degradation. [15]In many cancers, autophagy is a pro-survival mechanism that helps tumor cells withstand stress from chemotherapy or metabolic demands. [16] Chloroquine and its derivatives disrupt this process at the final step. [15]As lysosomotropic agents, they accumulate in lysosomes, raising the internal pH. [9][17][16]This pH neutralization inhibits the acid hydrolases responsible for degradation and is also proposed to impair the fusion of autophagosomes with lysosomes. [15]The blockage of this "autophagic flux" leads to the accumulation of dysfunctional proteins and organelles, ultimately triggering apoptosis (programmed cell death) or sensitizing the cancer cells to other treatments. [11][18][19]
Caption: Chloroquine's mechanism of autophagy inhibition in cancer cells.
Data Presentation: Cytotoxicity of Chloroquinoline Derivatives
The efficacy of these compounds is often quantified by their IC₅₀ values against various cancer cell lines.
| Derivative | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| CQPA-26 | Various | Malaria | 1.29 | |
| CQPPM-9 | Various | Malaria | 1.42 | |
| Compound 29 | P. falciparum Dd2 | Malaria (CQ-Resistant) | 0.0048 | [20] |
| Compound 47 | P. falciparum Dd2 | Malaria (CQ-Resistant) | 0.037 | [2] |
| ND-2 | MCF-7 | Breast Cancer | 8.4 | [21] |
Note: Data is compiled from multiple sources for illustrative purposes. Direct comparison requires standardized assay conditions.
Experimental Protocol: Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. [21][22][23][24] Rationale: This assay relies on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. [22][24]The amount of formazan produced is directly proportional to the number of viable cells. [23][25] Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, HeLa cervical cancer) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight. [21]2. Compound Treatment: Treat the cells with various concentrations of the chloroquinoline derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., doxorubicin).
-
MTT Addition: Remove the treatment media and add fresh media containing MTT solution (typically 0.5 mg/mL). Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: After incubation, carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the purple formazan crystals.
-
Absorbance Measurement: Read the absorbance of the wells at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the drug concentration to determine the IC₅₀ value.
Anti-inflammatory and Immunomodulatory Activity
Hydroxychloroquine, in particular, is a cornerstone therapy for autoimmune diseases, exerting its effects through multiple immunomodulatory pathways. [26][27][28]
Mechanism of Action
The anti-inflammatory effects are complex and not fully elucidated, but key mechanisms include: [26][28][29]
-
Inhibition of Antigen Presentation: By raising the pH of endosomes and lysosomes in antigen-presenting cells (APCs) like macrophages, HCQ interferes with protein degradation and the loading of antigenic peptides onto MHC class II molecules. [9]This dampens the activation of autoreactive CD4+ T cells, a critical step in autoimmune responses. [9]* Toll-Like Receptor (TLR) Inhibition: HCQ can block the signaling of endosomal TLRs (e.g., TLR7, TLR9), which are sensors for nucleic acids. [29]In diseases like lupus, where self-DNA and RNA can trigger these receptors, this inhibition reduces the production of pro-inflammatory cytokines like type I interferons. [30]* Cytokine Modulation: Chloroquinoline derivatives have been shown to inhibit the production of several pro-inflammatory cytokines, including IL-1, IL-6, and TNF-α, while potentially augmenting anti-inflammatory cytokines like IL-10. [30][31][32]
Caption: HCQ's inhibition of antigen presentation.
Conclusion and Future Directions
Chloroquinoline derivatives represent a remarkably versatile chemical scaffold with a rich history and a promising future. While their mechanisms of action in malaria are well-established, their roles in cancer and autoimmune disease continue to be areas of active and fruitful investigation. The ability to inhibit autophagy, modulate critical immune signaling pathways, and sensitize resistant cells to conventional therapies underscores their potential. Future research will likely focus on developing novel derivatives with improved potency and selectivity, minimizing off-target effects, and identifying predictive biomarkers to guide their clinical application in oncology and immunology. The synthesis of hybrid molecules, combining the chloroquinoline core with other pharmacophores, is a particularly promising strategy to overcome drug resistance and enhance therapeutic efficacy. [33][34]
References
-
Fox, R. I. (1993). Mechanism of action of hydroxychloroquine as an antirheumatic drug. Seminars in Arthritis and Rheumatism, 23(2 Suppl 1), 82-91. [Link]
-
Medzhitov, R. (2021). What is the mechanism of action of hydroxychloroquine (HCQ) in rheumatoid arthritis (RA)? Annals of the Rheumatic Diseases, 80(1), e1. [Link]
-
Mishra, S. K., et al. (2021). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Frontiers in Pharmacology, 12, 680878. [Link]
-
Mauthe, M., et al. (2018). Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion. Autophagy, 14(8), 1435-1455. [Link]
-
Slater, A. F. (1993). Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. Pharmacology & Therapeutics, 57(2-3), 203-235. [Link]
-
Medicinal Chemistry. (2023). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. [Link]
-
Winderl, A. M. (2023). How Is Hydroxychloroquine Used to Treat Rheumatoid Arthritis? HealthCentral. [Link]
-
Ofori, E. A., et al. (2020). Elucidating the Pivotal Immunomodulatory and Anti-Inflammatory Potentials of Chloroquine and Hydroxychloroquine. Journal of Immunology Research, 2020, 4582612. [Link]
-
Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 28(11), 1673-1680. [Link]
-
Cook, K. L., et al. (2014). Chloroquine Inhibits Autophagy to Potentiate Antiestrogen Responsiveness in ER+ Breast Cancer. Clinical Cancer Research, 20(12), 3222-3232. [Link]
-
American College of Rheumatology. (n.d.). Hydroxychloroquine (Plaquenil). [Link]
-
Webster, H. K., & Whaun, J. M. (1986). IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS. Southeast Asian Journal of Tropical Medicine and Public Health, 17(4), 539-550. [Link]
-
Al-Bari, M. A. A. (2021). Chloroquine against malaria, cancers and viral diseases. Postgraduate Medical Journal, 97(1145), 167-174. [Link]
-
Boyd, M., et al. (2020). An in vitro toolbox to accelerate anti-malarial drug discovery and development. Malaria Journal, 19(1), 1. [Link]
-
Desjardins, R. E., et al. (1979). An in vitro assay system for the identification of potential antimalarial drugs. Antimicrobial Agents and Chemotherapy, 16(6), 710-718. [Link]
-
Wiese, M., et al. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 27(3), 1003. [Link]
-
Andrews, S., et al. (2010). Synthesis, Structure-Activity Relationship, and Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds. Journal of Medicinal Chemistry, 53(2), 916-919. [Link]
-
Ofori, E. A., et al. (2020). Elucidating the Pivotal Immunomodulatory and Anti-Inflammatory Potentials of Chloroquine and Hydroxychloroquine. Journal of Immunology Research, 2020, 4582612. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. [Link]
-
Li, D. D., et al. (2018). Autophagy inhibitor chloroquine induces apoptosis of cholangiocarcinoma cells via endoplasmic reticulum stress. Oncology Letters, 16(5), 6103-6111. [Link]
-
Roy, A., et al. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications, 8(5), 123-131. [Link]
-
Li, D. D., et al. (2018). Autophagy inhibitor chloroquine induces apoptosis of cholangiocarcinoma cells via endoplasmic reticulum stress. Oncology Letters, 16(5), 6103-6111. [Link]
-
ResearchGate. (n.d.). MTT assay to evaluate the cytotoxic potential of a drug. [Link]
-
Al-Kuraishy, H. M., et al. (2023). The Role of Hydroxychloroquine in the Management of Rheumatic Disorders: A Comprehensive Review. Journal of Laboratory and Precision Medicine, 8, 17. [Link]
-
Boyd, M., et al. (2020). An in vitro toolbox to accelerate anti-malarial drug discovery and development. Malaria Journal, 19(1), 1. [Link]
-
Al-kuraishy, H. M., et al. (2023). Chloroquine and hydroxychloroquine: Immunomodulatory effects in autoimmune diseases. Journal of Taibah University Medical Sciences, 18(4), 932-940. [Link]
-
Gavan, M., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50586. [Link]
-
Gessner, R. K., et al. (2020). Synthesis, Structure-Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. ACS Infectious Diseases, 6(5), 1149-1162. [Link]
-
Khorsandi, K., et al. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Iranian Journal of Pharmaceutical Research, 11(1), 163-170. [Link]
-
ResearchGate. (n.d.). Structure-activity relationship (SAR) summary of chloroquine (compound 1). [Link]
-
ResearchGate. (n.d.). Mechanisms of anticancer actions of chloroquine analogues. [Link]
-
Singh, R., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 14(35), 25301-25319. [Link]
-
Ojha, R., et al. (2019). Dissecting pharmacological effects of chloroquine in cancer treatment: interference with inflammatory signaling pathways. FEBS Journal, 286(19), 3713-3720. [Link]
-
Mohammed, A., et al. (2020). A Critical Review of Chloroquine and Hydroxychloroquine as Potential Adjuvant Agents for Treating People with Cancer. Cancers, 12(11), 3149. [Link]
-
Kathrada, F. (2019). The effect of 7-chloroquinoline derivatives on the life cycle of the malaria parasite. Malaria Elimination Scientific Alliance. [Link]
-
Wikipedia. (n.d.). Chloroquine. [Link]
-
ResearchGate. (n.d.). Major anti-inflammatory and immunomodulatory effects of chloroquine analogues. [Link]
-
Sharma, P. C., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 13(1), 5. [Link]
-
Singh, R., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 14(35), 25301-25319. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Mechanism of action of hydroxychloroquine as an antirheumatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chloroquine against malaria, cancers and viral diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An in vitro assay system for the identification of potential antimalarial drugs. | Semantic Scholar [semanticscholar.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dissecting pharmacological effects of chloroquine in cancer treatment: interference with inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. Autophagy inhibitor chloroquine induces apoptosis of cholangiocarcinoma cells via endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ijprajournal.com [ijprajournal.com]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. researchgate.net [researchgate.net]
- 24. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 26. healthcentral.com [healthcentral.com]
- 27. rheumatology.org [rheumatology.org]
- 28. The Role of Hydroxychloroquine in the Management of Rheumatic Disorders: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 29. droracle.ai [droracle.ai]
- 30. Elucidating the Pivotal Immunomodulatory and Anti-Inflammatory Potentials of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Elucidating the Pivotal Immunomodulatory and Anti-Inflammatory Potentials of Chloroquine and Hydroxychloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Chloroquine and hydroxychloroquine: Immunomodulatory effects in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 33. pubs.acs.org [pubs.acs.org]
- 34. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Potential Mechanisms of Action of Quinoline-6-Carboxylates
Authored by: A Senior Application Scientist
Abstract
The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1] Among its many derivatives, quinoline-6-carboxylates have emerged as a class of compounds with significant potential, particularly in oncology and infectious diseases. This technical guide synthesizes current research to provide an in-depth exploration of the potential mechanisms of action of quinoline-6-carboxylates. We will dissect their primary molecular targets, the signaling pathways they modulate, and the critical structure-activity relationships that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising class of molecules.
Introduction to the Quinoline-6-Carboxylate Scaffold
Quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone in the design of bioactive molecules.[2] Its rigid structure and the presence of a nitrogen atom provide unique electronic and steric properties, making it an ideal framework for interacting with diverse biological targets.[3] The introduction of a carboxylate group at the 6-position creates the quinoline-6-carboxylate core, a modification that has been shown to be pivotal for various pharmacological activities. This guide will primarily focus on the anticancer mechanisms, where the most extensive research has been conducted, while also touching upon their roles in infectious and other diseases.
Primary Molecular Targets and Mechanisms in Oncology
The anticancer potential of quinoline-6-carboxylates and their derivatives is multifaceted, stemming from their ability to interact with several key targets involved in tumor growth, survival, and immune evasion.
Reversing Immunosuppression: Inhibition of Ectonucleotidases
A critical mechanism by which tumors evade the immune system is through the generation of an immunosuppressive microenvironment. Ectonucleotidases, a family of cell-surface enzymes, play a central role in this process by converting pro-inflammatory extracellular ATP into immunosuppressive adenosine.[4] Quinoline-6-carboxylic acid derivatives have been identified as potent inhibitors of several key ectonucleotidases, including ecto-nucleoside triphosphate diphosphohydrolases (h-NTPDases 1, 2, 3, 8), ectonucleotide pyrophosphatase/phosphodiesterase 1 (h-ENPP1), and ecto-5'-nucleotidase (h-e5'NT).[4]
By inhibiting these enzymes, quinoline-6-carboxylates prevent the accumulation of adenosine within the tumor microenvironment, thereby restoring antitumor immunity.[4] This mechanism represents a promising strategy for cancer immunotherapy.
Table 1: Inhibitory Activity of Representative Quinoline-6-Carboxylic Acid Derivatives against Ectonucleotidases [4]
| Compound | Target Enzyme | IC₅₀ (µM) |
| 4a | h-e5'NT | 0.092 ± 0.02 |
| 4b | h-NTPDase8 | 0.44 ± 0.08 |
| 4d | h-NTPDase1 | 0.28 ± 0.03 |
| 4d | h-NTPDase2 | 0.92 ± 0.17 |
| 4g | h-NTPDase3 | 0.32 ± 0.05 |
| 4k | h-ENPP1 | 0.11 ± 0.02 |
Note: Compound numbers are as referenced in the source publication.
Experimental Protocol: In Vitro Ectonucleotidase Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinant human ectonucleotidases (e.g., h-e5'NT, h-NTPDase1) are pre-incubated in assay buffer (e.g., Tris-HCl buffer, pH 7.4) at 37°C.
-
Inhibitor Addition: A range of concentrations of the test quinoline-6-carboxylate derivative is added to the enzyme solution and incubated for a specified period (e.g., 15 minutes).
-
Reaction Initiation: The reaction is initiated by the addition of the specific substrate (e.g., AMP for h-e5'NT, ATP for h-NTPDases).
-
Phosphate Detection: The reaction is allowed to proceed for a set time, and then stopped. The amount of inorganic phosphate released is quantified using a colorimetric method, such as the Malachite Green Phosphate Assay.
-
Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Caption: Inhibition of purinergic signaling by quinoline-6-carboxylates.
Targeting Proliferation: Dihydroorotate Dehydrogenase (DHODH) Inhibition
Rapidly proliferating cancer cells have a high demand for nucleotides for DNA and RNA synthesis. The de novo pyrimidine biosynthesis pathway is therefore a critical target for anticancer therapy. Dihydroorotate dehydrogenase (DHODH) is the fourth and rate-limiting enzyme in this pathway.[5] Certain quinoline carboxylic acids are potent inhibitors of human DHODH (hDHODH).[6] By blocking this enzyme, they deplete the intracellular pool of pyrimidines, leading to an arrest of cell growth and proliferation.[6] The carboxylate group of the quinoline is often crucial for this activity, forming key interactions, such as a salt bridge with an arginine residue within the enzyme's binding pocket.[6]
Experimental Protocol: DHODH Enzyme Activity Assay
-
Reagents: Prepare assay buffer, recombinant hDHODH, dihydroorotate (substrate), and an electron acceptor (e.g., 2,6-dichloroindophenol, DCIP).
-
Assay Setup: In a 96-well plate, add the assay buffer, hDHODH enzyme, and various concentrations of the quinoline-6-carboxylate inhibitor.
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes.
-
Reaction Initiation: Start the reaction by adding the substrate (dihydroorotate) and the electron acceptor (DCIP).
-
Measurement: Monitor the reduction of DCIP by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time using a plate reader.
-
Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC₅₀ value by plotting the reaction rate against the inhibitor concentration.
Caption: Quinoline carboxylates block the pyrimidine synthesis pathway.
Epigenetic Regulation: DNA Methyltransferase (DNMT) Inhibition
Aberrant DNA methylation is a hallmark of cancer. DNA methyltransferases (DNMTs) are responsible for establishing and maintaining DNA methylation patterns. Quinoline-based compounds have been identified as non-nucleoside inhibitors of DNMTs, including DNMT1 and DNMT3A.[7][8] The mechanism can involve intercalation of the quinoline scaffold into the DNA substrate, which causes a conformational change in the enzyme-DNA complex, moving the catalytic domain away from the DNA and thus preventing methylation.[9][10] This leads to DNA hypomethylation, which can reactivate tumor suppressor genes and induce anti-proliferative effects.[7]
Induction of Apoptosis and Cell Cycle Arrest
Beyond specific enzyme inhibition, a functional consequence of treating cancer cells with quinoline-6-carboxylate derivatives is the induction of programmed cell death (apoptosis) and arrest of the cell cycle.[4] Studies have shown that potent derivatives can induce significant apoptosis in breast cancer (MCF-7), bone marrow cancer (K-562), and cervical cancer (HeLa) cells.[11] This is often observed through Annexin V staining, which detects early apoptotic events, and can be accompanied by cell cycle arrest in the G2 or S phase.[4][11]
Sources
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Methyl 4-chloroquinoline-6-carboxylate: A Comprehensive Technical Guide for Advanced Drug Discovery
Foreword: The Quinoline Scaffold's Enduring Legacy
The quinoline ring system, a fusion of benzene and pyridine rings, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives have been instrumental in combating human diseases for over a century, from the historical antimalarial alkaloid quinine to modern targeted cancer therapies.[2][3] Within this esteemed class of heterocycles, Methyl 4-chloroquinoline-6-carboxylate (CAS No. 648449-01-8) has emerged as a cornerstone building block.[4] Its strategic placement of a reactive chlorine atom at the 4-position and a versatile ester group at the 6-position makes it an exceptionally valuable intermediate for generating diverse molecular libraries. This guide provides an in-depth exploration of its synthesis, reactivity, and application, offering field-proven insights for researchers engaged in the art and science of drug development.
Synthesis of the Core Scaffold
The preparation of this compound is a critical first step, and its efficiency dictates the feasibility of subsequent discovery campaigns. The most direct and common laboratory-scale synthesis involves the esterification of 4-chloroquinoline-6-carboxylic acid.
Synthetic Workflow Overview
The synthesis is conceptually straightforward, beginning with a precursor quinolone which is then chlorinated to activate the 4-position for further chemistry.
Caption: High-level workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis from 4-chloroquinoline-6-carboxylic acid, a common starting material that can be derived from the corresponding 4-hydroxy (or 4-quinolone) precursor via chlorination with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[5][6][7]
Objective: To synthesize this compound via acid-catalyzed esterification.
Materials:
-
4-chloroquinoline-6-carboxylic acid
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and standard glassware for workup and purification.
Procedure:
-
Reaction Setup: Suspend 4-chloroquinoline-6-carboxylic acid (1.0 eq) in anhydrous methanol in a round-bottom flask. The volume of methanol should be sufficient to ensure effective stirring (e.g., 10-20 mL per gram of starting material).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the suspension while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The causality behind heating is to overcome the activation energy of the esterification reaction, driving it towards completion according to Le Châtelier's principle, as methanol is used in excess.
-
Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates progression.
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Redissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Carefully wash the organic layer with a saturated NaHCO₃ solution to neutralize the sulfuric acid catalyst. Observe for CO₂ evolution.
-
Wash the organic layer with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) to yield this compound as a solid.[4]
The Chemistry of the Activated C4 Position
The true synthetic power of this compound lies in the high reactivity of the C4-chloro group. The electron-withdrawing effect of the quinoline nitrogen atom makes the C4 carbon electron-deficient and thus highly susceptible to attack by a wide range of nucleophiles and organometallic reagents.[1]
Nucleophilic Aromatic Substitution (SₙAr)
SₙAr is the most fundamental transformation of 4-chloroquinolines.[1] It provides a direct and robust method for introducing nitrogen, oxygen, and sulfur functionalities, which are prevalent in biologically active molecules.
Caption: The two-step mechanism of Nucleophilic Aromatic Substitution (SₙAr).
Applications & Causality: This reaction is the cornerstone for synthesizing 4-aminoquinoline derivatives, a class famous for its antimalarial properties.[3][8] The introduction of an amine side chain, as in chloroquine, is crucial for the drug's mechanism of action, which involves accumulation in the acidic food vacuole of the malaria parasite.[8][9] The choice of a base (e.g., K₂CO₃, Et₃N) is often necessary to neutralize the HCl generated during the reaction, preventing protonation of the nucleophile and driving the reaction to completion.
General Protocol: SₙAr with an Amine
-
Setup: Dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.0-1.2 eq) in a suitable solvent such as ethanol, DMF, or NMP in a reaction vessel.
-
Base: Add a base (e.g., K₂CO₃, 1.5 eq) if the amine salt is not desired.
-
Reaction: Heat the mixture (conventional heating or microwave irradiation) until TLC indicates consumption of the starting material.[1]
-
Work-up & Purification: Cool the mixture, filter off any inorganic salts, and remove the solvent. The residue is then purified, typically by column chromatography or recrystallization, to yield the 4-aminoquinoline product.
Palladium-Catalyzed Cross-Coupling Reactions
For the construction of carbon-carbon bonds, palladium-catalyzed cross-coupling reactions are indispensable tools. They allow for the introduction of aryl, vinyl, and alkynyl groups, dramatically expanding the accessible chemical space for structure-activity relationship (SAR) studies.[10]
The Suzuki-Miyaura reaction couples the 4-chloroquinoline with an organoboron reagent (typically a boronic acid or ester) to form biaryl or vinyl-quinoline structures.[11][12] This reaction is prized for its functional group tolerance and the relatively low toxicity of its boron-containing reagents.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Protocol: Suzuki-Miyaura Coupling
-
Setup: In an inert atmosphere (e.g., under Nitrogen or Argon), combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq).[7]
-
Solvent: Add a degassed solvent system, commonly a mixture like dioxane/water or toluene/ethanol. Water is crucial as it facilitates the transmetalation step.[11]
-
Reaction: Heat the mixture to 80-100 °C and stir for several hours until the reaction is complete by TLC or LC-MS analysis.
-
Work-up & Purification: Cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
The Sonogashira coupling enables the direct linkage of a terminal alkyne to the C4 position.[13][14] This reaction is exceptionally useful for creating rigid, linear extensions to the quinoline core, often used as linkers or pharmacophores in drug candidates. It typically requires both a palladium catalyst and a copper(I) co-catalyst.[14]
Caption: Catalytic cycles for the copper-co-catalyzed Sonogashira reaction.
General Protocol: Sonogashira Coupling
-
Setup: Under an inert atmosphere, dissolve this compound (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%) in a suitable solvent like THF or DMF.[15]
-
Reagents: Add a base, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPEA), which also serves as a solvent. Then, add the terminal alkyne (1.1-1.5 eq).[15]
-
Reaction: Stir the mixture at room temperature or with gentle heating until completion.
-
Work-up & Purification: Quench the reaction, filter off any solids, and concentrate the filtrate. The residue is then subjected to standard extractive work-up and purified by column chromatography.
Applications in Medicinal Chemistry
The diverse chemical transformations possible with this compound directly translate into its widespread use in synthesizing compounds for various therapeutic areas.[4]
| Therapeutic Area | Rationale for Use | Key Structural Motif | References |
| Antimalarial | The 4-aminoquinoline scaffold is essential for activity against Plasmodium falciparum. The basic side chain facilitates drug accumulation in the parasite's acidic food vacuole. | 4-Aminoquinoline | [3][4][9] |
| Anticancer | Quinoline derivatives are potent inhibitors of various protein kinases (e.g., EGFR, VEGFR). The C4 position allows for the introduction of diverse aryl groups that can interact with the kinase hinge region. | 4-Anilinoquinoline, 4-Aryloxyquinoline | [4][6][16] |
| Antimicrobial | The quinoline core can intercalate with bacterial DNA or inhibit key enzymes. Functionalization at C4 modulates potency and spectrum of activity. | Varied 4-substituted quinolines | [4][17] |
| Anti-inflammatory | Derivatives can modulate inflammatory pathways. The ability to create large, diverse libraries is key to identifying active compounds. | Varied 4-substituted quinolines | [4][16] |
Conclusion
This compound is far more than a simple chemical intermediate; it is an enabling tool for innovation in drug discovery. Its robust synthesis and, more importantly, the predictable and versatile reactivity of its C4 position, provide medicinal chemists with a reliable platform to execute complex synthetic strategies. From the foundational SₙAr reactions to sophisticated palladium-catalyzed cross-couplings, this scaffold allows for the systematic and efficient exploration of chemical space around the quinoline core. As researchers continue to pursue novel treatments for malaria, cancer, and other diseases, the strategic application of building blocks like this compound will undoubtedly remain central to the development of the next generation of therapeutics.
References
- Benchchem. (n.d.).
- MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
- Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines.
- PubMed Central. (2025).
- ResearchGate. (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied.
- ResearchGate. (2025). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.
- ChemicalBook. (n.d.).
- Benchchem. (n.d.). Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling Reactions with 4-Chloroquinoline-6-carbaldehyde.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Sigma-Aldrich. (n.d.).
- PubMed Central. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
- ThaiScience. (2021). Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl)
- MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- MDPI. (n.d.). Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities.
- ResearchGate. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
- Shaikh, M. M., Bhutiya, P. L., & Chikhalia, K. H. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ChemistrySelect, 2(9), 2679–2683.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Wikipedia. (n.d.). Sonogashira coupling.
- Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
- PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
-
Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 648449-01-8 | Benchchem [benchchem.com]
- 5. Methyl 4-chloro-7-Methoxyquinoline-6-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 6. thaiscience.info [thaiscience.info]
- 7. researchgate.net [researchgate.net]
- 8. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. nbinno.com [nbinno.com]
- 17. mdpi.com [mdpi.com]
Initial In-Vitro Screening of Novel Quinoline Compounds: A Tiered Approach to Early-Phase Drug Discovery
An In-Depth Technical Guide
Introduction
The quinoline scaffold, a bicyclic heterocycle composed of a fused benzene and pyridine ring, stands as a "privileged structure" in the landscape of medicinal chemistry.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, forming the core of numerous approved drugs for cancer, microbial infections, and inflammatory diseases.[3][4] The journey from a novel quinoline analogue to a viable drug candidate, however, is fraught with challenges, including unforeseen toxicity and a lack of efficacy. The critical first step in navigating this path is a robust, logical, and efficient in-vitro screening strategy.
This guide eschews a one-size-fits-all template. Instead, it presents a tiered, field-proven screening cascade designed specifically for the initial evaluation of novel quinoline libraries. As Senior Application Scientists, we emphasize not just the "what" but the "why"—the causal logic behind each experimental choice. The objective is to build a self-validating data package that enables researchers to make swift, informed decisions, prioritizing compounds with the highest potential while de-risking development by identifying liabilities early.[5][6]
The Philosophy: A Tiered Screening Cascade
In early drug discovery, resources are finite. A tiered or cascaded approach is essential for efficiently filtering large compound libraries.[7] The strategy begins with broad, high-throughput assays to assess fundamental activity and cytotoxicity. Hits from this primary tier are then advanced to more complex, lower-throughput secondary assays to elucidate mechanisms of action. Concurrently, promising candidates undergo critical safety and preliminary ADME/Tox profiling. This iterative process ensures that only the most promising and safest compounds consume significant resources.[8][9]
Caption: A tiered screening cascade for novel quinoline compounds.
Tier 1: Primary Screening - Assessing Fundamental Biological Activity
The goal of Tier 1 is to cast a wide net to identify compounds that exhibit any relevant biological activity and to immediately flag those with general cytotoxicity.
Cytotoxicity Profiling: The MTT Assay
The first and most fundamental question is whether a novel compound affects cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, cost-effective, and high-throughput colorimetric assay that serves as an excellent starting point.[10] Its principle is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial succinate dehydrogenase enzymes in metabolically active cells into a purple formazan product.[11] The amount of formazan produced is directly proportional to the number of viable cells.[10]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast, HCT-116 for colon) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the quinoline compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[11]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.[13]
| Compound ID | Target Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| QN-001 | MCF-7 (Breast) | 48 | 7.5 |
| QN-002 | HT-29 (Colon) | 48 | 8.1 |
| QN-003 | A549 (Lung) | 48 | > 100 |
| Doxorubicin | MCF-7 (Breast) | 48 | 0.9 |
Compounds with IC₅₀ values below a certain threshold (e.g., 10 µM) are considered "hits" and prioritized for further investigation.
Antimicrobial Screening: Agar Well Diffusion Method
For quinoline libraries designed with antimicrobial potential, a simple and effective primary screen is the agar well diffusion method.[14] This technique provides a qualitative assessment of a compound's ability to inhibit microbial growth.[15]
-
Media Preparation: Prepare Mueller-Hinton agar plates for bacteria or Sabouraud dextrose agar for fungi.
-
Inoculation: Spread a standardized inoculum (e.g., 0.5 McFarland standard) of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) evenly across the surface of the agar plate.
-
Well Creation: Aseptically create uniform wells (6-8 mm in diameter) in the agar.
-
Compound Application: Add a fixed volume (e.g., 50-100 µL) of the quinoline compound solution (at a known concentration, e.g., 1 mg/mL in DMSO) into each well. Include a solvent control (DMSO) and a positive control antibiotic (e.g., Ciprofloxacin).[16]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone indicates greater antimicrobial activity.[14]
Tier 2: Elucidating Anticancer Mechanisms of Action
Compounds demonstrating potent cytotoxicity in Tier 1 require further investigation to understand how they kill cancer cells. This is crucial for target identification and future optimization. Quinolines are known to induce both cell cycle arrest and apoptosis.[17][18]
Cell Cycle Analysis by Flow Cytometry
Many anticancer agents, including quinoline derivatives, exert their effect by disrupting the normal progression of the cell cycle, leading to an accumulation of cells in a specific phase (G0/G1, S, or G2/M).[19] This can be quantified using flow cytometry with propidium iodide (PI), a fluorescent intercalating agent that stains DNA.[13]
Caption: The four main phases of the eukaryotic cell cycle.
-
Cell Treatment: Seed cells in 6-well plates and treat them with the quinoline compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Fixation: Wash the cell pellet with cold PBS and fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Store at -20°C overnight.[19]
-
Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend the pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) to degrade RNA and ensure only DNA is stained.[13]
-
Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the DNA content using a flow cytometer.
-
Data Interpretation: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase compared to the control suggests drug-induced cell cycle arrest.[13]
Apoptosis Assay using Annexin V/PI Staining
It is vital to determine if cell death occurs via apoptosis (programmed cell death) or necrosis. The Annexin V/PI assay is the gold standard for this differentiation. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium iodide is used as a counterstain to identify late apoptotic and necrotic cells whose membranes have become permeable.[20]
-
Cell Treatment: Seed and treat cells in 6-well plates as described for the cell cycle analysis.
-
Harvesting: Collect all cells (adherent and floating) and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.[20]
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution.
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[20]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Tier 3: Early Safety & ADME/Tox Profiling
A compound's efficacy is irrelevant if it is unsafe. Early in-vitro safety and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling is a non-negotiable step to de-risk candidates.[21][22] For quinoline derivatives, two key liabilities to assess are cardiotoxicity and interactions with drug efflux pumps.
Cardiotoxicity Assessment: The hERG Assay
Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a major cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias.[23] Regulatory agencies mandate hERG liability assessment.[24] Automated patch-clamp electrophysiology provides a medium-to-high throughput method for evaluating a compound's effect on hERG channel currents in recombinant cell lines.[25]
-
Cell Line: A stable cell line (e.g., HEK293 or CHO) overexpressing the hERG channel is used.
-
Voltage Protocol: A specific voltage-clamp protocol is applied to the cells to elicit and measure the characteristic hERG current.[26]
-
Compound Application: The quinoline compound is perfused over the cells at multiple concentrations.
-
Measurement: The hERG current is measured before and after compound application. Inhibition of the current indicates a potential hERG liability.
-
Data Analysis: The concentration-response data is used to calculate an IC₅₀ value, representing the concentration at which the compound inhibits 50% of the hERG current.[24] A low IC₅₀ value is a significant red flag for cardiotoxicity.
Drug Efflux Potential: P-glycoprotein (P-gp) Inhibition Assay
P-glycoprotein (P-gp) is an efflux transporter that pumps a wide range of xenobiotics out of cells.[27] It is highly expressed in the gut, blood-brain barrier, and kidneys, affecting drug absorption and distribution.[28] Inhibition of P-gp by a novel compound can lead to significant drug-drug interactions (DDIs).[29] Furthermore, overexpression of P-gp in cancer cells is a major mechanism of multidrug resistance.[28]
This cell-based assay uses a fluorescent P-gp substrate (like Calcein-AM or Rhodamine 123) and a cell line overexpressing P-gp (e.g., MDR1-MDCKII).[29][30]
-
Mechanism: In control cells, the fluorescent substrate is pumped out by P-gp, resulting in low intracellular fluorescence.
-
Inhibition: If the test quinoline compound inhibits P-gp, the fluorescent substrate is retained inside the cells, leading to a significant increase in fluorescence.
-
Protocol: P-gp-overexpressing cells are incubated with the fluorescent substrate in the presence and absence of the test compound.
-
Analysis: Intracellular fluorescence is measured using a plate reader or flow cytometer. A concentration-dependent increase in fluorescence allows for the calculation of an IC₅₀ for P-gp inhibition.[29]
Conclusion and Path Forward
The initial in-vitro screening of novel quinoline compounds is a multi-faceted process that requires a strategic, tiered approach. By systematically progressing from broad assessments of cytotoxicity and antimicrobial activity to detailed mechanistic and safety studies, researchers can build a comprehensive preliminary profile of their compounds. This data-driven cascade allows for the confident selection of lead candidates with validated mechanisms of action and acceptable early safety profiles, paving the way for successful lead optimization and further development.
References
-
Rautio, J., et al. (2006). In vitro p-glycoprotein inhibition assays for assessment of clinical drug interaction potential of new drug candidates: a recommendation for probe substrates. Drug Metabolism and Disposition, 34(5), 786-92. [Link]
-
Whitebread, S., et al. (2005). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Drug Discovery Today, 10(21), 1421-33. [Link]
-
Harmer, A. R., & Fossa, A. A. (2012). Early identification of hERG liability in drug discovery programs by automated patch clamp. Methods in Molecular Biology, 861, 597-611. [Link]
-
Reaction Biology. (n.d.). In Vitro Safety Pharmacology Profiling. Reaction Biology. [Link]
-
Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study Services. Creative Biolabs. [Link]
-
BMG Labtech. (n.d.). P-glycoprotein (Pgp) inhibition assay. BMG Labtech. [Link]
-
Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681. [Link]
-
Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Eurofins Discovery. [Link]
-
IT Medical Team. (2024). In Vitro Assays in Pharmacology: A Comprehensive Overview. IT Medical Team. [Link]
-
Creative Bioarray. (n.d.). P-gp Inhibition Assay. Creative Bioarray. [Link]
-
Afzal, O., et al. (2015). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 23(15), 4479-4511. [Link]
-
Kumar, S., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(2). [Link]
-
Dash, B., et al. (2017). Synthesis and cytotoxicity of new quinoline derivatives. Indian Journal of Chemistry, 56B, 802-807. [Link]
-
Kumar, A., et al. (2023). Drug-likeness and Toxicological Profiling of Designed Quinoline Analogues as Anti-Tubercular Agents: An In-Silico Approach. International Journal of Pharmaceutical Sciences Review and Research, 82(2), 1-10. [Link]
-
Chanteux, H., et al. (2016). Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay. Pharmaceutics, 8(2), 12. [Link]
-
Vaidyanathan, J., et al. (2014). P-gp Inhibition Potential in Cell-Based Models: Which "Calculation" Method is the Most Accurate?. The AAPS Journal, 16(5), 1023–1034. [Link]
-
Hernandez-Vazquez, A. D., et al. (2025). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. Molecules, 30(22), 4819. [Link]
-
Al-Ostoot, F. H., et al. (2024). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. Scientific Reports, 14(1), 24653. [Link]
-
Sygnature Discovery. (n.d.). How to Develop a Successful in vitro Screening Strategy. Sygnature Discovery. [Link]
-
Zhou, H., et al. (2025). Quinoline-based Compounds with Potential Activity against Drug-resistant Cancers. Current Medicinal Chemistry, 32(38), 4215-4235. [Link]
-
FDA. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. U.S. Food and Drug Administration. [Link]
-
Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. BMC Chemistry, 13(1), 105. [Link]
-
Wróbel, D., et al. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules, 27(3), 1034. [Link]
-
FDA. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. U.S. Food and Drug Administration. [Link]
-
El-Sayed, N. N. E., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Advances, 14(31), 22097-22116. [Link]
-
Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. BMC Chemistry, 13(1), 105. [Link]
-
Jain, S., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Applied Pharmaceutical Science, 12(1), 021-041. [Link]
-
AstraZeneca. (2014). Building GPCR screening cascades for lead generation. Drug Target Review. [Link]
-
Staliński, K., et al. (2021). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. International Journal of Molecular Sciences, 22(23), 12792. [Link]
-
Fermini, B., & Fossa, A. A. (2008). Role of hERG potassium channel assays in drug development. Channels, 2(2), 87-93. [Link]
-
Fermini, B., & Fossa, A. A. (2008). Role of hERG potassium channel assays in drug development. Channels, 2(2), 87-93. [Link]
-
Ilavenil, K. K., et al. (2021). Antimicrobial Investigation and Docking Analysis of Quinoline Compounds. NVEO-NATURAL VOLATILES & ESSENTIAL OILS Journal | NVEO, 8(4), 11849-11860. [Link]
-
Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
-
Thopate, S. R., et al. (2023). Design, synthesis, and biological evaluation of novel quinoline derivatives as small molecule mutant EGFR inhibitors targeting resistance in NSCLC: In vitro screening and ADME predictions. European Journal of Medicinal Chemistry, 245, 114889. [Link]
-
Singh, P., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure & Dynamics, 41(14), 6825-6842. [Link]
-
ResearchGate. (n.d.). Prototypical screening cascade for hit generation and validation. ResearchGate. [Link]
-
GARDP Revive. (n.d.). Screening cascade. GARDP Revive. [Link]
-
Baluja, S., et al. (2025). Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. Advanced Materials Letters, 6(8), 698-703. [Link]
-
Ou-Yang, S., et al. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules, 28(13), 5174. [Link]
-
El-Gazzar, M. G., et al. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. Molecules, 28(10), 4191. [Link]
-
Khan, A., et al. (2018). Novel quinoline derivatives as potent in vitro α-glucosidase inhibitors: in silico studies and SAR predictions. MedChemComm, 9(10), 1661-1667. [Link]
-
Li, A. P. (2007). The impact of early ADME profiling on drug discovery and development strategy. Expert Opinion on Drug Metabolism & Toxicology, 3(4), 457-466. [Link]
-
Sygnature Discovery. (n.d.). Screening Cascade Development Services. Sygnature Discovery. [Link]
-
Van der Merwe, M., & Van der Westhuizen, F. H. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. ADMET & DMPK, 7(1), 1-4. [Link]
Sources
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. benchchem.com [benchchem.com]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. international-biopharma.com [international-biopharma.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Screening cascade – REVIVE [revive.gardp.org]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. nveo.org [nveo.org]
- 17. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 18. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. reactionbiology.com [reactionbiology.com]
- 23. researchgate.net [researchgate.net]
- 24. fda.gov [fda.gov]
- 25. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 26. fda.gov [fda.gov]
- 27. bmglabtech.com [bmglabtech.com]
- 28. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 29. In vitro p-glycoprotein inhibition assays for assessment of clinical drug interaction potential of new drug candidates: a recommendation for probe substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
safety, handling, and hazard information for Methyl 4-chloroquinoline-6-carboxylate
An In-depth Technical Guide to the Safe Handling of Methyl 4-chloroquinoline-6-carboxylate
This guide provides comprehensive , a key building block in medicinal chemistry and drug development.[1] Designed for researchers, scientists, and professionals in the field, this document moves beyond mere procedural lists to explain the rationale behind safety protocols, ensuring a self-validating system of laboratory practice. The information herein is grounded in established safety data and authoritative sources to foster a culture of safety and scientific integrity.
Chemical Identity and Physicochemical Properties
This compound (CAS No. 648449-01-8) is a solid organic compound.[1][2] Understanding its fundamental properties is the first step in ensuring safe handling and storage. The reactivity of this molecule is primarily centered around the quinoline core, the chlorine substituent, and the methyl ester group. The chlorine atom at the 4-position is particularly susceptible to nucleophilic substitution reactions, a common transformation in synthetic workflows.[1]
Table 1: Physicochemical and Structural Data
| Property | Value | Source(s) |
| CAS Number | 648449-01-8 | [1] |
| Molecular Formula | C₁₁H₈ClNO₂ | [1] |
| Molecular Weight | 221.64 g/mol | [1][3] |
| Appearance | White to pink solid | [4] |
| Recommended Storage | 2-8°C, sealed in a dry environment | [1][4] |
| InChIKey | LGAFXSKTJPIZMQ-UHFFFAOYSA-N |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Preliminary toxicity assessments indicate moderate toxicity levels that warrant careful handling.[1] Adherence to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals is mandatory.
Signal Word: Warning [4]
GHS Pictogram:
Table 2: GHS Hazard and Precautionary Statements
| Code | Statement | Source(s) |
| Hazard Statements | ||
| H302 | Harmful if swallowed | [4][5] |
| H315 | Causes skin irritation | [4][5] |
| H319 | Causes serious eye irritation | [4][5] |
| H332 | Harmful if inhaled | [6] |
| H335 | May cause respiratory irritation | [4][5] |
| Precautionary Statements | ||
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [7][8] |
| P264 | Wash skin thoroughly after handling | [7][8] |
| P270 | Do not eat, drink or smoke when using this product | [7][9] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [7][8][10] |
| P301+P310+P330 | IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth. | [9] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water | [7][8] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing | [8][10] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [8][10] |
| P405 | Store locked up | [9][10][11] |
| P501 | Dispose of contents/container to an approved waste disposal plant | [7][9] |
Safe Handling and Storage Protocols
The causality behind stringent handling protocols is to minimize aerosolization of the solid and prevent any direct contact. The chemical's stability is maintained under specific storage conditions, preventing degradation and potential formation of more hazardous byproducts.
Handling
-
Engineering Controls : All manipulations of this compound should be performed in a certified chemical fume hood to ensure adequate ventilation and prevent inhalation of dust.[9][10] The fume hood sash should be kept as low as possible.
-
Personal Hygiene : Avoid all personal contact.[11] Do not eat, drink, or smoke in the laboratory.[7][11] Hands must be washed thoroughly with soap and water after handling, even if gloves were worn.[7][8]
-
Procedural Controls : Avoid actions that generate dust, such as vigorous scraping or pouring from a height. Use techniques like gentle scooping or weighing on tared paper within the fume hood.
Storage
-
Container Integrity : Keep the container tightly closed and properly labeled.[7][10]
-
Environmental Conditions : Store in a cool, dry, and well-ventilated area, with a recommended temperature range of 2-8°C.[1][11] This compound is hygroscopic and must be protected from moisture.
-
Incompatibilities : Store away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[12][13]
-
Security : The storage area should be locked or otherwise accessible only to authorized personnel.[9][10][11]
Exposure Control and Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential for creating a barrier between the researcher and the chemical hazard. The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken.
Mandatory PPE Workflow
Caption: Required PPE sequence before handling the compound.
-
Eye and Face Protection : Wear government-approved chemical safety goggles or safety glasses with side shields.[7][8]
-
Skin Protection : A standard laboratory coat must be worn and kept buttoned.[7] Wear compatible, chemical-resistant gloves (e.g., nitrile rubber).[7][14] Gloves must be inspected for integrity before each use and removed using the proper technique to avoid skin contact.[7][14] Contaminated gloves should be disposed of as hazardous waste.[14]
-
Respiratory Protection : If working outside of a fume hood or if there is a risk of generating dust, a NIOSH-approved particulate respirator must be used.[7][12] Respirator use requires prior training and fit-testing.[15]
First-Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure. This information should be clearly posted in the laboratory.
-
Inhalation : Move the affected person to fresh air immediately.[7][10] If breathing has stopped, perform artificial respiration.[7][16] Seek immediate medical attention.[7][10]
-
Skin Contact : Immediately remove all contaminated clothing.[10] Flush the affected skin with copious amounts of water for at least 15 minutes.[7][8] Seek medical attention if irritation develops or persists.[16][17]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[8][12] Remove contact lenses if it is safe and easy to do so.[10] Seek immediate medical attention from an ophthalmologist.[9]
-
Ingestion : Do NOT induce vomiting.[8][10] If the person is conscious, rinse their mouth thoroughly with water.[7][10] Never give anything by mouth to an unconscious person.[8][12] Seek immediate medical attention.[10][16]
Accidental Release Measures
A well-rehearsed spill response plan is crucial. All laboratory personnel must be trained on these procedures and know the location of spill kits.[18]
Step-by-Step Spill Cleanup Protocol (Minor Solid Spill)
-
Alert & Assess : Immediately alert personnel in the vicinity.[15] Assess the spill to ensure it is minor and can be handled safely without emergency response personnel.[18][19]
-
Secure Area : Restrict access to the spill area.[18] If the material is volatile or dusty, increase ventilation by opening the fume hood sash, and if safe, evacuate and close the lab doors.[20]
-
Don PPE : Wear appropriate PPE, including a lab coat, gloves, and eye protection. A respirator may be necessary.[12][15]
-
Containment : Prevent the powder from spreading. Avoid creating dust.[11][12]
-
Cleanup : Gently cover the spill with an inert absorbent material like vermiculite or sand.[19][21] Carefully sweep the material into a dustpan.[12][20] Avoid vigorous actions that could aerosolize the powder.
-
Disposal : Place the swept-up material and any contaminated cleaning supplies (e.g., gloves, absorbent pads) into a clearly labeled, sealable hazardous waste container.[12][15][20]
-
Decontaminate : Wipe down the spill area with a suitable laboratory cleaning solution, followed by soap and water.[20][22]
-
Report : Report the incident to your supervisor and complete any necessary institutional incident report forms.[15][18]
Spill Response Decision Workflow
Caption: Decision-making workflow for chemical spill response.
Fire-Fighting Measures
While the compound itself is not highly flammable, it can burn and decompose at high temperatures to release toxic and corrosive gases.
-
Suitable Extinguishing Media : Use extinguishing media appropriate for the surrounding fire, such as water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[12]
-
Specific Hazards : Under fire conditions, hazardous decomposition products may be formed, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[7][12]
-
Protective Equipment : Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA) to prevent contact with fumes and skin.[7][12]
Disposal Considerations
Chemical waste must be managed in a way that minimizes its impact on health and the environment.
-
Product Disposal : Dispose of this chemical through a licensed professional waste disposal service.[9][12] Do not allow the chemical to enter drains or the environment.[11][12]
-
Contaminated Packaging : Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Uncleaned containers should be treated as hazardous waste and disposed of in the same manner as the product itself.[9] All disposal practices must comply with federal, state, and local regulations.[7]
References
-
PubChem. (n.d.). Methyl 4-chloroquinoline-7-carboxylate. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]
-
Carl ROTH. (2023, January 23). Safety data sheet. Retrieved from [Link]
-
MSDS Europe. (n.d.). Hazard statements. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-chloro-7-methoxyquinoline-6-carboxylate. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloroquinoline. Retrieved from [Link]
-
BESA. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
-
TBEP Labs. (2019, April). Chemical Spill Clean-Up. Retrieved from [Link]
-
UofGuelphEHS. (2021, June 22). Chemical Spill Cleanup [Video]. YouTube. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
-
University of New Mexico Environmental Health & Safety. (2024, January 10). Standard Operating Procedure for Custodial Chemical Spill Cleanup. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C11H8ClNO2). Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloroquinoline-6-carboxylic acid. Retrieved from [Link]
-
Capot Chemical. (n.d.). MSDS of 4-chloro-7-methoxy-N-methylquinoline-6-carboxamide. Retrieved from [Link]
Sources
- 1. This compound | 648449-01-8 | Benchchem [benchchem.com]
- 2. This compound | 648449-01-8 [chemicalbook.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 648449-01-8 [amp.chemicalbook.com]
- 5. 4-Chloroquinoline-6-carboxylic acid | C10H6ClNO2 | CID 20493593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Full collection of Hazard statements. In force from 17 October 2020 [msds-europe.com]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. aksci.com [aksci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. capotchem.cn [capotchem.cn]
- 13. synquestlabs.com [synquestlabs.com]
- 14. capotchem.com [capotchem.com]
- 15. ehs.princeton.edu [ehs.princeton.edu]
- 16. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 17. carlroth.com [carlroth.com]
- 18. labs.tbep.utoronto.ca [labs.tbep.utoronto.ca]
- 19. jk-sci.com [jk-sci.com]
- 20. m.youtube.com [m.youtube.com]
- 21. keyorganics.net [keyorganics.net]
- 22. ehs.unm.edu [ehs.unm.edu]
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 4-chloroquinoline-6-carboxylate from Aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of Methyl 4-chloroquinoline-6-carboxylate, a key intermediate in the development of various pharmaceutical agents. The synthetic strategy is based on a modified Gould-Jacobs reaction, commencing with a readily available aniline derivative, Methyl 4-aminobenzoate. This application note details the step-by-step protocols for the three primary stages of the synthesis: the initial condensation, subsequent thermal cyclization to form the quinolone core, and the final chlorination to yield the target compound. The rationale behind key experimental choices, safety precautions, and methods for purification and characterization are thoroughly discussed to ensure scientific integrity and reproducibility.
Introduction
Quinolines are a prominent class of nitrogen-containing heterocyclic compounds that form the backbone of numerous natural products and synthetic drugs, exhibiting a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. The targeted synthesis of substituted quinolines is, therefore, of significant interest in medicinal chemistry and drug discovery. This compound, in particular, serves as a versatile building block for the elaboration of more complex molecules. The 4-chloro substituent provides a reactive handle for nucleophilic substitution, while the 6-carboxylate group offers a site for further functionalization or can influence the pharmacokinetic properties of the final compound.
The synthetic route detailed herein employs the robust and well-established Gould-Jacobs reaction, which allows for the construction of the 4-hydroxyquinoline (quinolone) ring system from an aniline precursor.[1] This is followed by a chlorination step to install the desired chloro group at the 4-position. This approach offers a reliable and scalable method for the preparation of this compound.
Overall Synthetic Scheme
The synthesis is a three-step process starting from Methyl 4-aminobenzoate:
-
Condensation: Reaction of Methyl 4-aminobenzoate with diethyl ethoxymethylenemalonate (DEEMM) to form the enamine intermediate, Diethyl 2-(((4-(methoxycarbonyl)phenyl)amino)methylene)malonate.
-
Thermal Cyclization: Intramolecular cyclization of the enamine intermediate at high temperature to yield Methyl 4-hydroxyquinoline-6-carboxylate.
-
Chlorination: Conversion of the 4-hydroxy group to a chloro group using phosphorus oxychloride (POCl₃) to afford the final product, this compound.
Experimental Protocols
PART 1: Synthesis of Diethyl 2-(((4-(methoxycarbonyl)phenyl)amino)methylene)malonate (Intermediate I)
Rationale: This initial step is a classic Gould-Jacobs condensation.[1] The nucleophilic amino group of Methyl 4-aminobenzoate attacks the electrophilic carbon of the ethoxy group in diethyl ethoxymethylenemalonate, followed by the elimination of ethanol to form a stable enamine intermediate. The reaction is typically carried out at an elevated temperature to drive the condensation to completion.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl 4-aminobenzoate | 151.16 | 15.1 g | 0.1 |
| Diethyl ethoxymethylenemalonate (DEEMM) | 216.23 | 22.7 g (21.6 mL) | 0.105 |
| Ethanol | - | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 4-aminobenzoate (15.1 g, 0.1 mol) and ethanol (100 mL).
-
Stir the mixture to dissolve the solid.
-
Add diethyl ethoxymethylenemalonate (22.7 g, 0.105 mol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution as a white solid. If precipitation is slow, the flask can be cooled in an ice bath.
-
Collect the solid by vacuum filtration and wash with cold ethanol (2 x 20 mL).
-
Dry the product under vacuum to afford Diethyl 2-(((4-(methoxycarbonyl)phenyl)amino)methylene)malonate as a white crystalline solid.
Expected Yield: 85-90%
Characterization (for Intermediate I):
-
Appearance: White crystalline solid.
-
Molecular Formula: C₁₆H₁₉NO₆[2]
-
Molecular Weight: 321.33 g/mol [2]
PART 2: Synthesis of Methyl 4-hydroxyquinoline-6-carboxylate (Intermediate II)
Rationale: This step involves a thermal intramolecular cyclization of the enamine intermediate. At high temperatures, the molecule undergoes a 6-electron cyclization to form the quinolone ring, with the elimination of an ethanol molecule.[1] A high-boiling, inert solvent such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) is used to achieve the necessary high temperature for the cyclization to occur efficiently.[3]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Diethyl 2-(((4-(methoxycarbonyl)phenyl)amino)methylene)malonate | 321.33 | 32.1 g | 0.1 |
| Dowtherm A | - | 200 mL | - |
| Hexane | - | 200 mL | - |
Procedure:
-
In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a distillation condenser, add Dowtherm A (200 mL).
-
Heat the Dowtherm A to 250 °C with stirring.
-
Carefully add Diethyl 2-(((4-(methoxycarbonyl)phenyl)amino)methylene)malonate (32.1 g, 0.1 mol) portion-wise to the hot Dowtherm A. The addition should be controlled to maintain the temperature between 250-260 °C. Ethanol will distill off during the addition.
-
After the addition is complete, maintain the reaction mixture at 250-260 °C for 30 minutes.
-
Allow the reaction mixture to cool to below 100 °C.
-
While still warm, pour the mixture into a beaker containing hexane (200 mL) and stir vigorously.
-
The product will precipitate as a tan solid.
-
Collect the solid by vacuum filtration and wash thoroughly with hexane (3 x 50 mL) to remove the Dowtherm A.
-
Dry the solid under vacuum to yield crude Methyl 4-hydroxyquinoline-6-carboxylate. The crude product can be purified by recrystallization from glacial acetic acid or a large volume of ethanol.
Expected Yield: 75-85%
Characterization (for Intermediate II):
-
Appearance: Off-white to tan solid.
-
Molecular Formula: C₁₁H₉NO₃
-
Molecular Weight: 203.19 g/mol
-
¹H NMR (DMSO-d₆, 400 MHz): δ 11.8 (s, 1H, OH), 8.5 (s, 1H), 8.1 (d, 1H), 7.8 (d, 1H), 5.9 (s, 1H), 3.9 (s, 3H). (Note: NMR data is predicted based on similar structures and may vary slightly.)
PART 3: Synthesis of this compound (Final Product)
Rationale: The conversion of the 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone) to the 4-chloroquinoline is a standard transformation in quinoline chemistry. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this deoxychlorination reaction.[4] The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl 4-hydroxyquinoline-6-carboxylate | 203.19 | 20.3 g | 0.1 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 92 g (55 mL) | 0.6 |
| Ice | - | ~500 g | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Dichloromethane | - | 300 mL | - |
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is highly corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 4-hydroxyquinoline-6-carboxylate (20.3 g, 0.1 mol).
-
Carefully add phosphorus oxychloride (92 g, 0.6 mol) to the flask.
-
Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2 hours. The solid will gradually dissolve.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice (~500 g) in a large beaker with constant stirring. This step is highly exothermic.
-
Once the ice has melted, neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product will precipitate as a solid.
-
Extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to afford this compound as a solid.[5]
Expected Yield: 80-90%
Characterization (Final Product):
-
Appearance: Solid.
-
Molecular Formula: C₁₁H₈ClNO₂
-
Molecular Weight: 221.64 g/mol
-
Purity (typical): 97%
-
Storage: Sealed in dry, 2-8 °C.
Visualizing the Synthesis Pathway
Caption: Synthetic pathway for this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Safety and Handling
-
Phosphorus oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water, releasing toxic fumes.[1][6][7] It can cause severe burns to the skin, eyes, and respiratory tract. Always handle in a chemical fume hood with appropriate PPE.
-
Diethyl ethoxymethylenemalonate (DEEMM): May cause skin and eye irritation. Handle with care and appropriate PPE.
-
Dowtherm A: Can cause irritation upon contact. The high temperatures used in the cyclization step require careful handling to avoid burns.
-
General Precautions: Standard laboratory safety practices should be followed, including the use of safety glasses, lab coats, and gloves. All reactions should be performed in a well-ventilated area.
References
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
Wikipedia. Gould–Jacobs reaction. [Link]
-
ResearchGate. What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. [Link]
-
Organic Syntheses. 2-methyl-4-hydroxyquinoline. [Link]
-
MDPI. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. [Link]
-
Organic Syntheses. 2-methyl-4-hydroxyquinoline. [Link]
-
Biotage. AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. [Link]
-
MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]
-
University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
VNU University of Science. SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY Trinh Thi Huan. [Link]
-
Organic Syntheses. ethyl 4-aminobenzoate. [Link]
-
PubChem. 4-Hydroxyquinoline. [Link]
-
ResearchGate. POCl3 Chlorination of 4-Quinazolones | Request PDF. [Link]
-
ResearchGate. (PDF) Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. [Link]
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Diethyl 2-(((4-(Methoxycarbonyl)Phenyl)Amino)Methylene)Malonate synthesis - chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 648449-01-8 | Benchchem [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. ablelab.eu [ablelab.eu]
detailed experimental protocol for Methyl 4-chloroquinoline-6-carboxylate synthesis
Application Note & Protocol
A Detailed Experimental Protocol for the Synthesis of Methyl 4-chloroquinoline-6-carboxylate
Abstract
This compound is a pivotal intermediate in synthetic organic chemistry, particularly valued in the development of pharmaceutical agents and functional materials. The 4-chloroquinoline scaffold is a key component in numerous antimalarial drugs, including chloroquine, and its derivatives are widely investigated for anticancer and anti-infective properties[1][2]. This document provides a comprehensive, two-step experimental protocol for the synthesis of this compound. The synthesis begins with the formation of a 4-hydroxyquinoline intermediate via a Gould-Jacobs type reaction, followed by a robust chlorination step using phosphoryl chloride (POCl₃). This guide is designed to be self-validating, offering detailed causal explanations for procedural choices, safety precautions, and characterization guidelines to ensure both reproducibility and a high degree of purity in the final product.
Overall Reaction Scheme
A schematic overview of the two-step synthesis of this compound.
Step 1: Gould-Jacobs reaction to form the quinolone core. Step 2: Chlorination of the 4-hydroxy group to yield the final product.
Materials and Equipment
All reagents should be of analytical grade or higher and used as received unless otherwise specified.
Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Supplier Example | Notes |
| Methyl 4-aminobenzoate | C₈H₉NO₂ | 151.16 | 619-45-4 | Sigma-Aldrich | Starting material |
| Diethyl ethoxymethylenemalonate | C₁₀H₁₆O₅ | 216.23 | 87-13-8 | Sigma-Aldrich | Reagent for Step 1 |
| Diphenyl ether | C₁₂H₁₀O | 170.21 | 101-84-8 | Sigma-Aldrich | High-boiling solvent |
| Petroleum Ether | N/A | N/A | 8032-32-4 | Fisher Scientific | For washing/precipitation |
| Phosphoryl Chloride (POCl₃) | POCl₃ | 153.33 | 10025-87-3 | Sigma-Aldrich | Chlorinating agent |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Sigma-Aldrich | Catalyst for chlorination |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | VWR | Extraction solvent |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | LabChem | For neutralization |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Sigma-Aldrich | Drying agent |
Equipment
-
Round-bottom flasks (250 mL, 500 mL)
-
Reflux condenser with a Dean-Stark trap (optional for Step 1)
-
Heating mantle with magnetic stirrer and thermocouple
-
Dropping funnel
-
Buchner funnel and filter flasks
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from starting materials to the final, characterized product.
Sources
Application Notes and Protocols: Methyl 4-chloroquinoline-6-carboxylate as a Versatile Building Block in Medicinal Chemistry
Introduction: The Quinoline Scaffold and the Strategic Importance of Methyl 4-chloroquinoline-6-carboxylate
The quinoline ring system, a fusion of benzene and pyridine rings, is a cornerstone of medicinal chemistry, recognized as a "privileged structure."[1][2][3] This designation stems from its prevalence in a multitude of pharmacologically active compounds demonstrating a broad spectrum of therapeutic activities, including antimalarial, anticancer, antibacterial, antifungal, and anti-inflammatory properties.[2][4][5][6] The versatility of the quinoline scaffold allows for molecular modifications that can fine-tune the biological activity of resulting compounds.[3]
This compound emerges as a particularly valuable building block for drug discovery and development.[7] Its structure incorporates three key features for synthetic diversification:
-
The Reactive C4-Chloride: The chlorine atom at the 4-position is highly susceptible to displacement through nucleophilic aromatic substitution (SNAr) and serves as an excellent handle for palladium-catalyzed cross-coupling reactions.[1][8] The electron-withdrawing nature of the quinoline nitrogen enhances the electrophilicity of the C4 position, facilitating these transformations.[1]
-
The C6-Methyl Ester: This functional group provides a site for further chemical elaboration. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other functional groups, enabling the exploration of structure-activity relationships (SAR).
-
The Quinoline Core: The inherent biological relevance of the quinoline nucleus itself provides a solid foundation for the design of novel therapeutic agents.[2][3]
These application notes provide detailed protocols for the utilization of this compound in key synthetic transformations, offering insights into the underlying chemical principles and practical considerations for researchers in medicinal chemistry and drug development.
Safety and Handling
4-Chloroquinoline derivatives should be handled with care, as they can be irritants and may be harmful if ingested or inhaled.[9][10][11] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[10] All manipulations should be performed in a well-ventilated fume hood.[10][12] In case of accidental contact with skin or eyes, rinse immediately with copious amounts of water.[10]
Hazard Summary for 4-Chloroquinolines:
| Hazard Statement | Precautionary Statement |
| H315: Causes skin irritation[11] | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H319: Causes serious eye irritation[11] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. |
| H335: May cause respiratory irritation[11] | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Synthetic Protocols and Methodologies
Nucleophilic Aromatic Substitution (SNAr) Reactions
The displacement of the C4-chloride by various nucleophiles is a robust and widely used method for the functionalization of the quinoline core.[1][13] This reaction typically proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[8]
This protocol describes the reaction of this compound with a primary or secondary amine.
Workflow for Nucleophilic Aromatic Substitution:
Caption: General workflow for SNAr amination.
Materials:
-
This compound
-
Amine of choice (e.g., aniline, morpholine, piperidine)
-
Solvent (e.g., DMSO, DMF, ethanol, or NMP)
-
Base (optional, e.g., K₂CO₃, Et₃N)
-
Round-bottom flask or microwave reaction vial
-
Magnetic stirrer and heat source (heating mantle or microwave reactor)
-
Standard workup and purification equipment
Procedure:
-
To a reaction vessel, add this compound (1.0 eq).
-
Add the desired amine (1.1-1.5 eq).
-
Add the solvent (e.g., DMSO, 0.1-0.5 M).
-
If reacting with an amine salt or a less nucleophilic amine, a base such as K₂CO₃ (2.0 eq) may be added.[13]
-
Conventional Heating: Heat the reaction mixture to 80-140 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[1]
-
Microwave-Assisted Synthesis: For accelerated reactions, heat the sealed reaction vial in a microwave reactor at 140-180 °C for 20-60 minutes.[13]
-
Workup: After cooling to room temperature, pour the reaction mixture into water. If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 4-substituted quinoline derivative.
Rationale for Experimental Choices:
-
Solvent: Polar aprotic solvents like DMSO and DMF are often preferred as they can solvate the Meisenheimer complex intermediate, accelerating the reaction.[13]
-
Base: A base is often necessary to deprotonate the amine nucleophile, increasing its nucleophilicity, or to neutralize any HCl formed during the reaction.[13]
-
Microwave Heating: This technique can significantly reduce reaction times and improve yields by promoting rapid and uniform heating.[13]
Palladium-Catalyzed Cross-Coupling Reactions
For the formation of carbon-carbon and carbon-heteroatom bonds that are challenging to achieve via SNAr, palladium-catalyzed cross-coupling reactions are indispensable tools.
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron species with an organic halide.[14][15]
Catalytic Cycle of the Suzuki-Miyaura Reaction:
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Materials:
-
This compound
-
Arylboronic acid or ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃, 2.0-3.0 eq)
-
Solvent system (e.g., Dioxane/H₂O, Toluene/H₂O, DMF)
Procedure:
-
In a reaction flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Heat the reaction mixture to 80-100 °C under the inert atmosphere until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel.
Rationale for Experimental Choices:
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen, so performing the reaction under an inert atmosphere is crucial to prevent catalyst deactivation.
-
Base: The base is required to activate the boronic acid, facilitating the transmetalation step.[16]
-
Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.
The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed reaction for the formation of C-N bonds.[17][18] It offers a broader substrate scope compared to traditional amination methods.[17][19]
Buchwald-Hartwig Amination Workflow:
Caption: Workflow for Buchwald-Hartwig amination.
Materials:
-
This compound
-
Amine or Amide (1.1-1.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-3 mol%)
-
Phosphine Ligand (e.g., XPhos, SPhos, BINAP, 2-6 mol%)[18]
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.5-2.5 eq)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
To an oven-dried reaction vessel, add the palladium precatalyst, ligand, and base under an inert atmosphere.
-
Add this compound, followed by the amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction's progress. Upon completion, cool the mixture to room temperature.
-
Workup: Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the product using column chromatography.
Rationale for Experimental Choices:
-
Ligand: Bulky, electron-rich phosphine ligands are crucial for the efficiency of the catalytic cycle, promoting both oxidative addition and reductive elimination steps.[18] The choice of ligand can be critical and may require screening for optimal results.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is often used to deprotonate the amine and facilitate the formation of the palladium-amido complex.[20]
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can deactivate the catalyst and hydrolyze the base. Therefore, using anhydrous solvents and reagents is essential.
Data Summary: Representative Transformations
The following table summarizes typical reaction outcomes for the functionalization of 4-chloroquinolines, providing a reference for expected yields with different nucleophiles and coupling partners.
| Reaction Type | Nucleophile/Coupling Partner | Catalyst/Conditions | Typical Yield Range | Reference(s) |
| SNAr (Amination) | Aniline derivatives | Heat (e.g., 100 °C) or Microwave (e.g., 140 °C) | 70-95% | [13] |
| SNAr (Amination) | Aliphatic amines | Heat or Microwave, optional base | 80-95% | [13] |
| SNAr (Thiolation) | Thiophenol | Et₃N, DMF, RT | Good | [21] |
| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C | 75-90% | [14][22] |
| Buchwald-Hartwig Amination | Primary Amines | Pd₂(dba)₃, BrettPhos, NaOt-Bu, Toluene, 100 °C | 60-90% | [19][23] |
| Buchwald-Hartwig Amination | Cyclic Secondary Amines | Pd(OAc)₂, XPhos, K₃PO₄, Dioxane, 110 °C | 70-95% | [19][23] |
Conclusion
This compound is a highly effective and versatile building block in medicinal chemistry. Its activated C4-position allows for straightforward diversification through robust and well-established synthetic methodologies, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The protocols and insights provided herein are intended to empower researchers to efficiently generate diverse libraries of novel quinoline derivatives for the discovery of new therapeutic agents.
References
-
Alarcón-Espósito, J., et al. (2015). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. ResearchGate. Available at: [Link]
-
Romero, E. L., & Delgado, J. F. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PubMed Central. Available at: [Link]
-
MDPI. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. Available at: [Link]
-
JETIR. (2019). PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIVATIVES. JETIR. Available at: [Link]
-
PubChem. (n.d.). 4-Chloroquinoline. PubChem. Available at: [Link]
-
ResearchGate. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. ResearchGate. Available at: [Link]
-
Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available at: [Link]
-
PubMed Central. (2013). Quinoline: A versatile heterocyclic. PubMed Central. Available at: [Link]
-
Journal of Drug Delivery and Therapeutics. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
PubChem. (n.d.). Methyl 4-chloro-7-methoxyquinoline-6-carboxylate. PubChem. Available at: [Link]
-
Journal of Drug Delivery and Therapeutics. (2022). View of The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
PubMed. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. Available at: [Link]
-
Arkat USA. (n.d.). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkat USA. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-chloroquinoline. PrepChem.com. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
MySkinRecipes. (n.d.). Methyl 6-bromo-4-chloroquinoline-2-carboxylate. MySkinRecipes. Available at: [Link]
-
PubMed Central. (2011). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PubMed Central. Available at: [Link]
-
ACS Omega. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega. Available at: [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]
-
University of Groningen Research Portal. (2020). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available at: [Link]
-
PubMed Central. (2009). Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. PubMed Central. Available at: [Link]
-
YouTube. (2025). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]
-
ResearchGate. (2018). (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. Available at: [Link]
-
ResearchGate. (2016). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of. ResearchGate. Available at: [Link]
-
MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. Available at: [Link]
-
Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group - Durham University. Available at: [Link]
-
National Institutes of Health. (2014). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. National Institutes of Health. Available at: [Link]
-
ResearchGate. (2009). (PDF) Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. ResearchGate. Available at: [Link]
-
PubMed Central. (2022). Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor. PubMed Central. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
- 5. jddtonline.info [jddtonline.info]
- 6. jddtonline.info [jddtonline.info]
- 7. This compound | 648449-01-8 | Benchchem [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. fishersci.at [fishersci.at]
- 11. 4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chemicalbook.com [chemicalbook.com]
- 13. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. m.youtube.com [m.youtube.com]
- 19. research.rug.nl [research.rug.nl]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. arkat-usa.org [arkat-usa.org]
- 22. researchgate.net [researchgate.net]
- 23. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging Methyl 4-chloroquinoline-6-carboxylate in Modern Anticancer Drug Discovery
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, particularly in oncology.[1][2][3] Its derivatives have demonstrated a wide array of anticancer mechanisms, including the inhibition of protein kinases, interference with DNA replication and repair, and the induction of programmed cell death (apoptosis).[2][4][5][6] This guide focuses on a key synthetic intermediate, Methyl 4-chloroquinoline-6-carboxylate , detailing its strategic application in the design and synthesis of novel quinoline-based anticancer agents. We provide an in-depth exploration of its chemical reactivity and a series of validated, step-by-step protocols for derivative synthesis, primary cytotoxicity screening, and subsequent mechanistic assays to empower researchers in their quest for next-generation cancer therapeutics.
Application Note: The Strategic Role of a Versatile Intermediate
The Quinoline Scaffold in Oncology
Quinoline-based compounds play a significant role in anticancer drug development, with derivatives demonstrating efficacy against a variety of cancer cell lines, including those of the breast, colon, lung, and kidneys.[1] Their mechanisms of action are diverse and target critical cellular processes that are often dysregulated in cancer.[7] These include:
-
Inhibition of Protein Kinases: Many quinolines act as potent inhibitors of protein kinases, such as Pim-1, Src, and various tyrosine kinases, which are crucial nodes in signaling pathways that control cell growth, proliferation, and survival.[4][6][8]
-
DNA Intercalation and Topoisomerase Inhibition: Certain derivatives can insert themselves between DNA base pairs or inhibit topoisomerase enzymes, disrupting DNA replication and leading to cell cycle arrest and apoptosis.[2][4][5]
-
Induction of Apoptosis: A common endpoint for many effective anticancer agents is the induction of apoptosis. Quinoline compounds can trigger this process through various intrinsic and extrinsic pathways.[1][4]
This compound: A Chemist's Gateway to Novelty
This compound is not typically an active pharmaceutical ingredient itself. Instead, its value lies in its exceptional utility as a versatile chemical building block.[9] Its structure features two key reactive sites that medicinal chemists can exploit to generate large libraries of diverse compounds for biological screening.
-
The C4-Chloride: The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of a wide variety of amine-containing side chains.[10][11] This is a critical reaction, as the nature of the substituent at this position often dictates the compound's biological target and potency.
-
The C6-Methyl Ester: The methyl ester at the 6-position provides another handle for chemical modification. It can be readily hydrolyzed to a carboxylic acid, which can then be coupled with various amines to form amides. This carboxamide linkage is a common feature in many potent kinase inhibitors and other anticancer agents.[8]
This dual reactivity allows for a modular approach to drug design, enabling the systematic exploration of chemical space around the quinoline core to optimize for activity, selectivity, and pharmacokinetic properties.
A Rational Drug Discovery Workflow
The journey from this starting material to a potential drug candidate follows a logical and iterative workflow. The initial steps involve creating a library of novel compounds, followed by a cascade of biological assays to identify promising hits and elucidate their mechanisms of action.
Caption: Drug discovery workflow starting from the intermediate.
Experimental Protocols
These protocols provide a validated framework for synthesizing and evaluating novel anticancer agents derived from this compound.
Protocol 1: Synthesis of a 4-Anilinoquinoline Derivative (Illustrative)
Rationale: This protocol demonstrates the fundamental nucleophilic aromatic substitution at the C4 position, a key step in creating a library of potential inhibitors.[10][11] Ethanol is used as a polar protic solvent, and the addition of hydrochloric acid protonates the quinoline nitrogen, further activating the C4 position towards nucleophilic attack.
Materials:
-
This compound
-
Aniline (or other desired amine)
-
Ethanol (absolute)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (approx. 10 mL per mmol of substrate).
-
Add the desired aniline derivative (1.1 eq) to the solution.
-
Add a catalytic amount of concentrated HCl (e.g., 2-3 drops).
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Once complete, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
Redissolve the residue in ethyl acetate and water.
-
Carefully neutralize the aqueous layer by adding saturated NaHCO₃ solution until effervescence ceases (pH ~8).
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product via column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain the pure Methyl 4-(phenylamino)quinoline-6-carboxylate derivative.
Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)
Rationale: The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[12][13] Mitochondrial dehydrogenases in living cells convert the yellow MTT salt into purple formazan crystals, a reaction that does not occur in dead cells. This assay is a gold standard for the initial screening of cytotoxic compounds.[14][15]
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Test compounds (dissolved in DMSO) and a positive control (e.g., Doxorubicin)
-
Multichannel pipette and microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include "vehicle control" wells (medium with DMSO only) and "blank" wells (medium only, no cells).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[12] Incubate for another 2-4 hours. During this time, viable cells will form purple formazan crystals.[16]
-
Formazan Solubilization:
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Data Presentation Example:
| Compound | Target Cell Line | IC₅₀ (µM) |
| Derivative A | MCF-7 | 5.2 |
| Derivative B | MCF-7 | 12.8 |
| Derivative C | MCF-7 | 0.9 |
| Doxorubicin | MCF-7 | 0.15 |
Protocol 3: Mechanistic Study - Kinase Inhibition Assay
Rationale: Since many quinolines target protein kinases, a direct enzymatic assay is crucial to confirm this mechanism. Luminescent assays like the Kinase-Glo® platform are widely used. They measure the amount of ATP remaining after a kinase reaction. High luminescence indicates low kinase activity (less ATP consumed), and therefore potent inhibition.
Caption: Luminescent kinase assay principle.
Materials:
-
Kinase of interest (e.g., Pim-1, Src) and its specific substrate
-
Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well plates
-
Test compounds and a known inhibitor as a positive control (e.g., Staurosporine)
-
Luminometer plate reader
Procedure:
-
Reaction Setup: In each well of a white plate, add the kinase reaction buffer, the specific kinase, its peptide substrate, and the test compound at various concentrations.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. The final concentration of ATP should ideally be at or near its Kₘ for the kinase. Include "no enzyme" and "no inhibitor" controls.
-
Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Detection: Add an equal volume of Kinase-Glo® reagent to each well. This reagent stops the kinase reaction and initiates the luciferase-driven light-producing reaction.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Normalize the data to controls. A higher luminescent signal corresponds to greater inhibition. Plot the percentage of inhibition against the log of the compound concentration to determine the IC₅₀ value.
Protocol 4: Mechanistic Study - Apoptosis Detection by Annexin V/PI Staining
Rationale: This flow cytometry-based assay is a definitive method to quantify apoptosis.[17] In early apoptosis, the cell membrane flips phosphatidylserine (PS) to the outer leaflet, where it can be bound by fluorescently-labeled Annexin V.[18] In late apoptosis or necrosis, the membrane loses integrity, allowing a DNA-staining dye like Propidium Iodide (PI) to enter. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[19]
Caption: Interpreting Annexin V/PI flow cytometry quadrants.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Treated and untreated cells
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture and treat cells with the test compound at its IC₅₀ concentration for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
Harvest Cells: Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension at ~500 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.[19]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[20]
-
Staining: Transfer 100 µL of the cell suspension (~1-5 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[20]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Data Interpretation: Use appropriate software to analyze the flow cytometry data, gating on the cell population and quantifying the percentage of cells in each of the four quadrants:
-
Q3 (Lower-Left): Live cells (Annexin V- / PI-)
-
Q4 (Lower-Right): Early Apoptotic cells (Annexin V+ / PI-)
-
Q2 (Upper-Right): Late Apoptotic/Necrotic cells (Annexin V+ / PI+)
-
Q1 (Upper-Left): Necrotic cells (Annexin V- / PI+)
-
References
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Vertex AI Search.
- Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Vertex AI Search.
- Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry.
- Annexin V staining assay protocol for apoptosis. (n.d.). Abcam.
- an overview of quinoline derivatives as anti-cancer agents. (2024). ResearchGate.
- Review on recent development of quinoline for anticancer activities. (n.d.). Vertex AI Search.
- Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research.
- Everything about Annexin V-based apoptosis assays. (2022). Immunostep Biotech.
- Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (n.d.). MDPI.
- Recent Development of Quinoline Derivatives as Anticancer Agents: 2015–2022. (n.d.). ResearchGate.
- BestProtocols: Annexin V Staining Protocol for Flow Cytometry. (n.d.). Thermo Fisher Scientific.
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC.
- This compound. (n.d.). Benchchem.
- MTT assay and its use in cell viability and proliferation analysis. (n.d.). Abcam.
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
- MTT assay protocol. (n.d.). Abcam.
- MTT Cell Proliferation Assay. (n.d.). ATCC.
- Methyl 4-chloro-7-Methoxyquinoline-6-carboxylate synthesis. (n.d.). ChemicalBook.
- Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. (2022). PLOS One.
- MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital.
- Bioassays for anticancer activities. (n.d.). PubMed.
- Bioassays for anticancer activities. (2013). University of Wollongong Research Online.
- 6-Chloro-4-hydroxy-N-methyl-N-phenylquinoline-3-carboxamide. (n.d.). Benchchem.
- (PDF) Bioassays for Anticancer Activities. (2025). ResearchGate.
- Application Notes and Protocols for Kinase Inhibitor Development. (n.d.). Benchchem.
- In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (n.d.). PubMed Central.
- Synthesis of 4-chloroquinoline. (n.d.). PrepChem.com.
- Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. (n.d.). MDPI.
- This compound. (n.d.). Sigma-Aldrich.
- Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2025). PubMed.
- Activity of a novel 4-quinolinecarboxylic acid against experimental tumors. (n.d.). PubMed.
- Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). Baxendale Group - Durham University.
- 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). PubMed Central.
Sources
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. ijmphs.com [ijmphs.com]
- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | 648449-01-8 | Benchchem [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 15. researchgate.net [researchgate.net]
- 16. MTT assay overview | Abcam [abcam.com]
- 17. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 18. Everything about Annexin V-based apoptosis assays | Immunostep Biotech [immunostep.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
Application Note: A Robust and Validated HPLC-MS Method for the Analysis of Quinoline Derivatives
Abstract
This application note presents a detailed and systematically developed High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the separation, identification, and quantification of quinoline derivatives. These heterocyclic compounds are of significant interest in pharmaceutical and medicinal chemistry due to their broad range of biological activities.[1] This guide provides a comprehensive protocol, from sample preparation to method validation, designed for researchers, scientists, and drug development professionals. The causality behind each experimental choice is explained to ensure scientific integrity and facilitate method transfer and adaptation.
Introduction
Quinoline and its derivatives are a class of nitrogen-containing heterocyclic aromatic compounds that form the core structure of many natural and synthetic molecules with significant biological activities.[2] They are integral to the development of pharmaceuticals, including antimalarial, anticancer, and anti-inflammatory agents.[1] Given their therapeutic importance and potential toxicity, the development of robust, sensitive, and specific analytical methods for their characterization and quantification is paramount in drug discovery, development, and quality control.[3]
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful analytical technique that offers the high separation efficiency of HPLC and the high sensitivity and selectivity of MS, making it ideal for the analysis of quinoline derivatives in complex matrices.[3] This application note outlines a strategic approach to developing a reliable HPLC-MS method, addressing common challenges such as peak shape, ionization efficiency, and matrix effects.
Foundational Principles: Understanding Quinoline Derivatives
Successful method development hinges on understanding the physicochemical properties of the target analytes. Quinolines are basic compounds due to the nitrogen atom in the heterocyclic ring. Their retention in reversed-phase HPLC is highly dependent on the pH of the mobile phase.[4] Controlling the pH is crucial to ensure consistent ionization state, which in turn affects retention time and peak shape.[5]
Experimental Workflow and Protocol
The development of a robust HPLC-MS method is a systematic process. The following sections detail the rationale behind each step, from initial considerations to the final validated protocol.
Instrumentation and Materials
-
HPLC System: A high-performance liquid chromatograph with a UV detector.[3]
-
Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source.[6]
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point for many quinoline derivatives.[3][7]
-
Solvents and Reagents: HPLC-grade acetonitrile, methanol, and water. Formic acid or ammonium formate for mobile phase modification.[8]
Sample Preparation
The goal of sample preparation is to extract the analytes of interest from the sample matrix and present them in a solvent compatible with the HPLC mobile phase. A generic protocol for a solid sample is provided below.
Protocol 1: Ultrasonic Extraction [3]
-
Accurately weigh 1.0 g of the sample and place it into an appropriate extraction vessel.
-
Add 10 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Perform ultrasonic extraction for 30 minutes.[3]
-
Allow the extract to cool to room temperature.
-
Filter the extract through a 0.45 µm syringe filter prior to HPLC analysis.[3]
HPLC Method Development: A Step-by-Step Approach
The following diagram illustrates the systematic workflow for HPLC-MS method development.
Caption: HPLC-MS Method Development Workflow.
3.3.1. Column Selection
The choice of the stationary phase is a critical first step.[9] For the separation of quinoline derivatives, which are moderately polar and basic, a reversed-phase C18 column is a versatile starting point.[10] The selection of column dimensions (length, internal diameter, and particle size) will depend on the desired resolution and analysis time.[7]
3.3.2. Mobile Phase Optimization
The mobile phase composition directly influences analyte retention and selectivity.[11]
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. A screening gradient of 5% to 95% acetonitrile in water is a good starting point.[4]
-
Aqueous Phase pH: The pH of the mobile phase is a critical parameter for ionizable compounds like quinolines.[5] To ensure consistent protonation and good peak shape, it is recommended to work at a pH at least one to two units below the pKa of the quinoline derivatives.[4][12] A starting pH range of 2.5 to 4.5, buffered with formic acid or ammonium formate, is often suitable.[13] These modifiers are also volatile and compatible with mass spectrometry.[8]
3.3.3. Mass Spectrometry Parameter Optimization
For sensitive and specific detection, the mass spectrometer parameters must be optimized for the target quinoline derivatives.
-
Ionization Source: Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of moderately polar and thermally labile compounds like many quinoline derivatives.[14][15] It is typically operated in positive ion mode for basic compounds like quinolines, which readily form [M+H]+ ions.[6]
-
MS/MS Fragmentation: For enhanced selectivity and confirmation of identity, tandem mass spectrometry (MS/MS) can be employed. Collision-induced dissociation (CID) of the protonated molecule ([M+H]+) will yield characteristic product ions that can be used for selected reaction monitoring (SRM).[6] The fragmentation patterns can also provide valuable structural information.[16]
A Representative HPLC-MS Protocol
The following protocol is a starting point for the analysis of a hypothetical quinoline derivative.
Protocol 2: HPLC-MS Analysis of a Quinoline Derivative
-
HPLC Conditions:
-
MS Conditions (Positive ESI Mode):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Cone Gas Flow: 50 L/hr
-
Acquisition Mode: Full scan (m/z 100-500) and product ion scan of the target [M+H]+ ion.
-
Method Validation
Once the HPLC-MS method is developed, it must be validated to ensure it is fit for its intended purpose.[17] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[18][19][20]
The following diagram outlines the key parameters for method validation.
Caption: Key Parameters for HPLC-MS Method Validation.
Table 1: Summary of Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | Peak purity analysis, comparison with a blank matrix. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. | For assay: 80-120% of the test concentration.[21] |
| Accuracy | The closeness of the test results to the true value. | Recovery of 98-102% for drug substance. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | RSD ≤ 2% for repeatability and intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in pH, mobile phase composition, flow rate, etc. |
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the development and validation of an analytical HPLC-MS method for quinoline derivatives. By following a systematic approach that considers the physicochemical properties of the analytes and adheres to established validation guidelines, researchers can develop robust and reliable methods crucial for the advancement of pharmaceutical research and development. The detailed protocols and explanations of experimental choices are intended to empower scientists to confidently implement and adapt these methodologies for their specific applications.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- Mastelf. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
- LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
- Benchchem. (n.d.). Application Notes and Protocols for the Analytical Determination of Quinoline Compounds.
- ResearchGate. (n.d.). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides.
- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
- SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column.
- Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
- University of California, Riverside. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved from University of California, Riverside website.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Royal Society of Chemistry. (n.d.). CHAPTER 15: Validating Analytical Procedures. In Books.
- Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
- PharmaGuru. (2025). How To Select Equivalent HPLC Columns: Get Mastery In 5 Minutes.
- Pharma Focus Europe. (n.d.). Ionization Methods in Modern Mass Spectrometry.
- PubMed. (2014, September 25). Development of a liquid chromatography-mass spectrometry method for the determination of the neurotoxic quinolinic acid in human serum.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline.
- International Journal of Pharmaceutical and Bio-Medical Analysis. (n.d.). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. Retrieved from International Journal of Pharmaceutical and Bio-Medical Analysis website.
- ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques.
- Benchchem. (n.d.). Cross-Validation of Analytical Data for Quinoline Derivatives: A Comparative Guide.
- SIELC Technologies. (n.d.). Separation of Quinoline sulfate on Newcrom R1 HPLC column.
- Linklab. (n.d.). HPLC Column Selection Guide.
- Merck Millipore. (n.d.). HPLC and UHPLC Column Selection Guide.
- ResearchGate. (n.d.). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma.
- PubMed. (2015, June 4). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.
- G-M-I, Inc. (2023, October 2). Challenges in HPLC Technology and Potential Solutions.
- SynThink Research Chemicals. (n.d.). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. Retrieved from SynThink Research Chemicals website.
- ResearchGate. (n.d.). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria.
- Google Patents. (n.d.). CN102134219A - Preparation method of quinoline derivative.
- SlideShare. (n.d.). Preparation and Properties of Quinoline. Retrieved from SlideShare website.Preparation and Properties of Quinoline*.
Sources
- 1. benchchem.com [benchchem.com]
- 2. uop.edu.pk [uop.edu.pk]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. benchchem.com [benchchem.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. linklab.gr [linklab.gr]
- 10. ijsred.com [ijsred.com]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 12. mastelf.com [mastelf.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. as.uky.edu [as.uky.edu]
- 15. pharmafocuseurope.com [pharmafocuseurope.com]
- 16. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. synthinkchemicals.com [synthinkchemicals.com]
- 18. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 19. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 20. jordilabs.com [jordilabs.com]
- 21. scribd.com [scribd.com]
Application Note: Solubilization of Methyl 4-chloroquinoline-6-carboxylate for Biological Assays
Introduction
Methyl 4-chloroquinoline-6-carboxylate is a quinoline derivative with significant potential in pharmaceutical research, demonstrating a range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1] The successful evaluation of this and similar compounds in biological assays is critically dependent on proper sample preparation, beginning with effective and reproducible solubilization. The lipophilic nature of many quinoline derivatives presents a challenge for dissolution in aqueous buffers used in most biological systems. This document provides a comprehensive, field-proven protocol for the solubilization of this compound using Dimethyl Sulfoxide (DMSO), ensuring compound stability and maximizing data integrity for both cell-based and cell-free assays.
Physicochemical Properties of this compound
A thorough understanding of the compound's properties is fundamental to developing a robust solubilization strategy.
| Property | Value | Source |
| CAS Number | 648449-01-8 | [1] |
| Molecular Formula | C₁₁H₈ClNO₂ | [1] |
| Molecular Weight | 221.64 g/mol | [1] |
| Physical Form | Solid | |
| Purity | Typically ≥97% | |
| Storage | Sealed in dry conditions at 2-8°C | [1] |
While specific solubility data in various solvents is not extensively published, the chemical structure suggests limited aqueous solubility. Dimethyl Sulfoxide (DMSO) is a powerful, polar aprotic solvent widely recognized for its ability to dissolve a broad spectrum of both polar and nonpolar compounds, making it the solvent of choice for preparing high-concentration stock solutions in drug discovery.[2]
Core Protocol: Preparation of a Concentrated Stock Solution in DMSO
The foundational step in utilizing this compound for biological assays is the preparation of a concentrated stock solution. This approach minimizes the volume of solvent introduced into the final assay system, thereby reducing the risk of solvent-induced artifacts.[2][3]
Rationale for Solvent Selection:
-
High Solubilizing Power: DMSO can dissolve many organic compounds that are poorly soluble in water.[2]
-
Miscibility: DMSO is miscible with a wide range of common organic solvents and water, facilitating subsequent dilutions.[4][5]
-
Assay Compatibility: At low final concentrations (typically <0.5%), DMSO is well-tolerated by most cell lines and does not significantly interfere with enzymatic assays.[2][6]
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Calibrated analytical balance
-
Sterile, conical-bottom microcentrifuge tubes or amber glass vials
-
Calibrated pipettes and sterile, low-retention pipette tips
-
Vortex mixer
-
(Optional) Sonicator water bath
Step-by-Step Methodology:
-
Pre-Assay Calculation: Determine the required concentration and volume of the stock solution. A common starting concentration for a primary stock solution is 10-50 mM.
-
Calculation for a 10 mM Stock Solution:
-
Mass (mg) = Desired Volume (mL) × 10 mM × 221.64 g/mol / 1000
-
Example: To prepare 1 mL of a 10 mM stock solution, you will need: 1 mL × 10 mM × 221.64 / 1000 = 2.2164 mg.
-
-
-
Weighing the Compound: Accurately weigh the calculated mass of this compound. Due to the small masses often required, using a balance with a readability of at least 0.01 mg is crucial. Transfer the weighed powder to a sterile vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the compound. It is critical to use anhydrous DMSO as it is hygroscopic and absorbed water can affect compound stability and solubility.[2]
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes. A clear solution should be obtained.
-
Troubleshooting Insolubility: If the compound does not fully dissolve:
-
Gentle Warming: Warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing. Avoid excessive heat, which could degrade the compound.
-
Sonication: Place the vial in a sonicator water bath for 5-15 minutes. This uses ultrasonic waves to break apart solute particles and enhance dissolution.
-
If the compound remains insoluble, it may be necessary to prepare a lower concentration stock solution.
-
-
Storage of Stock Solution: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and moisture absorption.[2] Store aliquots in tightly sealed vials at -20°C or -80°C for long-term stability.
Workflow for Solubilization and Dilution
The following diagram illustrates the logical flow from the solid compound to the final working concentrations ready for biological assay.
Caption: Workflow for preparing this compound solutions.
Protocols for Preparing Working Solutions
The high concentration of DMSO in the stock solution is toxic to cells and can interfere with many biological reactions.[3][7] Therefore, it is essential to dilute the stock solution to achieve a final, non-interfering DMSO concentration in the assay plate.
Protocol 1: Serial Dilution for Dose-Response Experiments
This protocol is designed to create a range of compound concentrations while maintaining a consistent final DMSO percentage.
-
Intermediate Dilutions in 100% DMSO: It is best practice to perform intermediate dilutions in 100% DMSO.[2] This minimizes the risk of the compound precipitating when it is transferred from a high organic concentration to a fully aqueous environment.
-
Start with your 10 mM stock solution.
-
To make a 1 mM solution, mix 10 µL of the 10 mM stock with 90 µL of 100% DMSO.
-
Continue this 1:10 dilution series in 100% DMSO to create a range of intermediate concentrations (e.g., 100 µM, 10 µM).
-
-
Final Dilution into Assay Medium: Prepare the final working solutions by diluting the intermediate stocks into the final aqueous assay buffer or cell culture medium. For example, to achieve a 200X "top stock" for addition to the assay plate:
-
If your highest desired final concentration is 10 µM and your final DMSO concentration should be 0.5%, you would prepare a 2 mM solution (200X of 10 µM) in your assay buffer. However, this jump from 100% DMSO to a fully aqueous buffer can cause precipitation.
-
Recommended Practice: Create a 200X top stock by diluting the 10 mM DMSO stock to 2 mM in 100% DMSO. Then, add 1 µL of this 2 mM stock to 199 µL of assay medium in the well. This maintains the final DMSO at 0.5%.
-
Protocol 2: Vehicle Controls (A Self-Validating System)
The inclusion of a proper vehicle control is non-negotiable for trustworthy data. The vehicle control should contain the same final concentration of DMSO as the experimental samples.[2]
-
Prepare a "Vehicle Stock": This is simply 100% DMSO.
-
Dilute the Vehicle: Perform the same dilution series with the 100% DMSO as you did with your compound stock solution.
-
Apply to Control Wells: Add the diluted vehicle to your control wells in the assay plate. This ensures that any observed biological effect can be attributed to the compound and not the solvent.
Trustworthiness and Best Practices
-
Solubility Verification: After preparing the stock solution, visually inspect it for any particulates. If possible, hold it up to a light source. A clear, homogenous solution is desired.
-
Precipitation on Dilution: Hydrophobic compounds may precipitate when diluted into aqueous buffers.[2] If you observe turbidity or precipitate in your assay wells, consider:
-
Lowering the final compound concentration.
-
Including a non-ionic surfactant like Tween-20 (0.01-0.05%) in the final assay buffer, if compatible with the assay.
-
Increasing the final DMSO concentration slightly (e.g., from 0.25% to 0.5%), but be mindful of its potential effects on your specific assay system.[3]
-
-
Safety Precautions: this compound has associated hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation). Always handle the solid compound and its concentrated solutions in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
References
-
Tjørnelund, J., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 68(5), 1643–1650. Retrieved from [Link]
-
ResearchGate. (2016). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
Maxanim. (n.d.). Dimethyl Sulfoxide (DMSO), cell culture reagent (CAS 67-68-5) | SC-358801. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]
Sources
- 1. This compound | 648449-01-8 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 4. maxanim.com [maxanim.com]
- 5. 二甲基亚砜 ≥99.5% (GC), suitable for plant cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 6. lifetein.com [lifetein.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Creation of a Methyl 4-chloroquinoline-6-carboxylate Analog Library
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2][3][4][5][6] This document provides a comprehensive guide for the creation of a chemical library based on the Methyl 4-chloroquinoline-6-carboxylate scaffold. We present detailed, step-by-step protocols for the synthesis of the core structure and its subsequent diversification through robust chemical transformations. The rationale behind experimental choices, in-depth characterization techniques, and data interpretation are discussed to ensure scientific integrity and reproducibility. This guide is designed to empower researchers in drug discovery and development to efficiently generate and analyze novel quinoline-based analogs for screening and lead optimization.
Introduction: The Quinoline Scaffold as a Privileged Structure
The quinoline ring system, a fusion of a benzene and a pyridine ring, is considered a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets.[1][7] The inherent electronic properties and the potential for functionalization at multiple positions make it an ideal template for library synthesis. Specifically, the 4-chloroquinoline moiety is a versatile synthetic intermediate, primed for nucleophilic substitution and cross-coupling reactions, allowing for the introduction of diverse chemical functionalities.[1][7][8][9][10][11] The carboxylate group at the 6-position provides an additional handle for modification or can influence the pharmacokinetic properties of the analogs.
This guide focuses on this compound as a starting point for library generation. The strategic placement of the chloro and carboxylate groups allows for a systematic exploration of the chemical space around the quinoline core, which is crucial for establishing structure-activity relationships (SAR).
Strategic Approach to Library Design
The creation of a focused chemical library requires a strategic approach to maximize the diversity and relevance of the synthesized analogs. Our strategy involves a two-pronged approach:
-
Diversification at the C4-position: The primary focus will be on displacing the highly reactive chloro group at the 4-position with a variety of nucleophiles and coupling partners. This will introduce a wide range of substituents, including amines, phenols, thiols, and aryl groups.
-
Modification of the C6-carboxylate: While the primary diversification is at C4, the ester at C6 can be hydrolyzed to the corresponding carboxylic acid or converted to amides, providing another layer of diversity.
Below is a conceptual workflow for the library synthesis.
Caption: Library Synthesis Workflow
Experimental Protocols
Synthesis of the Core Scaffold: this compound
The synthesis of the core scaffold begins with the construction of the 4-hydroxyquinoline ring system, followed by chlorination.
Protocol 3.1.1: Synthesis of Methyl 4-hydroxyquinoline-6-carboxylate
This protocol is adapted from established methods for quinoline synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine substituted aniline and diethyl malonate.
-
Heating: Heat the mixture at an appropriate temperature (typically 140-160 °C) in a high-boiling solvent like diphenyl ether for 2-3 hours.
-
Cyclization: After cooling, the intermediate is cyclized by heating at a higher temperature (around 250 °C) for 30 minutes.
-
Work-up: Cool the reaction mixture and treat with an appropriate solvent (e.g., ethanol) to precipitate the product. Filter the solid, wash with cold solvent, and dry under vacuum.
Protocol 3.1.2: Chlorination to this compound
The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline is a crucial step for subsequent diversification.
-
Reagent Preparation: In a fume hood, carefully add phosphorus oxychloride (POCl₃) to a round-bottom flask equipped with a reflux condenser.
-
Reaction: Add Methyl 4-hydroxyquinoline-6-carboxylate to the flask in portions.
-
Heating: Heat the reaction mixture to reflux (around 110 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.
-
Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[12]
Library Diversification at the C4-Position
The 4-chloro position is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the quinoline nitrogen.[7]
Protocol 3.2.1: Nucleophilic Aromatic Substitution (SNA)
This protocol describes the reaction with amines, phenols, and thiols.
-
Reaction Setup: In a sealed tube, dissolve this compound (1 equivalent) in a suitable solvent (e.g., DMF, DMSO, or NMP).
-
Addition of Nucleophile: Add the desired nucleophile (1.1-1.5 equivalents) and a base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N; 2-3 equivalents).
-
Heating: Heat the reaction mixture at 80-120 °C. The reaction can be performed using conventional heating or microwave irradiation to reduce reaction times.[7]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or preparative HPLC.
| Nucleophile Type | Typical Conditions | Expected Product |
| Primary/Secondary Amines | DMF, K₂CO₃, 100 °C | 4-Aminoquinoline derivatives |
| Phenols | DMSO, Cs₂CO₃, 120 °C | 4-Aryloxyquinoline derivatives |
| Thiols | NMP, Et₃N, 80 °C | 4-Arylthioquinoline derivatives |
Protocol 3.2.2: Suzuki-Miyaura Cross-Coupling
This palladium-catalyzed reaction is a powerful method for forming C-C bonds with arylboronic acids.[13][14]
-
Reaction Setup: In a reaction vessel purged with an inert gas (e.g., argon or nitrogen), combine this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf); 2-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, or CsF; 2-3 equivalents).
-
Solvent: Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.
-
Heating: Heat the mixture to 80-110 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction, dilute with water, and extract with an organic solvent.
-
Purification: Wash the organic layer, dry, and concentrate. Purify by column chromatography.[13]
Caption: Suzuki-Miyaura Catalytic Cycle
Protocol 3.2.3: Buchwald-Hartwig Amination
This reaction is highly effective for the coupling of amines with aryl halides.[15]
-
Reaction Setup: In an oven-dried, sealed tube under an inert atmosphere, combine this compound (1 equivalent), the amine (1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃; 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP; 2-4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄; 1.5-2 equivalents).[16][17][18]
-
Solvent: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Heating: Heat the reaction mixture at 80-110 °C.
-
Monitoring and Work-up: Follow the progress by TLC or LC-MS. After completion, cool the mixture, filter through a pad of celite, and rinse with an organic solvent.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Characterization and Purification of the Library
The identity and purity of each synthesized analog must be rigorously confirmed.
Analytical Techniques
A combination of analytical techniques should be employed for comprehensive characterization.[19]
| Technique | Purpose | Key Observations |
| TLC | Reaction monitoring and preliminary purity assessment | Visualization of starting material consumption and product formation. |
| HPLC | Purity determination and quantification | A single, sharp peak for the purified compound with purity >95%.[20][21][22][23][24] |
| LC-MS | Molecular weight confirmation | Observation of the [M+H]⁺ or [M-H]⁻ ion corresponding to the expected molecular weight. |
| ¹H and ¹³C NMR | Structural elucidation | Characteristic chemical shifts and coupling constants for the quinoline core and the introduced substituents.[25][26][27][28] |
Protocol 4.1.1: General NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[25]
-
Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer.
-
Data Interpretation: Analyze the chemical shifts, integration, and coupling patterns to confirm the structure. The introduction of substituents at the C4 position will cause predictable shifts in the signals of the quinoline protons.[26] Quinolines are known to exhibit concentration-dependent chemical shifts in ¹H NMR due to π-π stacking.[29]
Purification Strategy
For a library of compounds, a high-throughput purification method is essential.
Protocol 4.2.1: Preparative Reversed-Phase HPLC
-
Method Development: Develop an analytical HPLC method to achieve good separation of the target compound from impurities.
-
Scaling Up: Scale up the analytical method to a preparative scale, adjusting the flow rate and injection volume based on the column dimensions.[21]
-
Fraction Collection: Collect the fractions corresponding to the peak of the target compound.
-
Solvent Removal: Remove the solvent from the collected fractions by lyophilization or evaporation under reduced pressure.
-
Purity Verification: Analyze the purity of the final compound using the analytical HPLC method.
Data Management and Storage
A systematic approach to data management is crucial for a chemical library.
-
Compound Registration: Assign a unique identification number to each synthesized analog.
-
Data Archiving: Store all analytical data (NMR, LC-MS, HPLC) in a searchable database, linked to the compound ID.
-
Sample Management: Store the purified compounds in a consistent format (e.g., as solids or in DMSO solution at a standard concentration) in a controlled environment.
Conclusion
The protocols and strategies outlined in this document provide a robust framework for the efficient creation and characterization of a diverse chemical library of this compound analogs. By leveraging powerful synthetic transformations and rigorous analytical techniques, researchers can generate high-quality compound collections for biological screening, ultimately accelerating the discovery of novel therapeutic agents. The inherent versatility of the quinoline scaffold ensures that the synthesized library will be a valuable resource for a wide range of drug discovery programs.
References
- Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines.
- Benchchem. (n.d.). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines.
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling Reaction using 6-Chloroquinoline.
- MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
- Benchchem. (n.d.). Cross-Validation of Analytical Data for Quinoline Derivatives: A Comparative Guide.
- Benchchem. (n.d.). Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling Reactions with 4-Chloroquinoline-6-carbaldehyde.
- Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution at the C4 Position of 4-Chloroquinoline-6-carbaldehyde.
- Benchchem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines.
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Ring transformations involving chloroheterocycles. Part II. Reaction of 4-chloro-1,8-naphthyridines and 4-chloroquinolines with substituted hydrazines.
- Seaton, P. J., & Williamson, R. T. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education.
- UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.
- ResearchGate. (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied.
- ResearchGate. (n.d.). Reaction of 4-chloroquinolines with 3-amino-1-propanol, followed by....
- ACS Publications. (2024). One-Pot Synthesis of 4-Chloroquinolines via Bis(trichloromethyl) Carbonate and Triphenylphosphine Oxide-Mediated Cascade Reactions of N-Aryl Enaminones. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.
- ACS Publications. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry.
- ChemicalBook. (n.d.). Methyl 4-chloro-7-Methoxyquinoline-6-carboxylate synthesis.
- PubMed. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Journal of Organic Chemistry.
- Benchchem. (n.d.). Application Notes and Protocols for the Analytical Determination of Quinoline Compounds.
- Huan, T. T. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2).
- ResearchGate. (n.d.). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach.
- ResearchGate. (n.d.). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
- Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling of 4-Chloroquinoline-6-carbaldehyde.
- ResearchGate. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
- Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC.
- PubMed. (n.d.). Reverse-phase HPLC analysis and purification of small molecules.
- IJFMR. (n.d.). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.
- Minakem. (2023). Purification of your small molecules by HPLC, from laboratory to industrial scale.
- ResearchGate. (n.d.). Biological activities of Friedländer quinoline analogues.
- Der Pharma Chemica. (n.d.). Synthesis and characterization of some quinoline based bisphenols as sensing agents.
- ResearchGate. (n.d.). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore.
- Bentham Science Publisher. (n.d.). Structural Diversity Attributed by Aza-Diels-Alder Reaction in Synthesis of Diverse Quinoline Scaffolds.
- Sigma-Aldrich. (n.d.). Small molecule hplc analysis.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- PubMed Central. (n.d.). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
- RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
- Impactfactor. (n.d.). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives.
- ResearchGate. (n.d.). An Extensive Review on Biological Interest of Quinoline and Its Analogues.
- PMC - NIH. (n.d.). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors.
- MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
- PrepChem.com. (n.d.). Synthesis of 4-chloroquinoline.
- ResearchGate. (n.d.). Rapid Purification of Small Molecule Libraries by Ion Exchange Chromatography.
- Sigma-Aldrich. (n.d.). This compound.
- PMC - PubMed Central. (n.d.). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine.
Sources
- 1. benchchem.com [benchchem.com]
- 2. ijfmr.com [ijfmr.com]
- 3. researchgate.net [researchgate.net]
- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]
- 9. Ring transformations involving chloroheterocycles. Part II. Reaction of 4-chloro-1,8-naphthyridines and 4-chloroquinolines with substituted hydrazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Methyl 4-chloro-7-Methoxyquinoline-6-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. agilent.com [agilent.com]
- 22. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Purification of your small molecules by HPLC, from laboratory to industrial scale | Minakem [minakem.com]
- 24. Small molecule hplc analysis | Sigma-Aldrich [sigmaaldrich.com]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 29. repository.uncw.edu [repository.uncw.edu]
The Synthetic Hub: Application Notes for Methyl 4-chloroquinoline-6-carboxylate in Modern Chemistry
Introduction: A Privileged Scaffold for Innovation
Methyl 4-chloroquinoline-6-carboxylate (CAS No. 648449-01-8) is a highly functionalized heterocyclic building block that has emerged as a cornerstone intermediate in medicinal chemistry and materials science.[1] Its quinoline core is a "privileged structure," forming the backbone of numerous therapeutic agents, most notably in the realms of antimalarial and anticancer research.[1][2] The molecule's synthetic utility is anchored by two key reactive sites: the highly activated C4-chloro substituent, primed for nucleophilic substitution and cross-coupling reactions, and the C6-methyl ester, which allows for a variety of functional group interconversions.
The reactivity of the C4 position is significantly enhanced by the electron-withdrawing effect of the endocyclic quinoline nitrogen atom. This electronic feature makes the C4 carbon exceptionally electrophilic and susceptible to attack by a wide range of nucleophiles, facilitating the construction of diverse molecular libraries.[3][4] This document serves as a comprehensive guide for researchers, providing in-depth protocols and mechanistic insights into the key transformations of this versatile intermediate.
Compound Profile:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 648449-01-8 |
| Molecular Formula | C₁₁H₈ClNO₂ |
| Molecular Weight | 221.64 g/mol |
| Appearance | Solid |
| Storage | Sealed in dry, 2-8°C |
Safety Note: Handle this compound with appropriate personal protective equipment. It is harmful if swallowed and may cause skin, eye, and respiratory irritation.[5][6]
Core Synthetic Applications: A Practical Guide
The strategic value of this compound lies in its predictable and versatile reactivity. The following sections detail the most critical applications, complete with step-by-step protocols and mechanistic rationale.
Application 1: Nucleophilic Aromatic Substitution (SₙAr) at the C4-Position
The displacement of the C4-chloride is the most fundamental transformation for this intermediate. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[3][7] This pathway allows for the direct installation of amine, thiol, and other nucleophilic moieties, which are critical pharmacophores in many drug candidates.
Caption: Figure 1: SₙAr Mechanism at the C4 Position
Protocol 1.1: General Amination via Conventional Heating
This protocol describes the synthesis of 4-aminoquinoline derivatives, a common scaffold in antimalarial drugs.
-
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.2-1.5 eq)
-
Solvent (e.g., Isopropanol, DMF, NMP)
-
Base (optional, e.g., K₂CO₃, DIPEA, if reacting with an amine salt)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the chosen amine (1.2 eq).
-
Add a suitable solvent (e.g., isopropanol) to dissolve the reactants.[8]
-
Heat the mixture to reflux (typically 70-120°C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 5-24 hours.[8]
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[4]
-
Protocol 1.2: Accelerated Amination via Microwave Synthesis
Microwave-assisted synthesis offers a significant advantage by dramatically reducing reaction times and often improving yields.[8]
-
Materials:
-
This compound (1.0 eq)
-
Desired amine (1.5 eq)
-
Microwave vial with a stir bar
-
Microwave reactor
-
-
Procedure:
-
In a microwave vial, combine this compound (1.0 eq) and the amine (1.5 eq). A high-boiling solvent like DMF or NMP can be used, but the reaction may also be performed solvent-free.[8]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150°C) for 10-30 minutes.[8]
-
After the reaction is complete, cool the vial to room temperature using compressed air.
-
Isolate the product by precipitation upon addition of water or by extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the crude product by recrystallization or column chromatography.
-
| Nucleophile Type | Typical Conditions | Expected Outcome |
| Primary/Secondary Amines | Isopropanol, Reflux, 5-24h | High yield of 4-aminoquinoline derivatives |
| Anilines | DMF, 130°C, 12h | Good to excellent yields of 4-anilinoquinolines |
| Thiols | Methanol, NaOMe, RT | Facile formation of 4-(alkylthio)quinolines |
Application 2: Palladium-Catalyzed Cross-Coupling Reactions
For the synthesis of more complex architectures, particularly biaryl and heteroaryl structures, palladium-catalyzed cross-coupling reactions are indispensable. This compound is an excellent substrate for both Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions.[9][10]
A. Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for creating C(sp²)-C(sp²) bonds, enabling the synthesis of 4-arylquinoline derivatives. These motifs are prevalent in kinase inhibitors and other targeted therapies. The reaction involves an organoboron reagent and proceeds through a well-established catalytic cycle.[11][12]
Caption: Figure 2: Suzuki-Miyaura Catalytic Cycle
Protocol 2.1: Suzuki-Miyaura Cross-Coupling
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, PPh₃)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)
-
Anhydrous, deoxygenated solvent (e.g., Dioxane, Toluene, DME/H₂O)
-
Schlenk flask or sealed tube
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst, ligand (if used), and base.
-
Add this compound (1.0 eq) and the boronic acid derivative (1.2 eq).
-
Add the anhydrous, deoxygenated solvent via syringe.
-
Heat the reaction mixture with stirring to the desired temperature (typically 80-110°C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.[9]
-
B. Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a more modern and often milder alternative to classical SₙAr for constructing C-N bonds, particularly with less nucleophilic amines or when SₙAr fails.[10][13] It offers a broad substrate scope and functional group tolerance.[14]
Caption: Figure 3: Buchwald-Hartwig Amination Cycle
Protocol 2.2: Buchwald-Hartwig Cross-Coupling
-
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Palladium pre-catalyst (e.g., G3-XPhos, G3-SPhos) (1-3 mol%)
-
Bulky phosphine ligand (if not using a pre-catalyst)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, LHMDS) (1.4 eq)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or sealed tube
-
-
Procedure:
-
Set up the reaction in a glovebox or under a strict inert atmosphere.
-
To a Schlenk flask, add the base, palladium pre-catalyst, this compound, and a stir bar.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the flask and heat the mixture with stirring to the required temperature (e.g., 80-110°C).[8]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature, dilute with an organic solvent, and filter through Celite.
-
Perform an aqueous work-up, dry the organic layer, and concentrate.
-
Purify by column chromatography to yield the desired 4-aminoquinoline product.
-
Application 3: Transformations of the C6-Ester Group
The methyl ester at the C6 position provides a secondary handle for diversification. It can be readily hydrolyzed to the corresponding carboxylic acid or reduced to a primary alcohol.
-
Hydrolysis to Carboxylic Acid: Treatment with a base like LiOH or NaOH in a water/THF or water/methanol mixture, followed by acidic workup, cleanly affords the 4-chloroquinoline-6-carboxylic acid. This acid is a valuable intermediate for forming amide bonds, further expanding the accessible chemical space.
-
Reduction to Alcohol: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or milder reagents like Diisobutylaluminium hydride (DIBAL-H) in an anhydrous solvent (e.g., THF) at low temperatures can reduce the ester to the corresponding (4-chloroquinolin-6-yl)methanol. This introduces a new linking point for further functionalization.[1]
Experimental Workflow Overview
Caption: Figure 4: General Synthetic Workflow
Conclusion
This compound is more than a simple intermediate; it is a versatile platform for the efficient construction of complex, biologically relevant molecules. Its predictable reactivity at both the C4 and C6 positions allows for a modular approach to library synthesis. By mastering the core transformations outlined in this guide—nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and ester manipulations—researchers can unlock the full potential of this valuable building block in their drug discovery and materials science programs.
References
- Benchchem. (n.d.). This compound | 648449-01-8.
- Benchchem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution at the C4 Position of 4-Chloroquinoline-6-carbaldehyde.
- Benchchem. (2025). Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling Reactions with 4-Chloroquinoline-6-carbaldehyde.
- Benchchem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines.
- JETIR. (n.d.). PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIVATIVES.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Sigma-Aldrich. (n.d.). This compound | 648449-01-8.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Benchchem. (2025). Application Notes and Protocols for Nucleophilic Substitution of 4-Chloro-6,7-dimethoxyquinoline.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). 4-Chloro-6-methylquinoline: High Purity Pharmaceutical Intermediate for API Synthesis.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ResearchGate. (2018). Suzuki Miyaura Cross–Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
- NIH. (n.d.). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones.
- Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES.
- Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.
- PubChem. (n.d.). Methyl 4-chloroquinoline-7-carboxylate | C11H8ClNO2 | CID 21708520.
Sources
- 1. This compound | 648449-01-8 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 648449-01-8 [sigmaaldrich.com]
- 6. Methyl 4-chloroquinoline-7-carboxylate | C11H8ClNO2 | CID 21708520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols for the Laboratory Scale-Up Synthesis of Quinoline Compounds
<
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance and Challenges of Quinoline Synthesis Scale-Up
Quinoline and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, including antimalarial agents like quinine and chloroquine, as well as fungicides, antibiotics, and dyes.[1][2][3] The unique electronic properties stemming from the fusion of a benzene and a pyridine ring allow for diverse chemical modifications, making the quinoline nucleus a privileged structure in drug discovery.[1][4]
However, transitioning from small-scale laboratory synthesis to a larger, scalable process presents significant challenges. Many classical quinoline syntheses, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often involve harsh conditions, including strong acids, high temperatures, and potent oxidizing agents.[3][5][6] These conditions can lead to poor yields, side reactions like polymerization, and difficulties in purification when scaled up.[3][5][7] Therefore, a robust, reproducible, and safe scale-up strategy is paramount for advancing quinoline-based compounds through the development pipeline.
This guide provides an in-depth analysis of established methodologies for the laboratory scale-up of quinoline synthesis, focusing on practical protocols, critical process parameters, and essential safety considerations.
PART 1: Key Synthetic Methodologies for Scalable Quinoline Synthesis
Several named reactions are cornerstones of quinoline synthesis. Understanding their mechanisms and scalability is crucial for successful laboratory scale-up.
The Doebner-von Miller Reaction
The Doebner-von Miller reaction is a versatile method for preparing substituted quinolines from anilines and α,β-unsaturated carbonyl compounds.[8][9] It is a modification of the Skraup synthesis and is particularly useful for accessing 2-substituted quinolines.[3][10] The reaction is typically catalyzed by Brønsted or Lewis acids.[8]
Causality of Experimental Choices: The choice of acid catalyst is critical. While strong mineral acids are effective, they can promote polymerization of the carbonyl substrate, leading to lower yields on a larger scale.[3] Lewis acids or milder Brønsted acids can offer better control.[8] The reaction is often highly exothermic, necessitating careful temperature management during scale-up.[5]
Protocol Validation: The protocol below has been optimized for gram-scale synthesis, incorporating slow addition of reagents to control the exotherm and a straightforward work-up procedure to ensure reproducibility.
Experimental Protocol: Gram-Scale Synthesis of 2-Methylquinoline (Quinaldine) via Doebner-von Miller Reaction
Materials:
-
Aniline
-
Crotonaldehyde
-
Hydrochloric acid (concentrated)
-
Nitrobenzene (as an oxidizing agent, optional)
-
Sodium hydroxide solution (for neutralization)
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
In a well-ventilated fume hood, equip a multi-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.
-
Charge the flask with aniline (1.0 eq) and concentrated hydrochloric acid (appropriate molar ratio).
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add crotonaldehyde (1.2 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a saturated sodium hydroxide solution until the pH is basic.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude 2-methylquinoline by vacuum distillation.
The Friedländer Synthesis
The Friedländer synthesis provides a direct route to substituted quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[7][11] This method is advantageous due to its convergence and ability to introduce a wide range of substituents.[12]
Causality of Experimental Choices: The reaction can be catalyzed by either acids or bases.[13] The choice of catalyst and solvent system is crucial for optimizing yield and preventing side reactions. For instance, harsh conditions can lead to degradation, especially during scale-up.[5][7] Milder catalysts and solvent-free conditions have been developed to improve scalability.[7][12]
Protocol Validation: The following one-pot protocol demonstrates a scalable and practical approach using inexpensive and readily available reagents.[12] This method avoids the isolation of the intermediate 2-aminoaryl aldehyde, streamlining the process.
Experimental Protocol: Scalable One-Pot Friedländer Synthesis of 2-Phenylquinoline
Materials:
-
2-Nitrobenzaldehyde
-
Acetophenone
-
Iron powder
-
Hydrochloric acid (aqueous)
-
Potassium hydroxide
-
Ethanol
Procedure:
-
To a stirred solution of 2-nitrobenzaldehyde (1.0 eq) in ethanol, add iron powder (3.0 eq) and a catalytic amount of aqueous hydrochloric acid.
-
Heat the mixture to reflux and monitor the reduction of the nitro group to an amine by TLC.
-
Once the reduction is complete, add acetophenone (1.1 eq) and potassium hydroxide (catalytic amount) to the reaction mixture.
-
Continue to reflux until the condensation and cyclization are complete (monitor by TLC).
-
Cool the reaction to room temperature and filter off the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate to yield the crude product.
-
Purify the crude 2-phenylquinoline by column chromatography on silica gel or by recrystallization.[12]
The Combes Quinoline Synthesis
The Combes synthesis involves the reaction of an aniline with a β-diketone, followed by acid-catalyzed cyclization to form a 2,4-disubstituted quinoline.[2][14] This method is particularly useful for preparing quinolines with specific substitution patterns.
Causality of Experimental Choices: The reaction is typically catalyzed by strong acids like sulfuric acid.[2] The rate-determining step is the electrophilic aromatic annulation, which can be influenced by steric hindrance from substituents on both the aniline and the β-diketone.[2][5] Careful control of the reaction temperature is necessary to prevent charring and side product formation, especially on a larger scale.
Protocol Validation: The protocol is designed for controlled conditions, with a two-step process to ensure the formation of the enamine intermediate before the vigorous cyclization step.
Experimental Protocol: Laboratory Scale-Up of 2,4-Dimethylquinoline via Combes Synthesis
Materials:
-
Aniline
-
Acetylacetone (2,4-pentanedione)
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
In a round-bottom flask, combine aniline (1.0 eq) and acetylacetone (1.1 eq).
-
Stir the mixture at room temperature to form the enamine intermediate. The reaction is often exothermic and may require cooling to maintain room temperature.
-
In a separate, larger flask equipped with a mechanical stirrer and a dropping funnel, place concentrated sulfuric acid.
-
Cool the sulfuric acid in an ice-salt bath.
-
Slowly add the pre-formed enamine intermediate to the cold sulfuric acid, keeping the temperature below 10 °C.
-
After the addition, allow the mixture to warm to room temperature and then heat gently to initiate cyclization.
-
Monitor the reaction by TLC.
-
Once complete, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the resulting 2,4-dimethylquinoline by vacuum distillation.
PART 2: Critical Parameters and Data for Scale-Up
Successful scale-up requires careful consideration of several critical parameters. The following table summarizes key considerations for the discussed methodologies.
| Parameter | Doebner-von Miller | Friedländer | Combes |
| Key Reactants | Aniline, α,β-unsaturated carbonyl | 2-Aminoaryl aldehyde/ketone, α-methylene carbonyl | Aniline, β-diketone |
| Catalyst | Brønsted or Lewis acids | Acids or bases | Strong acids (e.g., H₂SO₄) |
| Temperature Control | Crucial due to exothermicity[5] | Milder conditions often possible[7][12] | Essential to prevent side reactions |
| Common Solvents | Often neat or with acid | Ethanol, DMF, or solvent-free[13] | Often neat, cyclization in acid |
| Scalability Issues | Polymerization of carbonyl substrate[3] | Potential for low yields with harsh conditions[7] | Highly exothermic cyclization, steric hindrance effects[2][5] |
| Typical Yields | Moderate to good | Good to excellent[12] | Moderate to good |
PART 3: Purification and Safety Considerations
Purification Strategies
The purification of quinoline compounds on a larger scale can be challenging due to the presence of starting materials and side products.[5] Common and scalable purification techniques include:
-
Distillation: Vacuum distillation is effective for liquid quinolines.[5]
-
Crystallization: Formation of salts, such as hydrochlorides or picrates, can facilitate purification through crystallization. The free base can then be regenerated.[5][15]
-
Column Chromatography: While standard on a small scale, scaling up column chromatography can be resource-intensive. For quinolines, which are basic, it is often necessary to deactivate the acidic silica gel with a base like triethylamine (0.5-2%) in the eluent to prevent product decomposition.[16] Alternatively, using neutral or basic alumina can be a good strategy.[16]
Safety Precautions
Quinolines and their precursors can be hazardous. It is imperative to handle these chemicals with appropriate safety measures.
-
Toxicity: Quinoline is harmful if swallowed or in contact with skin, causes skin and eye irritation, and is suspected of causing genetic defects and cancer.[17][18] It is also toxic to aquatic life.[17]
-
Handling: Always work in a well-ventilated fume hood.[17] Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and splash goggles.[19] Ensure that eyewash stations and safety showers are readily accessible.[19]
-
Storage: Store quinolines in tightly closed containers in a dry, well-ventilated area, away from heat and ignition sources.[19][20]
-
Spills: In case of a spill, absorb the material with an inert dry material and place it in an appropriate waste disposal container.[19] For larger spills, keep away from heat and ignition sources.[19]
-
Disposal: Dispose of quinoline waste as hazardous material in accordance with local, regional, and national regulations.[20]
Visualizations
Experimental Workflow for a Generic Quinoline Synthesis Scale-Up
Caption: A generalized workflow for the laboratory scale-up of quinoline synthesis.
Reaction Mechanism: Friedländer Synthesis
Caption: Simplified mechanism of the Friedländer quinoline synthesis.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Scale-up Synthesis of 2-(2-Chloroethyl)quinoline for Preclinical Studies.
- Benchchem. (n.d.). Overcoming challenges in the synthesis of substituted quinolines.
- Organic Chemistry Portal. (n.d.). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations.
- Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS.
- Oxford Lab Fine Chem LLP. (n.d.). QUINOLINE 97% (For Synthesis) - MSDS.
- Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
- MDPI. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.
- Sinocure Chemical Group. (n.d.). Quinoline: Synthesis, Applications, and Environmental Impact.
- Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline.
- Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
- Royal Society of Chemistry. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry.
- Wikipedia. (n.d.). Combes quinoline synthesis.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- LookChem. (n.d.). Purification of Quinoline.
- NIH National Library of Medicine. (2016). Recent Advances in Metal-Free Quinoline Synthesis.
- Benchchem. (n.d.). Technical Support Center: Purification of Quinoline Derivatives.
- Wikipedia. (n.d.). Friedländer synthesis.
- J&K Scientific LLC. (2025). Friedländer Synthesis.
- (n.d.). Synthesis of Quinoline and derivatives.
- Wikipedia. (n.d.). Doebner–Miller reaction.
- SynArchive. (n.d.). Doebner-Miller Reaction.
- Semantic Scholar. (n.d.). Doebner-von Miller reaction.
Sources
- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 2. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. du.edu.eg [du.edu.eg]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
- 10. Doebner-von Miller reaction | Semantic Scholar [semanticscholar.org]
- 11. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 12. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
- 13. jk-sci.com [jk-sci.com]
- 14. iipseries.org [iipseries.org]
- 15. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
- 16. benchchem.com [benchchem.com]
- 17. lobachemie.com [lobachemie.com]
- 18. chemos.de [chemos.de]
- 19. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 20. technopharmchem.com [technopharmchem.com]
Application Notes and Protocols for the Derivatization of Methyl 4-chloroquinoline-6-carboxylate for SAR Studies
Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery
The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] The versatility of the quinoline scaffold lies in its amenability to chemical modification at various positions, allowing for the fine-tuning of its physicochemical properties and biological activity. Methyl 4-chloroquinoline-6-carboxylate is a particularly valuable starting material for the generation of diverse compound libraries for Structure-Activity Relationship (SAR) studies. The electron-withdrawing nature of the quinoline nitrogen enhances the reactivity of the C4-position towards nucleophilic substitution, while the C6-carboxylate group provides a handle for further derivatization.[6] This guide provides a comprehensive overview of key derivatization strategies for this compound, complete with detailed protocols and insights into the rationale behind experimental choices.
Strategic Derivatization for SAR Exploration
A systematic exploration of the chemical space around the quinoline core is crucial for elucidating the SAR and identifying potent and selective drug candidates. The derivatization of this compound can be strategically approached by modifying three key positions: the C4-position, the C6-carboxylate, and the quinoline ring itself.
Diagram 1: Key Derivatization Points on this compound
Caption: Strategic derivatization points for SAR studies.
Part 1: Derivatization at the C4-Position
The C4-position of the quinoline ring is a primary site for modification due to the activating effect of the ring nitrogen, making the C4-chloro group an excellent leaving group for nucleophilic aromatic substitution (SNAr) and a suitable handle for palladium-catalyzed cross-coupling reactions.[6][7]
Nucleophilic Aromatic Substitution (SNAr) Reactions
SNAr is a robust and widely used method for introducing a variety of functionalities at the C4-position.[8] The reaction proceeds via a Meisenheimer intermediate, and its rate is influenced by the nucleophilicity of the attacking species and the electronic properties of the quinoline ring.
Protocol 1: General Procedure for SNAr with Amines
This protocol describes the synthesis of 4-aminoquinoline derivatives, a class of compounds known for their antimalarial activity.[1][9]
Materials:
-
This compound
-
Primary or secondary amine (1.2-2.0 eq.)
-
Solvent (e.g., Ethanol, N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP))
-
Base (e.g., K₂CO₃, Et₃N, or DIPEA, if necessary)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle/oil bath.
Procedure:
-
To a solution of this compound (1.0 eq.) in the chosen solvent, add the amine (1.2-2.0 eq.).
-
If the amine salt is used or if the reaction requires a base, add the appropriate base (1.5-2.5 eq.).
-
Heat the reaction mixture to reflux (typically 80-150 °C) and monitor the progress by Thin Layer Chromatography (TLC).[9]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by crystallization or column chromatography.
Expert Insights:
-
Solvent Choice: The choice of solvent can significantly impact reaction time and yield. Polar aprotic solvents like DMF or DMSO can accelerate the reaction.[7]
-
Microwave Irradiation: For sluggish reactions, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes.[7][10]
-
Base: The addition of a non-nucleophilic base is often necessary to neutralize the HCl generated during the reaction, especially when using amine hydrochlorides.
| Entry | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Butylamine | Neat | 120-130 | 6 | Good | [9] |
| 2 | N,N-dimethylethylenediamine | Neat | 130 | 6 | Good | [9] |
| 3 | Various amines | NMP | Not specified | Not specified | Good | [11] |
Table 1: Examples of SNAr Reactions with Amines.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of aryl and heteroaryl moieties at the C4-position.[12][13] This palladium-catalyzed reaction offers a broad substrate scope and good functional group tolerance.[14]
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines the coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1-1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq.)
-
Solvent system (e.g., 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O)
-
Schlenk flask or sealed tube, magnetic stirrer, and heating mantle/oil bath.
Procedure:
-
In a Schlenk flask or sealed tube, combine this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).[15]
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., Ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Expert Insights:
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is crucial for reaction efficiency. For challenging substrates, using more sophisticated ligands like XPhos or SPhos may be beneficial.[16]
-
Base: The base plays a critical role in the transmetalation step of the catalytic cycle.[14] The choice of base can influence the reaction rate and yield.
-
Degassing: Thoroughly degassing the solvent is essential to prevent the oxidation of the Pd(0) catalyst.
Diagram 2: Suzuki-Miyaura Catalytic Cycle
Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.
Part 2: Derivatization at the C6-Carboxylate Position
The methyl ester at the C6-position offers a versatile handle for further modifications, primarily through hydrolysis to the corresponding carboxylic acid followed by amide coupling.
Hydrolysis of the Methyl Ester
Hydrolysis of the methyl ester to the carboxylic acid is a straightforward transformation that opens up a plethora of subsequent derivatization possibilities, most notably amide bond formation.[17]
Protocol 3: Hydrolysis of Methyl 4-substituted-quinoline-6-carboxylate
This protocol describes the saponification of the methyl ester using a base.
Materials:
-
Methyl 4-substituted-quinoline-6-carboxylate
-
Base (e.g., LiOH, NaOH, or KOH) (2.0-5.0 eq.)
-
Solvent system (e.g., THF/H₂O, MeOH/H₂O)
-
Round-bottom flask, magnetic stirrer.
-
Aqueous acid (e.g., 1M HCl) for workup.
Procedure:
-
Dissolve the Methyl 4-substituted-quinoline-6-carboxylate (1.0 eq.) in the solvent system.
-
Add an aqueous solution of the base (2.0-5.0 eq.).
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).
-
Remove the organic solvent under reduced pressure.
-
Acidify the aqueous residue to pH 3-4 with the aqueous acid.
-
Collect the resulting precipitate by filtration, wash with water, and dry to afford the carboxylic acid. If no precipitate forms, extract the product with an organic solvent.
Expert Insights:
-
Choice of Base: LiOH is often preferred for its high reactivity and the ease of removing lithium salts during workup.
-
Acid-catalyzed Hydrolysis: In cases where the substrate is sensitive to basic conditions, acid-catalyzed hydrolysis can be employed using reagents like acetic acid and sulfuric acid.[18]
Amide Coupling Reactions
The resulting quinoline-6-carboxylic acid is a versatile intermediate for the synthesis of a wide array of amides, which can significantly impact the biological activity of the parent molecule.[19][20]
Protocol 4: General Procedure for Amide Coupling
This protocol utilizes common peptide coupling reagents for the formation of the amide bond.[21][22]
Materials:
-
Quinoline-6-carboxylic acid
-
Amine (1.0-1.2 eq.)
-
Coupling reagent (e.g., EDC/HOBt, HATU, PyBOP) (1.1-1.5 eq.)[23][24]
-
Base (e.g., DIPEA, Et₃N) (2.0-3.0 eq.)
-
Solvent (e.g., DMF, CH₂Cl₂, CH₃CN)
-
Round-bottom flask, magnetic stirrer.
Procedure:
-
To a solution of the quinoline-6-carboxylic acid (1.0 eq.) in the chosen solvent, add the amine (1.0-1.2 eq.) and the base (2.0-3.0 eq.).
-
Add the coupling reagent (1.1-1.5 eq.) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Expert Insights:
-
Coupling Reagents: The choice of coupling reagent depends on the reactivity of the acid and amine. For sterically hindered or electron-deficient amines, more potent coupling reagents like HATU may be required.[24]
-
Reaction Conditions: Maintaining anhydrous conditions is important to prevent the hydrolysis of the activated acid intermediate.
| Coupling Reagent | Activator/Additive | Base | Typical Solvent | Key Features |
| EDC | HOBt or DMAP | DIPEA, Et₃N | DMF, CH₂Cl₂, CH₃CN | Cost-effective, water-soluble urea byproduct.[22][24] |
| HATU | - | DIPEA, Et₃N | DMF | Highly efficient for hindered couplings, low racemization. |
| PyBOP | - | DIPEA, Et₃N | DMF, CH₂Cl₂ | Good for solid-phase synthesis, stable. |
Table 2: Common Amide Coupling Reagents and Conditions.
Conclusion: A Versatile Platform for Drug Discovery
The derivatization of this compound provides a powerful and versatile platform for the generation of diverse chemical libraries for SAR studies. By systematically exploring modifications at the C4 and C6 positions, researchers can effectively probe the structural requirements for desired biological activity. The protocols and insights provided in this guide serve as a robust starting point for the design and synthesis of novel quinoline-based compounds with therapeutic potential in various disease areas, including malaria and cancer.[25][26][27][28][29]
References
- Benchchem. Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines.
- MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
- Bentham Science. Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features.
- Bentham Science. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review.
- Benchchem. Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling Reactions with 4-Chloroquinoline-6-carbaldehyde.
- PubMed Central. 4-Aminoquinoline: a comprehensive review of synthetic strategies.
- Taylor & Francis Online. Drug discovery studies on quinoline-based derivatives as potential antimalarial agents.
- NIH. Exploration of quinolone and quinoline derivatives as potential anticancer agents.
- ResearchGate. General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied.
- Springer. Comprehensive review on current developments of quinoline-based anticancer agents.
- International Journal of Pharmaceutical Sciences Review and Research. Anticancer Activity of Quinoline Derivatives.
- OUCI. Structure-Activity-Relationship (SAR) Studies of Novel Hybrid Quinoline and Quinolone Derivatives as Anticancer Agents.
- ResearchGate. Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione.
- NIH. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation.
- Taylor & Francis Online. 3D-QSAR-based design, synthesis and biological evaluation of 2,4-disubstituted quinoline derivatives as antimalarial agents.
- ResearchGate. Structure–activity relationships (SAR) of quinoline antimalarial agents.
- Chem-Impex. Quinoline-6-carboxylic acid.
- PubMed Central. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives.
- PLOS One. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum.
- PubMed Central. Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies.
- 260 quinolones for applications in medicinal chemistry: synthesis and structure.
- J-Stage. Synthesis and Biological Evaluation of 2-Substituted Quinoline 6-Carboxamides as Potential mGluR1 Antagonists for the Treatment of Neuropathic Pain.
- Chemistry Stack Exchange. Could you suggest me a good coupling method for amide synthesis between tetrahydroisoquinoline and a carboxylic acid?.
- Frontiers. 4-Aminoquinoline: a comprehensive review of synthetic strategies.
- ResearchGate. (PDF) Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors.
- ResearchGate. (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
- PubMed Central. Synthetic and medicinal perspective of quinolines as antiviral agents.
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
- ResearchGate. Quinolinone synthesis via amide coupling and enol condensation by Manley and collaborators.
- Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling.
- Organic Chemistry Portal. Suzuki Coupling.
- Google Patents. WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters.
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- PubMed Central. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling.
- NIH. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies.
Sources
- 1. Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 11. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. youtube.com [youtube.com]
- 16. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 17. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters - Google Patents [patents.google.com]
- 19. Synthesis and Biological Evaluation of 2-Substituted Quinoline 6-Carboxamides as Potential mGluR1 Antagonists for the Treatment of Neuropathic Pain [jstage.jst.go.jp]
- 20. researchgate.net [researchgate.net]
- 21. hepatochem.com [hepatochem.com]
- 22. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 23. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 24. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
- 26. Structure-Activity-Relationship (SAR) Studies of Novel Hybrid Quinoline and Quinolone Derivatives as Anticancer Agents [ouci.dntb.gov.ua]
- 27. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. tandfonline.com [tandfonline.com]
- 29. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-chloroquinoline-6-carboxylate
Welcome to the technical support center for the synthesis of Methyl 4-chloroquinoline-6-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction yields.
Overview of the Synthetic Challenge
The synthesis of this compound is a popular route for creating a key intermediate in pharmaceutical research. The primary pathway involves two critical stages:
-
Formation of the Quinoline Core: Typically achieved via the Gould-Jacobs reaction, which involves the condensation of an appropriately substituted aniline with a malonic ester derivative, followed by a high-temperature thermal cyclization to form the 4-hydroxyquinoline intermediate.[1][2]
-
Chlorination of the 4-position: Conversion of the 4-hydroxy (or its tautomeric 4-oxo form) to the 4-chloro derivative. This is most commonly accomplished using chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[3]
Yield loss can occur at multiple points, from incomplete cyclization and thermal decomposition to unwanted side reactions like ester hydrolysis during the harsh chlorination step. This guide provides a structured approach to identifying and resolving these issues.
General Synthetic Workflow
Caption: General two-step synthesis of this compound.
Troubleshooting Guide & FAQs
This section is formatted as a series of questions you might encounter in the lab, providing detailed, mechanistically-grounded answers.
Part 1: The Gould-Jacobs Cyclization Step
Question 1: My thermal cyclization yield is very low, and I see significant tar formation. What's causing this and how can I fix it?
Answer: This is the most common challenge in the Gould-Jacobs reaction. The high temperatures (often >250 °C) required for the 6-electron electrocyclization can lead to decomposition and polymerization of starting materials and intermediates.[2]
Causality: The harsh thermal conditions can cause nonspecific side reactions, leading to complex, high-molecular-weight byproducts, or "tar." This is especially problematic if hot spots develop in the reaction mixture.
Solutions:
-
Use a High-Boiling, Inert Solvent: Instead of running the reaction neat, use a high-boiling solvent like Dowtherm A or diphenyl ether. These solvents provide more uniform heat distribution, preventing localized overheating and minimizing decomposition. This simple change can increase cyclization yields to over 90% in many cases.[2]
-
Switch to Microwave Synthesis: Microwave-assisted organic synthesis is an excellent alternative. It provides rapid and uniform heating, significantly reducing reaction times from hours to minutes and often leading to cleaner reactions with higher yields.[4] The high energy input can overcome the activation barrier for cyclization before significant decomposition occurs.
| Method | Typical Temperature | Typical Time | Common Issues | Key Advantage |
| Conventional Heating | >250 °C | 2-6 hours | Tar formation, decomposition, low yield[2] | Simple setup |
| Microwave Irradiation | 250-300 °C | 5-15 minutes | Requires specific equipment | Higher yield, less byproduct, faster[4] |
Question 2: The initial condensation between my aniline and diethyl ethoxymethylenemalonate (DEEM) is incomplete. How can I drive this step to completion?
Answer: The initial step is a nucleophilic attack by the aniline on DEEM, followed by the elimination of ethanol to form the anilidomethylenemalonate intermediate.[4] If this step is not complete before attempting the high-temperature cyclization, you will carry unreacted starting materials forward, leading to side reactions and a lower overall yield.
Solutions:
-
Temperature and Time: Ensure the condensation is heated sufficiently (typically 100-130 °C) for an adequate time (1-2 hours).[4]
-
Monitor by TLC: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the aniline starting material. Do not proceed to the cyclization step until the condensation is complete.
-
Remove Ethanol: The reaction produces ethanol as a byproduct. Removing it under reduced pressure can help drive the equilibrium toward the product, according to Le Chatelier's principle.
Part 2: The Chlorination Step
Question 3: My ester group at the C-6 position is being hydrolyzed during chlorination with POCl₃. How can I prevent this?
Answer: This is a critical issue. The chlorination reaction generates acidic byproducts, and the subsequent aqueous workup can create conditions ripe for ester hydrolysis, converting your desired methyl ester into a carboxylic acid.[5][6]
Causality: Both strongly acidic and basic conditions can catalyze the hydrolysis of the ester to a carboxylic acid and methanol.[5][7] The harsh, acidic environment of the POCl₃ reaction and the potential for basic conditions during workup (if neutralizing) create a high risk for this side reaction.
Solutions:
-
Strictly Anhydrous Conditions: Ensure your starting material (the 4-hydroxyquinoline) and the reaction setup are completely dry. Water will react with POCl₃ to form phosphoric acid and HCl, which can directly promote hydrolysis.
-
Careful Temperature Control: Do not overheat the reaction. While reflux is often necessary, excessive temperature or prolonged reaction times increase the likelihood of side reactions. Monitor the reaction by TLC and stop as soon as the starting material is consumed.
-
Optimized Workup: This is the most critical part. The standard procedure is to quench the reaction mixture by pouring it slowly onto crushed ice.[8] This hydrolyzes the excess POCl₃ and precipitates the product.
-
Avoid Strong Base: Do not use a strong base like NaOH to neutralize the quenched mixture if possible. The resulting basic pH will rapidly saponify (hydrolyze) your ester.[5]
-
Use a Buffer: If pH adjustment is necessary, use a milder base like sodium bicarbonate or sodium acetate solution to bring the pH to neutral.[8]
-
Immediate Extraction: Once quenched and neutralized, immediately extract your product into an organic solvent (like dichloromethane or ethyl acetate) to remove it from the aqueous, potentially hydrolytic environment.[3]
-
Question 4: The chlorination of the 4-hydroxy group is sluggish and incomplete. How can I improve the conversion rate?
Answer: Incomplete chlorination is often due to insufficient activation of the 4-oxo group or reagent instability.
Causality: The Vilsmeier-Haack reaction, which is analogous to this chlorination, relies on the formation of a highly electrophilic Vilsmeier reagent (a chloroiminium ion) from the reaction of DMF and POCl₃.[8][9] This reagent activates the quinolone oxygen, facilitating its replacement by chloride.
Solutions:
-
Catalytic DMF: If not already in your protocol, add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.1 equivalents). DMF reacts with POCl₃ to form the Vilsmeier reagent, which is a more potent activating agent for this transformation.[3]
-
Increase Reagent Equivalents: The molar ratio of the chlorinating agent is crucial. You may need to increase the equivalents of POCl₃ or SOCl₂. A common ratio is using the chlorinating agent as the solvent or using 5-12 molar equivalents.[3]
-
Check Reagent Quality: POCl₃ is sensitive to moisture. Use a fresh bottle or freshly distilled POCl₃ to ensure its reactivity.[8]
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yield issues.
Optimized Experimental Protocols
Protocol 1: Microwave-Assisted Gould-Jacobs Synthesis of Methyl 4-hydroxyquinoline-6-carboxylate
This protocol prioritizes speed and yield by avoiding prolonged exposure to high temperatures.
-
Condensation: In a 10 mL microwave vial, combine methyl 4-aminobenzoate (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 1.2 eq).
-
Initial Heating: Heat the mixture at 120 °C for 1 hour (conventional heating block or oil bath).
-
Ethanol Removal: Remove the ethanol byproduct under reduced pressure.
-
Microwave Cyclization: Seal the vial and place it in a microwave reactor. Heat the mixture to 250 °C and hold for 10 minutes.[4]
-
Isolation: Cool the vial to room temperature. A solid precipitate of the product should form.
-
Purification: Triturate the solid with diethyl ether or hexane, filter, and wash with cold acetonitrile to remove residual high-boiling impurities. Dry the resulting solid under vacuum.
Protocol 2: Optimized Chlorination to Yield this compound
This protocol focuses on preventing ester hydrolysis during the reaction and workup.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add Methyl 4-hydroxyquinoline-6-carboxylate (1.0 eq) and phosphorus oxychloride (POCl₃, 10 eq).
-
Catalyst Addition: Add N,N-dimethylformamide (DMF, 0.1 eq) dropwise to the stirred suspension at room temperature.
-
Heating: Heat the reaction mixture to reflux (approx. 105-110 °C) and monitor by TLC (typically 2-4 hours).
-
Quenching (Critical Step): Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice. The product will precipitate as a solid.
-
Neutralization: Check the pH of the aqueous slurry. If highly acidic, add solid sodium bicarbonate in small portions until the pH is approximately 6-7. Avoid making the solution basic.
-
Extraction: Immediately extract the aqueous mixture with dichloromethane (3 x volumes).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
References
-
Gould, R. G.; Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
-
Biegańska, S. D., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(21), 7439. [Link]
-
Wiley Online Library. (n.d.). Gould-Jacobs Reaction. Wiley Online Library. [Link]
-
Reddy, K. L., et al. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry, 44B, 2561-2565. [Link]
-
SciSpace. (n.d.). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. SciSpace. [Link]
-
Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]
-
International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies. [Link]
-
Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. [Link]
-
ResearchGate. (n.d.). Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. ResearchGate. [Link]
-
ResearchGate. (2020). How can i do Vilsemier-Haack reaction for Quinoline Synthesis?. ResearchGate. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
-
PrepChem. (n.d.). Synthesis of 4-chloroquinoline. PrepChem.com. [Link]
-
Wikipedia. (n.d.). Ester hydrolysis. Wikipedia. [Link]
-
National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. NIH. [Link]
-
National Institutes of Health. (n.d.). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC. [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
-
Journal of the American Chemical Society. (n.d.). Copper-quinoline decarboxylation. Journal of the American Chemical Society. [Link]
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Methyl 4-chloro-7-Methoxyquinoline-6-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Methyl 4-chloroquinoline-6-carboxylate by Chromatography
Welcome to the technical support guide for the purification of Methyl 4-chloroquinoline-6-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who are engaged in the synthesis and purification of quinoline-based heterocyclic compounds. Here, we provide field-proven insights, detailed protocols, and robust troubleshooting strategies to address the specific challenges associated with purifying this molecule by column chromatography.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific, frequently encountered issues during the chromatographic purification of this compound. The question-and-answer format is designed to provide direct, actionable solutions.
Issue 1: Significant Product Tailing and Poor Separation on Silica Gel
Question: My Thin Layer Chromatography (TLC) analysis shows significant streaking/tailing for my target compound, and this translates to broad, poorly resolved peaks during my column chromatography. What is causing this and how can I fix it?
Answer: This is the most common issue when purifying nitrogen-containing heterocyles like quinolines on standard silica gel. The root cause is the interaction between the basic nitrogen atom in the quinoline ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This strong, non-specific binding leads to tailing and, in severe cases, irreversible adsorption.
Solutions:
-
Mobile Phase Modification: The most straightforward approach is to deactivate the silica gel in situ by modifying your mobile phase.
-
Add a Competing Base: Incorporate a small amount (0.5-2% v/v) of a volatile tertiary amine, such as triethylamine (TEA), into your eluent system (e.g., Hexane/Ethyl Acetate/TEA).[1] The TEA will preferentially bind to the acidic silanol sites, effectively masking them and allowing your quinoline product to elute symmetrically.
-
For More Polar Systems: If you are using a more polar mobile phase like Dichloromethane/Methanol, the same principle applies. Adding a small percentage of TEA or a few drops of aqueous ammonia to the methanol portion can dramatically improve peak shape.
-
-
Pre-Treatment of the Stationary Phase: For particularly sensitive compounds, you can deactivate the entire column before loading your sample.
-
Pack the column with silica gel as usual.
-
Prepare a solvent mixture identical to your initial elution solvent but with an added 1-3% of triethylamine.[1]
-
Flush the packed column with 2-3 column volumes of this deactivating solvent.
-
Finally, equilibrate the column by flushing with 2-3 column volumes of your actual starting eluent (without the extra TEA) before loading your sample.[1]
-
Issue 2: The Compound Appears to be Decomposing on the Column
Question: I've run my column, but my yield is extremely low, and I'm seeing new, unidentified spots on my TLC plates from the collected fractions. I suspect my compound is degrading on the silica gel. What should I do?
Answer: Your suspicion is likely correct. The acidic nature of silica gel can catalyze the degradation of sensitive functional groups.[2][3] While this compound is generally stable, certain impurities from the crude reaction mixture or prolonged exposure to silica can promote decomposition.
Solutions:
-
Test for Stability: Before committing to a large-scale column, perform a simple stability test. Spot your crude material on a TLC plate, let it sit for a few hours, and then elute it. If you see new spots or significant streaking that wasn't present initially, your compound is likely unstable on silica. A 2D TLC can also be used to diagnose this issue.[3]
-
Switch to a Neutral Stationary Phase: If instability is confirmed, the best course of action is to move away from silica gel.
-
Alumina (Neutral or Basic): Alumina is an excellent alternative for basic compounds.[1] Use neutral or basic alumina (Activity Grade I-III) and re-develop your solvent system using TLC with alumina plates.
-
Reversed-Phase Chromatography: If your compound has sufficient hydrophobicity, reversed-phase flash chromatography using a C18-functionalized silica gel is a powerful option. The mobile phase is typically a polar mixture, such as water/acetonitrile or water/methanol, often with additives like formic acid or TFA to improve peak shape.[4]
-
-
Minimize Contact Time: If you must use silica, work quickly. Use a slightly more polar solvent system than what gives the "ideal" Rf of 0.2-0.3 to get the compound off the column faster.[3] Flash chromatography with applied pressure is highly recommended over gravity chromatography to reduce the residence time on the stationary phase.
Issue 3: My Crude Product is Not Soluble in the Eluent System
Question: My TLC analysis shows a good solvent system (e.g., 80:20 Hexane:Ethyl Acetate), but my crude product won't dissolve in this mixture for loading onto the column. How do I load my sample?
Answer: This is a common problem, especially on a larger scale. Loading the sample in a strong, highly polar solvent (like pure DCM or acetone) will lead to disastrous separation, as the strong solvent will carry your compound in a broad band regardless of the mobile phase.[5] The correct technique is dry loading.
Solution: Dry Loading Protocol
-
Dissolve your crude product in a minimal amount of a low-boiling point solvent in which it is highly soluble (e.g., Dichloromethane, Acetone, or Ethyl Acetate).
-
In a round-bottom flask, add a small amount of silica gel (typically 2-3 times the weight of your crude product) to the solution.[6]
-
Gently swirl the flask to create a slurry.
-
Remove the solvent completely using a rotary evaporator until you are left with a dry, free-flowing powder. This powder is your crude product adsorbed onto the silica.[5]
-
Carefully add this powder to the top of your prepared and equilibrated chromatography column.
-
Gently tap the column to settle the powder and add a thin protective layer of sand on top before starting the elution.[5]
Frequently Asked Questions (FAQs)
Q1: How do I choose a starting solvent system for TLC analysis? A1: Start with a binary mixture of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane).[7] For this compound, a good starting point is a 70:30 mixture of Hexane:Ethyl Acetate. Run TLC plates with varying ratios (e.g., 90:10, 80:20, 70:30) to find a system that gives your target compound an Rf value of approximately 0.2-0.3.[1] This Rf value generally provides the best separation in column chromatography.
Q2: What are the likely impurities in my crude this compound? A2: The impurities are highly dependent on the synthetic route. Common impurities can include unreacted starting materials, positional isomers (e.g., substitution at different positions on the quinoline ring), or by-products from side reactions.[8] If the synthesis involves chlorination of a hydroxyl precursor, residual starting material is a common impurity.[6]
Q3: How much silica gel should I use for my column? A3: The ratio of silica gel to crude product by weight is critical for good separation. For a relatively straightforward separation (large ΔRf between spots), a 30:1 to 50:1 ratio is sufficient. For difficult separations (small ΔRf), you may need to use a ratio as high as 100:1 or more.[6]
Q4: Can I use gradient elution instead of isocratic elution? A4: Absolutely. Gradient elution, where you gradually increase the polarity of the mobile phase during the run, is highly effective, especially for separating compounds with very different polarities. A typical gradient might start with 95:5 Hexane:EtOAc and slowly increase to 70:30 Hexane:EtOAc over several column volumes. This can sharpen peaks and reduce overall purification time.[9]
Data Summary and Recommended Parameters
| Parameter | Recommended Value/System | Rationale & Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for normal-phase chromatography. Consider deactivation for this compound. |
| Alternative Phase | Neutral Alumina (Activity II/III) | Recommended if compound degradation or irreversible binding occurs on silica.[1] |
| TLC Solvent System | Hexane / Ethyl Acetate | Start with ratios from 9:1 to 1:1. Aim for a target Rf of 0.2-0.3. |
| Mobile Phase Additive | Triethylamine (TEA), 0.5-2% v/v | Crucial for preventing peak tailing by masking acidic silanol sites.[1] |
| Silica:Compound Ratio | 30:1 to 100:1 by weight | Use a higher ratio for more difficult separations.[6] |
| Sample Loading | Dry Loading | Highly recommended to ensure a tight application band and optimal separation.[5][6] |
Visualized Workflows and Logic
The following diagrams illustrate the standard purification workflow and a decision-making process for troubleshooting common issues.
Caption: Standard workflow for column chromatography purification.
Caption: Decision tree for troubleshooting common chromatography issues.
Detailed Experimental Protocol: Flash Column Chromatography
This protocol provides a step-by-step methodology for the purification of ~1 gram of crude this compound.
1. Materials and Equipment
-
Chemicals: Crude product, Silica gel (230-400 mesh), Hexane (HPLC grade), Ethyl Acetate (HPLC grade), Triethylamine (TEA), Dichloromethane (DCM), Sand (acid-washed).
-
Equipment: Glass chromatography column (e.g., 40 mm diameter), solvent reservoir, fraction collector or test tubes, TLC plates, TLC chamber, UV lamp (254 nm), rotary evaporator, round-bottom flasks.
2. Preparation and Column Packing
-
Determine Silica Quantity: For 1 g of crude product, use approximately 40-50 g of silica gel (a ~40:1 ratio).
-
Prepare the Slurry: In a beaker, create a slurry of the 50 g of silica gel in ~200 mL of the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Stir gently to remove air bubbles.[6]
-
Pack the Column: Secure the column vertically. Ensure the stopcock is closed and place a small plug of glass wool or cotton at the bottom. Add a ~1 cm layer of sand.
-
Pour the silica slurry into the column using a funnel. Tap the sides of the column continuously to ensure an even, compact bed and to dislodge any trapped air bubbles.
-
Once the silica has settled, open the stopcock and drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.[6]
-
Add another ~1 cm layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Equilibrate: Wash the column with 2-3 column volumes of the mobile phase (95:5 Hexane:EtOAc + 0.5% TEA).
3. Sample Loading (Dry Loading Method)
-
Dissolve the 1 g of crude product in a minimal amount of DCM (~10-15 mL) in a 100 mL round-bottom flask.
-
Add ~2-3 g of silica gel to the flask and swirl to mix.
-
Remove all solvent on a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully layer this powder onto the top of the sand layer in the prepared column.
4. Elution and Fraction Collection
-
Carefully fill the space above the sample with the initial mobile phase.
-
Begin eluting the column, collecting fractions (e.g., 15-20 mL per fraction). Use gentle air pressure (flash chromatography) for a faster, more efficient separation.
-
As the elution progresses, you can choose to run isocratically or gradually increase the polarity of the mobile phase (e.g., move from 95:5 to 90:10 to 85:15 Hexane:EtOAc, all containing 0.5% TEA).
5. Analysis and Work-up
-
Monitor the collected fractions using TLC. Spot a small amount from each fraction on a TLC plate and elute with your chosen solvent system.
-
Visualize the spots under a UV lamp.
-
Combine all fractions that contain only the pure product.
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Place the resulting solid or oil under high vacuum to remove any residual solvent. Obtain the final mass and calculate the yield.
References
- BenchChem.
- BenchChem.
- BenchChem.
- BenchChem. Technical Support Center: Managing Impurities in 7-Chloro-6-nitroquinoline Production.
- BenchChem. Application Note: HPLC and Purification Methods for 2-(1-Adamantyl)quinoline-4-carboxylic acid.
- University of Rochester, Department of Chemistry.
- ChemistryViews.
- BenchChem.
- JoVE.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. orgsyn.org [orgsyn.org]
identifying side products in the synthesis of 4-chloroquinolines
Welcome to the Technical Support Center for the synthesis of 4-chloroquinolines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during these syntheses. Our goal is to equip you with the scientific understanding and practical protocols necessary to identify and mitigate the formation of common side products, thereby improving yield, purity, and overall success of your reactions.
Introduction: The Challenge of Selectivity
The synthesis of 4-chloroquinolines is a cornerstone in the development of numerous pharmaceuticals, most notably antimalarial drugs like chloroquine. The common synthetic strategies, while well-established, are often plagued by the formation of side products that can complicate purification and significantly reduce yields. These syntheses typically involve a two-stage process: first, the construction of the quinoline core to form a 4-hydroxyquinoline (or its tautomer, a 4-quinolone), followed by a chlorination step. Alternatively, methods like the Vilsmeier-Haack reaction offer a more direct approach. Each of these routes presents unique challenges and a distinct profile of potential impurities. This guide will provide a systematic approach to identifying and resolving these issues.
Frequently Asked Questions (FAQs)
Q1: My Conrad-Limpach synthesis is producing a significant amount of the wrong isomer. How can I favor the formation of the 4-quinolone over the 2-quinolone?
A1: This is a classic issue of kinetic versus thermodynamic control. The Conrad-Limpach reaction, which condenses an aniline with a β-ketoester, can lead to two different cyclized products.[1]
-
4-Quinolone (Kinetic Product): Formed at lower temperatures (typically room temperature to ~100°C). The reaction proceeds via nucleophilic attack of the aniline nitrogen onto the more reactive ketone carbonyl of the β-ketoester.[1]
-
2-Quinolone (Thermodynamic Product): Favored at higher temperatures (e.g., >140°C). At elevated temperatures, the initial reaction becomes reversible, and the aniline can attack the less reactive ester carbonyl, which ultimately leads to the more stable 2-quinolone isomer.[2][3]
Solution: To maximize the yield of the desired 4-quinolone precursor, maintain strict temperature control and conduct the initial condensation step at or near room temperature before proceeding to the high-temperature cyclization.[4]
Q2: After chlorination with phosphorus oxychloride (POCl₃), my TLC plate shows a spot that corresponds to the 4-hydroxyquinoline starting material. What's causing this incomplete reaction?
A2: Incomplete conversion during the chlorination of 4-hydroxyquinolines is a frequent problem. Several factors can contribute to this:
-
Moisture: POCl₃ reacts violently with water to form phosphoric acid and HCl, which neutralizes its chlorinating ability.[5] Anhydrous conditions are paramount.
-
Reagent Quality: Old or improperly stored POCl₃ may have already been partially hydrolyzed, reducing its efficacy. Using freshly distilled POCl₃ is recommended.[6]
-
Insufficient Temperature or Time: The chlorination typically requires heating (refluxing in POCl₃, often 90-120°C) for several hours to proceed to completion.[6]
-
Inadequate Amount of POCl₃: While POCl₃ is often used as the solvent, if used in smaller quantities, an insufficient molar ratio will result in incomplete conversion.
Solution: Ensure all glassware is oven-dried, use freshly distilled POCl₃, and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Monitor the reaction by TLC until the starting material spot is no longer visible.[6]
Q3: My final 4-chloroquinoline product seems to convert back to the 4-hydroxyquinoline during workup. How can I prevent this hydrolysis?
A3: The 4-chloro group on the quinoline ring is an activated leaving group, making the product susceptible to nucleophilic substitution, especially by water, during the workup. This hydrolysis is often accelerated in basic or acidic conditions.[7]
Solution: The workup procedure is critical. A "reverse quench," where the reaction mixture is slowly added to a vigorously stirred vessel of crushed ice, is the standard and safest method.[2][8] This rapidly cools the mixture and begins the controlled hydrolysis of excess POCl₃. It is crucial to then neutralize the acidic solution carefully, keeping the temperature low to minimize hydrolysis of the product. Extraction into an organic solvent should be performed promptly after neutralization.
Q4: I am observing significant tar and dark-colored impurity formation in my reaction. What is the cause and how can I minimize it?
A4: Tar formation is common in quinoline syntheses that use strong acids and high temperatures, such as the Skraup or Doebner-von Miller reactions, and can also occur during the chlorination of electron-rich 4-hydroxyquinolines.[6] This is often due to polymerization and degradation of starting materials, intermediates, or the product itself under harsh conditions.
Solution:
-
Temperature Control: Avoid excessive heating. Maintain the reaction temperature within the recommended range for the specific synthesis.
-
Moderators: In classical quinoline syntheses, moderators like ferrous sulfate are used to make the reaction less violent and reduce charring.
-
Purification: If tar formation is unavoidable, purification of the crude product is necessary. While challenging, techniques like column chromatography or, in some cases, distillation or recrystallization can be employed to isolate the desired product from the tarry residue.[9][10]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis of 4-chloroquinolines.
Issue 1: Presence of Isomeric Impurities (e.g., 2-Quinolones)
-
Diagnosis:
-
TLC Analysis: The 2-quinolone isomer will likely have a different Rf value than the 4-quinolone.
-
¹H NMR Spectroscopy: The proton signals, particularly for the protons on the pyridine ring, will show distinct chemical shifts and coupling patterns for the two isomers.
-
Mass Spectrometry: While the isomers will have the same molecular weight, their fragmentation patterns may differ.
-
-
Root Cause Analysis & Solution Workflow:
Caption: Troubleshooting workflow for isomeric impurities.
Issue 2: Incomplete Chlorination & Product Hydrolysis
-
Diagnosis:
-
TLC Analysis: A persistent spot corresponding to the 4-hydroxyquinoline starting material. During workup, the product spot may diminish while the starting material spot reappears.
-
¹H NMR Spectroscopy: Presence of signals corresponding to both the 4-chloro and 4-hydroxyquinoline species in the crude product spectrum.
-
IR Spectroscopy: A broad O-H stretch may be visible if a significant amount of the hydroxy compound is present.
-
-
Root Cause Analysis & Solution Workflow:
Caption: Troubleshooting workflow for chlorination issues.
Data Summary: Reaction Condition Effects
The choice of reaction conditions can dramatically influence the outcome, particularly in syntheses where multiple products are possible.
| Synthesis Step | Parameter | Condition | Primary Product | Major Side Product(s) | Reference |
| Conrad-Limpach | Temperature | Low (~25-80°C) | 4-Quinolone (Kinetic) | 2-Quinolone | [1] |
| Temperature | High (>140°C) | 2-Quinolone (Thermodynamic) | 4-Quinolone | [2] | |
| Chlorination | Reagent Condition | Anhydrous, Fresh POCl₃ | 4-Chloroquinoline | - | [6] |
| Reagent Condition | Wet/Decomposed POCl₃ | - | Unreacted 4-Hydroxyquinoline | [6] | |
| Workup (Quench) | Method | Slow reverse quench onto ice | 4-Chloroquinoline | - | [8] |
| Method | Direct addition of water | - | 4-Hydroxyquinoline (hydrolysis) | [7] | |
| Vilsmeier-Haack | Substrate | Acetanilide with EDG | 4-Chloroquinoline derivative | - | [11] |
| Substrate | Acetanilide with EWG | Low/No Product | Unreacted starting material | [4][11] |
EDG = Electron-Donating Group, EWG = Electron-Withdrawing Group
Experimental Protocols
Protocol 1: Safe Quenching of Excess Phosphorus Oxychloride (POCl₃)
This protocol describes a safe and controlled "reverse quench" method to hydrolyze excess POCl₃ and begin the workup process.
-
Preparation: In a separate flask, large enough to contain at least 5-10 times the volume of the reaction mixture, prepare a slurry of crushed ice and a saturated aqueous solution of sodium bicarbonate. Equip this flask with a mechanical stirrer and a thermometer.
-
Cooling: Cool the POCl₃ reaction mixture to room temperature or below in an ice bath.
-
Addition: Begin vigorous stirring of the ice/bicarbonate slurry. Slowly and carefully, add the POCl₃ reaction mixture dropwise via an addition funnel to the slurry.
-
Temperature Control: Monitor the temperature of the quenching mixture continuously. Maintain the temperature below 20°C by controlling the rate of addition.[2]
-
Neutralization: After the addition is complete, allow the mixture to stir until all the ice has melted and the evolution of CO₂ gas has ceased. Check the pH of the aqueous layer with pH paper or a pH meter to ensure it is neutral or slightly basic (pH 7-8). If it is still acidic, slowly add more sodium bicarbonate solution.
-
Extraction: Promptly transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Final Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification of 4-Chloroquinoline by Column Chromatography
This protocol provides a general method for purifying crude 4-chloroquinoline from less polar impurities and more polar impurities like the unreacted 4-hydroxyquinoline.
-
TLC Analysis: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A common mobile phase is a mixture of petroleum ether (or hexanes) and ethyl acetate. The desired 4-chloroquinoline product should have an Rf value of approximately 0.3-0.4 for good separation. The more polar 4-hydroxyquinoline will have a much lower Rf value.
-
Column Packing (Slurry Method):
-
Select a column of appropriate size (a general rule is a 30:1 to 100:1 ratio of silica gel to crude product by weight).[6]
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% petroleum ether).
-
Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the silica bed. Add a thin layer of sand to the top.[6]
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica.
-
Carefully add this powder to the top of the prepared column.[6]
-
-
Elution:
-
Begin eluting the column with the least polar solvent system determined by TLC.
-
Gradually increase the polarity of the mobile phase (gradient elution) by slowly increasing the percentage of ethyl acetate.
-
-
Fraction Collection & Analysis:
-
Collect fractions and monitor them by TLC.
-
Combine the fractions that contain the pure 4-chloroquinoline product.
-
Remove the solvent by rotary evaporation to yield the purified product.[6]
-
Mechanistic Insights via Visualization
Understanding the reaction pathways that lead to side products is key to preventing their formation.
Mechanism: Formation of 2-Quinolone vs. 4-Quinolone
This diagram illustrates the temperature-dependent regioselectivity in the Conrad-Limpach synthesis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Gould-Jacobs Reaction Conditions for Quinoline Synthesis
Welcome to the technical support center dedicated to the Gould-Jacobs reaction for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this powerful synthetic tool. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction conditions and overcome common experimental hurdles.
Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific issues that may arise during the Gould-Jacobs reaction, providing not just solutions but also the underlying scientific principles to empower your experimental design.
Issue 1: Low or No Product Yield
Question: My Gould-Jacobs reaction is resulting in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in a Gould-Jacobs reaction can be a frustrating issue, often stemming from incomplete initial condensation or inefficient thermal cyclization. Let's break down the potential culprits and their solutions:
-
Incomplete Condensation: The first step of the reaction, the formation of the anilidomethylenemalonate intermediate, is crucial. If this step is inefficient, the subsequent cyclization will naturally result in a low yield.
-
Troubleshooting:
-
Reaction Temperature and Time: For the condensation of aniline with diethyl ethoxymethylenemalonate (DEEM), a common starting point is heating the mixture at 100-140°C for 1-3 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the aniline starting material.
-
Reagent Stoichiometry: Employing a slight excess of the malonic ester derivative can effectively drive the condensation to completion. In some protocols, excess DEEM is even used as both a reagent and a solvent.[1]
-
Purity of Reactants: Ensure that the aniline is free from impurities and that the DEEM has not hydrolyzed. The presence of water can interfere with the condensation step.
-
-
-
Inefficient Thermal Cyclization: The high-temperature cyclization step is often the most challenging aspect of the Gould-Jacobs reaction.
-
Troubleshooting:
-
Insufficient Temperature: This is a common reason for failed cyclization. The required temperature is typically high, often exceeding 250°C.[2] The use of high-boiling point solvents like diphenyl ether or Dowtherm A is standard practice to achieve these temperatures.[2]
-
Reaction Time: While high temperatures are necessary, prolonged heating can lead to decomposition of the product.[3] It is crucial to find the optimal balance between temperature and reaction time. A thorough time-temperature study is recommended to maximize the yield.[3]
-
Solvent Choice: The choice of solvent is critical for efficient heat transfer. Mineral oil, diphenyl ether, and Dowtherm A are commonly used, with studies showing that these solvents can increase cyclization yields to as high as 95% in many cases.[2] However, these solvents can be difficult to remove during work-up.[2]
-
-
-
Substrate Reactivity: The electronic nature of the aniline substrate significantly influences the reaction.
-
Troubleshooting:
-
Electron-Donating Groups (EDGs): Anilines bearing EDGs at the meta-position are particularly effective in the Gould-Jacobs reaction.[4][5]
-
Electron-Withdrawing Groups (EWGs): Anilines with strong EWGs may be less reactive and require more forcing conditions. Consider alternative synthetic routes if optimization proves challenging.
-
-
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low product yield in the Gould-Jacobs reaction.
Issue 2: Side Reactions and Impurity Formation
Question: My reaction is producing a significant amount of tar and other impurities. How can I minimize these side reactions?
Answer:
The formation of tar and other byproducts is a common issue in the Gould-Jacobs reaction, primarily due to the high temperatures required for cyclization.
-
Thermal Decomposition: At temperatures above 250°C, both the starting materials and the desired quinoline product can decompose, leading to charring and the formation of complex, insoluble materials.[2]
-
Troubleshooting:
-
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful technique to reduce reaction times and improve yields.[3] By rapidly and uniformly heating the reaction mixture, microwave synthesis can often achieve the necessary cyclization temperature in minutes rather than hours, minimizing thermal decomposition.[3]
-
Solvent-Free Conditions: In some cases, running the reaction neat (without a solvent) can be advantageous. This approach can lead to higher throughput, is more energy-efficient, and simplifies work-up.[6] However, careful temperature control is paramount to avoid runaway reactions and decomposition.
-
Flow Chemistry: Continuous flow reactors offer precise control over reaction temperature and time, which can significantly reduce the formation of byproducts.[7]
-
-
-
Regioselectivity Issues: When using asymmetrically substituted anilines, the cyclization can occur at two different ortho positions, leading to a mixture of regioisomers.[2]
-
Troubleshooting:
-
Understanding Directing Effects: The regioselectivity of the Gould-Jacobs reaction is governed by both steric and electronic factors.[2] Electron-donating groups generally direct the cyclization to the less sterically hindered ortho position. A detailed investigation of the regioselectivity under different conditions (gas-phase vs. solution-phase) can provide valuable insights.[8][9]
-
Strategic Blocking Groups: In some cases, a blocking group can be temporarily introduced to direct the cyclization to the desired position, followed by its removal in a subsequent step.
-
Alternative Synthetic Routes: If achieving the desired regioselectivity is proving difficult, consider alternative quinoline syntheses such as the Combes or Friedländer reactions, which may offer better control.[10]
-
-
Issue 3: Difficulties with Reaction Work-up
Question: I am struggling to remove the high-boiling point solvent (e.g., Dowtherm A, diphenyl ether) from my reaction mixture. What are the best practices for this?
Answer:
The high boiling points of solvents like Dowtherm A and diphenyl ether, while essential for the reaction, make them challenging to remove.
-
Troubleshooting:
-
Precipitation and Filtration: Upon cooling the reaction mixture, the desired 4-hydroxyquinoline product often precipitates. This allows for separation by filtration, leaving the bulk of the high-boiling solvent behind. Washing the precipitate with a low-boiling organic solvent in which the high-boiling solvent is soluble can further aid in its removal.
-
Vacuum Distillation: If the product is thermally stable, the high-boiling solvent can be removed by vacuum distillation. However, this requires high vacuum and temperature, which may not be suitable for all products.
-
Solvent Extraction: After diluting the reaction mixture with a suitable organic solvent, the product can sometimes be selectively extracted. This is highly dependent on the solubility characteristics of the product and the high-boiling solvent.
-
Consider Greener Alternatives: Whenever possible, explore the use of more environmentally friendly and easier-to-remove solvents.[11][12] While the options for such high-temperature reactions are limited, ongoing research in green chemistry may provide viable alternatives.
-
Frequently Asked Questions (FAQs)
Q1: What are the key steps and the mechanism of the Gould-Jacobs reaction?
A1: The Gould-Jacobs reaction is a multi-step process that begins with the condensation of an aniline with an alkoxymethylenemalonic ester (like DEEM) to form an anilidomethylenemalonic ester intermediate.[4][5] This is followed by a thermal 6-electron cyclization to yield a 4-hydroxy-3-carboalkoxyquinoline.[4][5] This product exists predominantly in its 4-oxo tautomeric form. Subsequent saponification of the ester and decarboxylation of the resulting carboxylic acid produces the final 4-hydroxyquinoline.[4][5]
Gould-Jacobs Reaction Mechanism
Caption: The four main steps of the Gould-Jacobs reaction for quinoline synthesis.
Q2: What are the main advantages and limitations of the Gould-Jacobs reaction?
A2:
-
Advantages:
-
Limitations:
-
The reaction often requires harsh conditions, including very high temperatures, which can lead to low yields and the formation of byproducts.[2]
-
The use of high-boiling point solvents can make product isolation and purification difficult.[2]
-
With asymmetrically substituted anilines, controlling the regioselectivity of the cyclization can be a significant challenge.[2]
-
Q3: How do modern techniques like microwave-assisted synthesis improve the Gould-Jacobs reaction?
A3: Microwave-assisted synthesis offers several advantages over conventional heating for the Gould-Jacobs reaction. The rapid and uniform heating provided by microwaves can dramatically reduce reaction times from hours to minutes.[3] This not only improves efficiency but also often leads to higher yields and purer products by minimizing thermal decomposition that can occur with prolonged heating.[3]
Q4: What is the effect of substituents on the aniline ring on the outcome of the reaction?
A4: Substituents on the aniline ring have a pronounced effect on the Gould-Jacobs reaction. Electron-donating groups (EDGs) at the meta-position generally facilitate the reaction.[4][5] Conversely, strong electron-withdrawing groups (EWGs) can deactivate the aniline, making the initial nucleophilic attack on the malonic ester derivative more difficult and potentially requiring more forcing conditions. The position of the substituent also plays a crucial role in determining the regioselectivity of the cyclization step.[2]
Data Summary Tables
Table 1: Recommended Solvents and Temperature Ranges for Cyclization
| Solvent | Boiling Point (°C) | Typical Reaction Temperature (°C) | Notes |
| Dowtherm A | 257 | 250 - 260 | Excellent heat transfer, but difficult to remove. |
| Diphenyl ether | 259 | 250 - 260 | Similar properties to Dowtherm A.[2] |
| Mineral Oil | >300 | 250 - 280 | High boiling point, but can be challenging to separate from the product.[2] |
| None (Solvent-free) | N/A | 260 - 400 | Environmentally friendly, but requires precise temperature control to avoid decomposition.[6] |
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | Several hours | Minutes[3] |
| Yield | Often moderate to low | Generally higher[3] |
| Purity | Can be lower due to thermal decomposition | Often higher with fewer byproducts[3] |
| Energy Efficiency | Lower | Higher |
| Temperature Control | Can have temperature gradients | More uniform heating |
Experimental Protocols
General Protocol for a Microwave-Assisted Gould-Jacobs Reaction
This is a general guideline and may require optimization for specific substrates.
-
Reactant Mixture: In a microwave-safe vial equipped with a magnetic stir bar, combine the aniline (1.0 mmol) and diethyl ethoxymethylenemalonate (DEEM) (3.0 mmol).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 250°C and hold at this temperature for 10-20 minutes. Monitor the pressure in the vial.
-
Cooling and Precipitation: After the reaction is complete, cool the vial to room temperature. The product may precipitate out of the mixture.
-
Isolation: Add a small amount of a cold solvent like acetonitrile or ethanol to the solidified mixture and triturate to break up the solid. Collect the precipitate by vacuum filtration.
-
Washing: Wash the solid with a small amount of the cold solvent to remove any residual starting materials or byproducts.
-
Drying: Dry the product under vacuum to obtain the 4-hydroxy-3-carboethoxyquinoline.
-
Analysis: Characterize the product using appropriate analytical techniques (e.g., NMR, MS, IR).
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. ablelab.eu [ablelab.eu]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. wikiwand.com [wikiwand.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Common Quinoline Synthesis Reactions - Flychem Co., ltd [en.fly-chem.com]
- 11. jetir.org [jetir.org]
- 12. Alternative Solvents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 13. iipseries.org [iipseries.org]
Technical Support Center: Navigating the Solubility Challenges of Methyl 4-chloroquinoline-6-carboxylate
Welcome to the technical support center dedicated to addressing the solubility challenges of methyl 4-chloroquinoline-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this compound into their experimental workflows. Here, we provide not just protocols, but also the underlying scientific principles to empower you to make informed decisions in your research. Our goal is to equip you with the knowledge to systematically troubleshoot and optimize the solubility of this versatile quinoline derivative.
Understanding the Molecule: Structural Insights into Solubility
This compound possesses a unique combination of functional groups that dictate its solubility profile. The quinoline core, a fused aromatic heterocyclic system, is inherently hydrophobic. The presence of a chlorine atom at the 4-position further enhances its lipophilicity. Conversely, the methyl ester group at the 6-position introduces a degree of polarity. This amphipathic nature is central to its solubility behavior, often leading to limited solubility in a wide range of common organic solvents. As with many quinoline derivatives, this compound is generally more soluble in polar organic solvents.[1][2]
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered when working with this compound.
Q1: Why is my this compound not dissolving in common solvents like methanol or acetone at room temperature?
A1: The limited solubility at room temperature is expected due to the molecule's rigid, crystalline structure and the interplay of its hydrophobic quinoline backbone and the polar ester group.[3] Many organic compounds require thermal energy to overcome the crystal lattice energy and allow for solvation.[1]
Q2: I observe an oily residue instead of a clear solution when trying to dissolve the compound at higher temperatures. What is happening?
A2: This phenomenon, known as "oiling out," occurs when the compound melts before it fully dissolves, or when a supersaturated solution formed at a high temperature separates into a liquid phase of the compound instead of forming crystals upon cooling.[4] This is common when the solvent is not ideal or when the solution is cooled too rapidly.
Q3: Can I use a solvent mixture to improve solubility?
A3: Absolutely. Using a binary solvent system is a highly effective strategy.[4] A common approach is to dissolve the compound in a "good" solvent (one in which it is highly soluble, like DMF or DMSO) and then carefully add a "poor" solvent (one in which it is less soluble) to reach the desired concentration and induce controlled precipitation or maintain a stable solution.
Q4: How can I be certain that my compound is fully dissolved and not just a fine suspension?
A4: A true solution will be clear and transparent. To confirm, you can shine a laser pointer through the solution. If the beam is visible (the Tyndall effect), it indicates the presence of suspended particles.[5] For a more definitive test, filter the solution through a 0.22 µm syringe filter and measure the concentration of the filtrate using a technique like HPLC-UV. A significant drop in concentration after filtration confirms incomplete dissolution.[5]
Troubleshooting Guide: A Systematic Approach to Solubility Optimization
This section provides a structured workflow to systematically determine the optimal solvent and conditions for dissolving this compound.
Step 1: Solvent Screening
The first step is to perform a systematic solvent screening to identify promising candidates. It is recommended to test a range of solvents with varying polarities.
Protocol for Solvent Screening:
-
Preparation: In small, labeled vials, place a small, accurately weighed amount of this compound (e.g., 5 mg).
-
Solvent Addition: To each vial, add a measured volume of a single solvent (e.g., 100 µL) from the list below.
-
Room Temperature Observation: Vigorously vortex each vial for 1-2 minutes and visually assess the solubility at room temperature. Note your observations (e.g., insoluble, partially soluble, fully soluble).
-
Heating: For solvents where the compound is not fully soluble at room temperature, gently heat the vial in a controlled manner (e.g., in a heat block or water bath) while stirring. Increase the temperature in increments (e.g., 40 °C, 60 °C, 80 °C), being careful not to exceed the solvent's boiling point.
-
Hot Solubility Observation: Observe if the compound dissolves at an elevated temperature. If it dissolves, allow the solution to cool slowly to room temperature and then in an ice bath to see if the compound precipitates, which is a good indicator for recrystallization solvents.[4]
-
Record Keeping: Meticulously record your observations in a table.
Table 1: Solvent Screening Template for this compound
| Solvent | Polarity | Solubility at Room Temp. | Solubility at 40°C | Solubility at 60°C | Notes |
| Dichloromethane (DCM) | Non-polar | ||||
| Toluene | Non-polar | ||||
| Diethyl Ether | Non-polar | ||||
| Ethyl Acetate (EtOAc) | Intermediate | ||||
| Tetrahydrofuran (THF) | Intermediate | ||||
| Acetone | Polar Aprotic | ||||
| Acetonitrile (ACN) | Polar Aprotic | ||||
| Isopropanol (IPA) | Polar Protic | ||||
| Ethanol (EtOH) | Polar Protic | ||||
| Methanol (MeOH) | Polar Protic | ||||
| Dimethylformamide (DMF) | Polar Aprotic | High boiling point | |||
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High boiling point |
Step 2: Solubility Enhancement Techniques
If single solvents do not provide the desired solubility, the following techniques can be employed.
A. Co-solvency:
This technique involves using a mixture of solvents to achieve the desired solubility.[6]
Protocol for Co-solvency:
-
Dissolve the compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., DMF or DMSO).
-
Gradually add a "poor" solvent (a miscible solvent in which the compound is less soluble) until the desired concentration is reached or slight turbidity is observed.
-
Gentle heating may be required to achieve a clear solution.
B. pH Modification:
For compounds with ionizable groups, adjusting the pH of the solvent can significantly impact solubility.[5] While this compound is not strongly acidic or basic, the quinoline nitrogen has a pKa and can be protonated under acidic conditions, which may enhance solubility in certain systems.
C. Temperature Adjustment:
As observed in the solvent screening, increasing the temperature generally enhances the solubility of solid organic compounds.[1] For experimental procedures, it is crucial to ensure that the compound remains in solution upon cooling to the working temperature. If precipitation occurs, the initial concentration was too high for that temperature.
Workflow for Troubleshooting Solubility Issues
The following diagram illustrates a logical workflow for addressing solubility challenges with this compound.
Sources
long-term stability and storage of Methyl 4-chloroquinoline-6-carboxylate
Technical Support Center: Methyl 4-chloroquinoline-6-carboxylate
A Guide to Long-Term Stability, Storage, and Experimental Integrity
Welcome to the dedicated support center for this compound (CAS No. 648449-01-8). This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this key synthetic intermediate. Ensuring the stability and purity of this compound is paramount for reproducible and successful experimental outcomes. This document provides in-depth technical guidance, troubleshooting protocols, and validated procedures to maintain the integrity of your material from vial to reaction.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of this compound.
Q1: What are the optimal long-term storage conditions for solid this compound?
The compound should be stored at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen).[1][2] It is critical to keep the container tightly sealed and in a dry environment to prevent degradation.[2][3][4] Storing it in a desiccator within the recommended temperature range is an excellent practice.
Q2: How sensitive is this compound to atmospheric moisture and air?
This compound is susceptible to degradation from both moisture and atmospheric oxygen, albeit slowly under ambient conditions.
-
Moisture: The primary risk is the hydrolysis of the methyl ester group to the corresponding carboxylic acid (4-chloroquinoline-6-carboxylic acid). This is accelerated by acidic or basic conditions. Storing the compound in a dry, sealed container is essential.[3][5]
-
Air/Oxygen: While the compound is relatively stable, long-term exposure to air, especially in the presence of light, can lead to gradual oxidation of the quinoline ring system.[1][3]
Q3: Is the compound light-sensitive?
Yes, like many heterocyclic aromatic compounds, it is advisable to protect it from light. Store the container in a dark place or use an amber vial to prevent potential photodegradation.[3][6]
Q4: What are the visible signs of compound degradation?
As a solid, this compound is typically an off-white or pale yellow powder.[2] Signs of degradation can include:
-
Color Change: A significant darkening to yellow, brown, or tan.
-
Change in Texture: Clumping or the appearance of a sticky or oily residue, often indicating moisture absorption and hydrolysis.
-
Insolubility: Difficulty dissolving in solvents where it was previously soluble.
If any of these signs are observed, it is crucial to re-analyze the compound's purity before use.
Q5: Can I store this compound in solution? For how long?
Storing this compound in solution is not recommended for long-term use . The stability in solution is highly dependent on the solvent, concentration, temperature, and presence of contaminants.
-
Protic Solvents (e.g., Methanol, Ethanol): Risk of transesterification or solvolysis.
-
Aqueous/Moist Solvents: High risk of hydrolysis of the ester.
-
Aprotic Solvents (e.g., DMSO, DMF): Generally more stable, but should be prepared fresh for best results. If short-term storage (1-2 days) is necessary, store in an anhydrous aprotic solvent at -20°C under an inert atmosphere. Always perform a quality check if the solution has been stored for any length of time.
Visual Guide 1: Compound Handling Workflow
This diagram outlines the best-practice workflow from receiving the compound to its long-term storage.
Caption: Workflow for receiving and storing the compound.
Troubleshooting Guide
If you encounter issues during your experiments, consult this table for potential causes and solutions related to the compound's integrity.
| Symptom / Observation | Potential Cause Related to Compound Integrity | Recommended Action & Troubleshooting |
| Low or no yield in a nucleophilic substitution reaction. | The chlorine at the 4-position has been hydrolyzed to a hydroxyl group, rendering the compound unreactive for the intended substitution. | 1. Purity Check: Run a TLC or HPLC analysis (see protocols below). Look for a more polar spot/peak corresponding to the hydrolyzed product. 2. Confirm Structure: Use LC-MS to check for a mass corresponding to the hydrolyzed product (C₁₁H₉NO₃, MW 203.19). 3. Solution: Use a fresh, unopened vial of the compound or purify the existing stock. |
| Reaction yields a mixture of desired product and a carboxylic acid byproduct. | The methyl ester at the 6-position has partially hydrolyzed. This can be due to improper storage or reaction conditions (e.g., presence of water, basic/acidic contaminants). | 1. Analyze Reaction: Check the crude reaction mixture by LC-MS for the mass of the carboxylic acid byproduct (C₁₀H₆ClNO₂, MW 207.61).[1] 2. Dry Solvents/Reagents: Ensure all reaction components are rigorously dried. 3. Purity Check: Assess the purity of the starting material before starting the reaction. |
| Compound appears clumped, discolored, or fails to dissolve properly. | Significant degradation has likely occurred, primarily due to moisture absorption and subsequent hydrolysis. | Do not use the compound. Discard according to your institution's safety protocols.[5][7] Procure a fresh batch to ensure experimental validity. |
Visual Guide 2: Potential Degradation Pathways
This diagram illustrates the two primary degradation mechanisms for this compound.
Caption: Key degradation pathways of the compound.
Experimental Protocols for Quality Control
As a Senior Application Scientist, I advocate for a self-validating system. Do not assume purity; verify it.
Protocol 1: Rapid Purity Assessment by Thin-Layer Chromatography (TLC)
This method provides a quick, qualitative check for gross impurities.
-
Preparation: Dissolve a small amount (~1 mg) of this compound in a suitable solvent (e.g., 0.5 mL of Dichloromethane or Ethyl Acetate).
-
Stationary Phase: Use a standard silica gel TLC plate (e.g., Silica Gel 60 F254).
-
Mobile Phase: A mixture of Ethyl Acetate and Hexanes (e.g., 30:70 v/v) is a good starting point. Adjust polarity as needed to achieve an Rf of ~0.3-0.5.
-
Spotting: Carefully spot a small amount of the prepared solution onto the TLC plate baseline.
-
Development: Place the plate in a TLC chamber saturated with the mobile phase and allow the solvent front to ascend.
-
Visualization:
-
Examine the plate under UV light (254 nm). The main spot should be clearly visible.
-
Stain the plate with a suitable agent like potassium permanganate to visualize non-UV active impurities.
-
-
Interpretation: A pure compound should show a single, well-defined spot. The presence of additional spots, especially near the baseline (polar impurities like the hydrolyzed acid), indicates degradation.
Protocol 2: Quantitative Purity Analysis by High-Performance Liquid Chromatography (HPLC)
For accurate, quantitative assessment of purity, HPLC is the preferred method.
-
Sample Preparation: Prepare a stock solution of ~1 mg/mL in a suitable solvent like Acetonitrile. Dilute as necessary to fall within the detector's linear range.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% Trifluoroacetic Acid or Formic Acid) is typical.
-
Example Gradient: Start at 30% Acetonitrile, ramp to 95% over 15 minutes, hold for 2 minutes, and re-equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to an appropriate wavelength (e.g., 254 nm or 310 nm).
-
-
Injection: Inject 5-10 µL of the sample solution.
-
Analysis: Integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. A purity level of >97% is generally expected for high-quality material.[2]
Summary of Physicochemical and Storage Data
| Parameter | Value | Source |
| CAS Number | 648449-01-8 | [1],[2],[8] |
| Molecular Formula | C₁₁H₈ClNO₂ | [1],[2] |
| Molecular Weight | 221.64 g/mol | [1],[2] |
| Physical Form | Solid | [2] |
| Recommended Storage Temp. | 2-8°C | [1],[2] |
| Required Conditions | Dry, Tightly Sealed, Protected from Light | [2],[3],[6] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, moisture | [3],[5] |
References
- This compound | 648449-01-8 | Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrFHuOCoRHq4nvOrqr8OyWSHXeKEDIqvGUsBlBc36UIavxuH6soVZA26n4AslH7ZJDKroFhfCh_IuDs9DkWZa4Wc3wI7SMA184PGMiWPYZhV_hhzQaGctZ7ubUIb-JlD3XIDeb2A==]
- This compound | 648449-01-8 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh2d6fa5f3]
- This compound | 648449-01-8 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02678075.htm]
- QUINOLINE FOR SYNTHESIS - Loba Chemie Safety Data Sheet. [URL: https://www.lobachemie.com/storage/app/uploads/public/66a/23e/433/66a23e433436d104505322.pdf]
- Methyl quinoxaline-6-carboxylate Safety Data Sheet - Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/OR26804_msds.pdf]
- QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET - Techno PharmChem. [URL: https://www.technopharmchem.com/uploads/product_document/045190-8815.pdf]
- SAFETY DATA SHEET - TCI Chemicals. [URL: https://www.tcichemicals.com/IN/en/assets/sds/C2928_IN_EN.pdf]
- Application Notes and Protocols for Handling and Storage of Chlorinated Quinoline Compounds - Benchchem. [URL: https://www.benchchem.
- MSDS of Methyl quinoline-4-carboxylate - BLD Pharm. [URL: https://www.bldpharm.com/msds/436798-95-5.pdf]
- Methyl 4-chloro-6-fluoroquinoline-2-carboxylate | CAS 301823-61-0 | SCBT - Santa Cruz Biotechnology. [URL: https://www.scbt.
- Quinoline CAS 91-22-5 | 802407 - Merck Millipore. [URL: https://www.merckmillipore.com/IN/en/product/Quinoline,MDA_CHEM-802407]
Sources
- 1. This compound | 648449-01-8 | Benchchem [benchchem.com]
- 2. This compound | 648449-01-8 [sigmaaldrich.com]
- 3. lobachemie.com [lobachemie.com]
- 4. technopharmchem.com [technopharmchem.com]
- 5. capotchem.cn [capotchem.cn]
- 6. tcichemicals.com [tcichemicals.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. This compound | 648449-01-8 [chemicalbook.com]
Technical Support Center: Removing Colored Impurities from Quinoline Derivatives
Welcome to the Technical Support Center for the purification of quinoline derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with colored impurities during their synthetic and purification workflows. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve the desired purity for your compounds.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding colored impurities in quinoline derivatives.
Q1: Why is my "pure" quinoline derivative colored?
A1: While pure quinoline is a colorless liquid, many of its derivatives are susceptible to discoloration, often appearing yellow or brown.[1] This is typically due to the formation of trace-level, highly conjugated impurities that absorb visible light. The primary causes include:
-
Oxidation: Exposure to air can lead to the formation of N-oxides and other oxidized species, which are often colored.[1]
-
Degradation: Exposure to light or residual acid/base from the synthesis can catalyze degradation, forming polymeric or condensed byproducts that are highly colored.[2][3]
-
Residual Starting Materials/Byproducts: Impurities from the initial synthesis, especially in classical methods like the Skraup or Doebner-von Miller reactions, can be intensely colored tars.[1][4]
A faint yellow tint may not always signify significant impurity, but for high-purity applications, decolorization is necessary.[1]
Q2: What is the first and simplest method I should try to remove color?
A2: For crystalline solids, the most straightforward initial approach is recrystallization . Often, the colored impurities are present in very small amounts and may be selectively excluded from the crystal lattice of your desired compound, remaining dissolved in the mother liquor. A second recrystallization can further improve the color and purity of your product.[5]
Q3: Are colored impurities always organic molecules?
A3: While most colored impurities in this context are organic, trace metal contamination from catalysts or reaction vessels can sometimes form colored complexes with the quinoline derivative. If you suspect metal contamination, techniques like washing with a chelating agent solution (e.g., EDTA) during workup or using a silica plug with a chelating solvent system might be beneficial.
Q4: When should I consider using activated carbon?
A4: Activated carbon, also known as decolorizing charcoal, is a powerful tool for removing colored impurities.[6][7] It should be considered when:
-
Recrystallization alone fails to remove the color.[5]
-
The solution of your crude product is intensely colored (e.g., dark brown, red, or black).
-
You are dealing with high molecular weight, conjugated impurities, as these adsorb strongly to activated carbon.[7]
However, use it judiciously, as activated carbon can also adsorb your product, leading to yield loss.[7]
II. Troubleshooting Guides: Step-by-Step Decolorization Protocols
This section provides detailed protocols for common decolorization techniques.
Guide 1: Decolorization using Activated Carbon during Recrystallization
Activated carbon is a highly porous material with a large surface area, making it excellent for adsorbing large, colored organic molecules.[8][9]
When to Use This Method:
This is the go-to method for deeply colored solutions of solid quinoline derivatives that are stable to heat.
Experimental Protocol:
-
Dissolution: In an appropriately sized flask, dissolve your crude, colored quinoline derivative in the minimum amount of a suitable hot recrystallization solvent.
-
Cooling (Slightly): Remove the flask from the heat source and allow it to cool for a moment. Crucial Step: Adding charcoal to a boiling solution can cause violent bumping.[7]
-
Addition of Activated Carbon: Add a small amount of activated carbon (a spatula tip, roughly 1-2% by weight of your compound, is a good starting point).[7] Swirl the flask gently.
-
Heating: Return the flask to the heat source and gently boil for 5-10 minutes. This allows for efficient adsorption of the impurities onto the carbon.
-
Hot Filtration: This is a critical step to remove the fine carbon particles.
-
Set up a hot filtration apparatus (e.g., a pre-heated funnel with fluted filter paper).
-
Quickly filter the hot solution. The filtrate should be significantly less colored, ideally colorless.
-
-
Crystallization: Allow the hot, decolorized filtrate to cool slowly to induce crystallization.
-
Isolation: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry.
Troubleshooting:
-
Color Persists: If the filtrate is still colored, you may need to repeat the process with a fresh portion of charcoal. However, be mindful of diminishing returns and product loss.[7]
-
Low Yield: Activated carbon can adsorb the desired product.[7] Use the minimum amount of charcoal necessary. Wood-based activated carbon, with its larger pore structure, can be particularly effective for large color molecules.[8]
-
Product Crystallizes in the Funnel: Ensure your filtration apparatus is sufficiently pre-heated and that you perform the filtration quickly. Adding a small excess of hot solvent before filtration can also help.
Guide 2: Purification via Column Chromatography
For quinoline derivatives that are oils, non-crystalline solids, or when impurities have similar solubility to the product, column chromatography is a powerful purification method.[10]
Decision-Making Workflow for Column Chromatography
Caption: Decision tree for choosing a purification method.
Experimental Protocol:
-
Stationary Phase Selection:
-
Normal Phase (Silica Gel): Most common, but the acidic nature of silica can cause streaking or degradation of basic quinolines.[1]
-
Normal Phase (Alumina): A good alternative. Use neutral or basic alumina to avoid issues with the basic quinoline nitrogen.[1]
-
Reversed-Phase (C18): Effective for less polar quinoline derivatives.[1][11]
-
-
Solvent System Selection:
-
Use Thin Layer Chromatography (TLC) to determine an appropriate eluent system. Aim for a retention factor (Rf) of ~0.3 for your desired compound.
-
For Silica Gel: To prevent streaking, add a small amount of a basic modifier like triethylamine (0.5-1%) to your eluent system (e.g., Hexane/Ethyl Acetate with 1% Et₃N).[1]
-
-
Column Packing and Loading:
-
Pack the column with your chosen stationary phase as a slurry in the eluent.
-
Dissolve your crude product in a minimum amount of the eluent (or a stronger solvent if necessary) and adsorb it onto a small amount of silica gel.
-
Once the solvent is evaporated, carefully load the dried silica onto the top of the column.
-
-
Elution and Fraction Collection:
-
Run the column, collecting fractions. Monitor the separation by TLC.
-
Combine the pure fractions containing your product.
-
-
Solvent Removal:
-
Remove the solvent under reduced pressure to obtain your purified quinoline derivative.
-
Troubleshooting:
-
Compound Streaking on TLC/Column: This is often due to the interaction of the basic nitrogen with acidic silica. Add a basic modifier like triethylamine to your eluent.[1]
-
Poor Separation: If impurities are too close to your product's Rf, try a different solvent system or a different stationary phase (e.g., switch from silica to alumina).
-
Compound Decomposition: If you suspect your compound is degrading on silica, switch to a more inert stationary phase like neutral alumina or consider reversed-phase chromatography.[1]
Guide 3: Distillation for Liquid Derivatives
If your quinoline derivative is a thermally stable liquid, vacuum distillation can be an excellent method for removing non-volatile (and often colored) impurities.[1]
Experimental Protocol:
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry.
-
Drying (Optional): If water is a potential impurity, you can pre-dry the liquid with a suitable drying agent like Na₂SO₄ and filter before distillation.[12]
-
Distillation:
-
Add the crude liquid quinoline derivative to the distillation flask along with a stir bar or boiling chips.
-
Slowly apply vacuum and begin heating.
-
Collect the fraction that distills at a constant temperature and pressure. This corresponds to your pure product.
-
-
Storage: Store the purified, colorless liquid under an inert atmosphere (nitrogen or argon) and protected from light to prevent future discoloration.[1]
Troubleshooting:
-
Bumping: Ensure smooth boiling by using a magnetic stirrer or fresh boiling chips.
-
Product Darkens on Heating: Your compound may not be thermally stable. Distillation at a lower pressure will reduce the required temperature. If decomposition persists, chromatography is a better option.
III. Data Summary
The effectiveness of a purification method can often be quantified. The table below provides a conceptual comparison of these techniques.
| Purification Method | Typical Yield Loss | Effectiveness for High Polarity Impurities | Effectiveness for Non-Polar Impurities | Labor Intensity |
| Recrystallization | 10-30% | Good | Moderate | Low |
| Recrystallization + Carbon | 15-50%[7] | Excellent | Excellent | Moderate |
| Column Chromatography | 20-60% | Excellent | Excellent | High |
| Vacuum Distillation | 5-20% | Excellent (if non-volatile) | Poor (if volatile) | Moderate |
IV. Concluding Remarks
The removal of colored impurities from quinoline derivatives is a common challenge that can be overcome with a systematic approach. Start with the simplest method, such as recrystallization, and progress to more powerful techniques like activated carbon treatment or chromatography as needed. Understanding the nature of your compound and the potential impurities will guide you in selecting the most effective purification strategy. Always ensure that the final, purified product is stored properly—protected from air and light—to maintain its integrity.[1]
References
-
Activated carbon - Wikipedia. Available at: [Link]
-
Decolorization with Activated Carbon - Carbotecnia. Available at: [Link]
-
How to Separate Colors in Water by Activated Carbon. Step by step guide. Available at: [Link]
-
3.5C: Charcoal - Chemistry LibreTexts. Available at: [Link]
-
Activated Carbon for Colour Removal - Carbontech. Available at: [Link]
-
Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase - ResearchGate. Available at: [Link]
-
Enhanced degradation of quinoline in three-dimensional electro- Fenton system using catalytic Fe-Co-Ni-P/g-C3N4 particles - International Journal of Electrochemical Science. Available at: [Link]
-
Purification of Quinoline - Chempedia - LookChem. Available at: [Link]
-
Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1 - PubMed. Available at: [Link]
-
Biodegradation characteristics of quinoline by Pseudomonas putida - PubMed. Available at: [Link]
-
Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2 | Water Science & Technology | IWA Publishing. Available at: [Link]
-
Quantitative structure-chromatographic retention correlations of quinoline derivatives. Available at: [Link]
- CN103664892B - The crystallization of quinoline - Google Patents.
- WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents.
-
What exactly are colored impurities? : r/chemhelp - Reddit. Available at: [Link]
-
Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC - NIH. Available at: [Link]
-
Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline - ResearchGate. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]
- US2474823A - Quinoline compounds and process of making same - Google Patents.
-
24 questions with answers in QUINOLINES | Science topic - ResearchGate. Available at: [Link]
-
To analyze a dye sample for Quinoline, what kind of test or analysis would you do? Available at: [Link]
-
Determination of aniline and quinoline compounds in textiles | Request PDF - ResearchGate. Available at: [Link]
-
Determination of aniline and quinoline compounds in textiles - PubMed. Available at: [Link]
- US2744938A - Removal of color impurities from organic compounds - Google Patents.
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at: [Link]
-
Preparation and Properties of Quinoline. Available at: [Link]
-
Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways - MDPI. Available at: [Link]
-
Quinoline - Wikipedia. Available at: [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. Available at: [Link]
-
Synthesis of quinolines - Organic Chemistry Portal. Available at: [Link]
-
The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Available at: [Link]
-
Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives - IJFMR. Available at: [Link]
-
Synthesis, Characterization, Anthelmintic and Insilico Evaluation of 2, 3-Disubstituted Quinoline Derivatives - Der Pharma Chemica. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. electrochemsci.org [electrochemsci.org]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Activated carbon - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. carbotecnia.info [carbotecnia.info]
- 9. carbontech.net.tr [carbontech.net.tr]
- 10. benchchem.com [benchchem.com]
- 11. Quantitative structure-chromatographic retention correlations of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
Pfitzinger Quinoline Synthesis Technical Support Center: A Guide to Minimizing Byproduct Formation
Welcome to the Technical Support Center for the Pfitzinger Quinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful reaction. The Pfitzinger synthesis is a cornerstone for creating quinoline-4-carboxylic acids (cinchophen derivatives), a scaffold of immense importance in medicinal chemistry.[1][2] However, the classical conditions, which involve the condensation of isatin with a carbonyl compound in the presence of a strong base, can often lead to a variety of byproducts that complicate purification and reduce yields.[3]
This resource provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter. We will explore the causality behind common side reactions and provide robust, validated protocols to enhance the selectivity and success of your synthesis.
Section 1: Troubleshooting Guide
This section addresses specific, observable problems encountered during the Pfitzinger synthesis.
Q1: My primary byproduct is the decarboxylated quinoline. How can I prevent this?
Answer: The formation of a decarboxylated quinoline is one of the most common side reactions. The desired quinoline-4-carboxylic acid product, once formed, can lose carbon dioxide under the harsh, basic, and often high-temperature conditions of the reaction.
Causality and Mechanism: The carboxylic acid group at the C4 position of the quinoline ring is susceptible to removal, a process that can be thermally or base-catalyzed. Elevated temperatures provide the activation energy for this elimination, while the strong base can facilitate the formation of an intermediate that readily loses CO2. This side reaction is essentially a subsequent degradation of your desired product.[4]
Solutions:
-
Temperature Control: This is the most critical parameter. Avoid excessive heating. While many classical procedures call for reflux, this can often be too aggressive.[5][6] Aim for the minimum temperature required for the condensation to proceed efficiently, often in the 80-100°C range. Monitor the reaction by TLC; once the starting materials are consumed, avoid prolonged heating.
-
Base Concentration: Use the minimum amount of base required to facilitate the initial hydrolysis of isatin and catalyze the condensation. Typically, 3 equivalents of KOH or NaOH are sufficient.[7][8] Using a large excess of base can promote the decarboxylation pathway.
-
Reaction Time: Do not let the reaction run unnecessarily long. Once TLC or LC-MS analysis indicates the consumption of the limiting reagent (usually isatin), proceed with the workup. Prolonged exposure to the reaction conditions will only increase the amount of the decarboxylated byproduct.
Q2: I'm observing significant tar formation and a complex mixture of products. What is causing this and how can I minimize it?
Answer: Tarring or resinification is a frequent issue in Pfitzinger reactions, typically resulting from polymerization and self-condensation side reactions of the carbonyl component or reactive intermediates under strongly basic and high-temperature conditions.[6]
Causality and Mechanism:
-
Carbonyl Self-Condensation: The α-methylene ketone or aldehyde used in the synthesis can undergo base-catalyzed self-aldol condensation, leading to a complex mixture of oligomers and polymers.
-
Isatin Decomposition: Under harsh conditions, the isatin starting material or its ring-opened intermediate (isatic acid) can undergo decomposition or undesired condensation reactions.[9]
Solutions:
-
Controlled Addition of Reactants: Instead of mixing all components at the start, consider a two-stage approach. First, dissolve the isatin in the basic solution and gently heat it to ensure the complete formation of the potassium salt of isatic acid.[7] After this, cool the mixture slightly before adding the carbonyl compound dropwise. This ensures the carbonyl compound is introduced to a controlled environment and minimizes its opportunity for self-condensation.[7]
-
Solvent System Optimization: A common and effective solvent system is a mixture of ethanol and water.[8] Ethanol helps to solubilize the organic reactants, while water is necessary for the initial base-mediated hydrolysis of isatin.[8] Using a purely alcoholic solvent may not be sufficient for the initial hydrolysis step.
-
Moderated Conditions: As with preventing decarboxylation, avoiding excessively high temperatures is crucial to prevent polymerization.[5][6]
Q3: My reaction is sluggish or incomplete, with a significant amount of unreacted isatin recovered. What adjustments should I make?
Answer: An incomplete reaction can stem from several factors, including insufficient base, poor solubility of reactants, or an insufficiently reactive carbonyl partner.
Solutions:
-
Ensure Complete Isatin Hydrolysis: The first step of the Pfitzinger mechanism is the base-induced hydrolysis of the isatin amide bond to form a keto-acid (isatic acid).[1][10] If this step is incomplete, the subsequent condensation cannot occur. Ensure you are using a sufficiently strong base (KOH or NaOH are standard) and allow enough time for this initial ring-opening to occur. You may observe a color change as the salt of isatic acid is formed.[7]
-
Check Reactant Solubility: All reactants must be sufficiently soluble in the reaction medium. If your isatin or carbonyl compound has poor solubility in the standard ethanol/water mixture, you may need to explore alternative solvent systems or additives. However, be cautious as this can influence side reactions.
-
Reactivity of the Carbonyl Compound: The Pfitzinger reaction requires a carbonyl compound with an α-methylene group.[1] Steric hindrance around the carbonyl or the α-methylene group can significantly slow down the reaction. If you are using a particularly bulky ketone, you may require longer reaction times or slightly elevated temperatures, but this must be balanced against the risk of byproduct formation.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Pfitzinger synthesis?
Answer: The reaction proceeds through a well-defined sequence:
-
Ring Opening: A strong base (e.g., potassium hydroxide) hydrolyzes the amide bond of the isatin starting material to form the salt of a keto-acid intermediate (isatic acid).[1][10]
-
Condensation: The amine of the isatic acid intermediate condenses with the carbonyl group of the ketone or aldehyde to form an imine.[10]
-
Tautomerization: The imine tautomerizes to the more stable enamine.[1]
-
Cyclization & Dehydration: The enamine undergoes an intramolecular cyclization, attacking the ketone carbonyl on the aromatic ring, followed by a dehydration step to form the aromatic quinoline ring system.[1][10][11]
Q2: How does the choice of base impact the reaction?
Answer: The base is a critical component that acts as both a reagent and a catalyst.
-
Strength: Strong bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH) are required to efficiently hydrolyze the isatin amide bond.[3][8] Weaker bases are generally not effective for this initial, crucial step.
-
Concentration: The concentration must be sufficient to drive the initial hydrolysis but not so high as to promote side reactions like decarboxylation and polymerization. A common starting point is 3 equivalents relative to isatin.[7]
Q3: Are there modern modifications to the classical Pfitzinger conditions that improve selectivity?
Answer: Yes, several modifications have been developed to create milder and more efficient reaction conditions.
-
Microwave Irradiation: The use of microwave-assisted synthesis has been reported to shorten reaction times and, in some cases, lead to cleaner reactions with higher yields.[1][8]
-
Phase-Transfer Catalysts: The addition of a phase-transfer catalyst can sometimes improve reaction efficiency, especially when dealing with reactants of varying polarity.[8]
-
Lewis Acid Catalysis: Some variations use Lewis acids to catalyze the condensation, which can sometimes offer different selectivity compared to the classical strong base conditions.[7]
Section 3: Visualizing the Chemistry
Key Reaction Pathways
To better understand the process, the following diagrams illustrate the main reaction and a key side reaction.
Caption: The core mechanism of the Pfitzinger quinoline synthesis.
Caption: Formation of the common decarboxylation byproduct.
Section 4: Optimized Protocol & Data
This protocol is designed to minimize byproduct formation by controlling temperature and the rate of addition.
High-Selectivity Pfitzinger Protocol for 2,3-Dimethylquinoline-4-carboxylic Acid
Materials:
-
Isatin (1.0 equiv)
-
Butan-2-one (Methyl ethyl ketone) (2.0 equiv)
-
Potassium Hydroxide (KOH) (3.0 equiv)
-
Ethanol (e.g., 10 mL per gram of isatin)
-
Water (e.g., 5 mL per gram of isatin)
-
Hydrochloric Acid (HCl), 5M
-
Diethyl ether
Procedure:
-
Isatin Hydrolysis: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (3.0 equiv) in the ethanol/water solvent mixture. Add isatin (1.0 equiv).
-
Heat the mixture to a gentle reflux (approx. 80-85°C) for 1 hour. The solution should change color as the potassium salt of isatic acid forms.[7]
-
Carbonyl Addition: Cool the reaction mixture to approximately 60°C. Add butan-2-one (2.0 equiv) dropwise over 15-20 minutes with continuous stirring.[7]
-
Reaction: After the addition is complete, heat the mixture to a gentle reflux (80-85°C) for 4-6 hours. Monitor the reaction progress by TLC (e.g., 7:3 Hexanes:EtOAc with a drop of acetic acid), observing the disappearance of the isatin spot.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol via rotary evaporation.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted butan-2-one and other neutral impurities.[7]
-
Precipitation: Carefully acidify the aqueous layer with 5M HCl while cooling in an ice bath. The quinoline-4-carboxylic acid product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove salts, and dry in a vacuum oven. The product can be further purified by recrystallization from ethanol if necessary.
Data Summary: Condition Comparison
The following table illustrates how adjusting reaction conditions can impact the outcome.
| Parameter | Classical Conditions | Optimized Conditions | Expected Outcome |
| Temperature | Vigorous Reflux (~100°C+) | Gentle Reflux (80-85°C) | Reduced tarring and decarboxylation.[8] |
| Base | ~5 eq. KOH | ~3 eq. KOH | Minimized base-catalyzed side reactions. |
| Addition | All reactants at once | Staged: Base/Isatin, then Carbonyl | Suppresses carbonyl self-condensation.[7] |
| Typical Yield | 60-75% | 70-85% | Higher yield of the desired product. |
| Byproducts | Moderate tarring, decarboxylation | Minimal tarring, less decarboxylation.[8] |
Section 5: Troubleshooting Workflow
Use this flowchart to diagnose and solve common issues systematically.
Caption: A systematic workflow for troubleshooting the Pfitzinger synthesis.
References
- Benchchem. Troubleshooting low yields in the quinoline cyclization step. Benchchem.
- Benchchem. troubleshooting side reactions in the synthesis of quinoline derivatives. Benchchem.
- Benchchem. Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. Benchchem.
- Benchchem. Technical Support Center: Optimizing Pfitzinger and Doebner Reactions. Benchchem.
- Wikipedia. Pfitzinger reaction. Wikipedia.
- Benchchem. Reducing byproducts in the Pfitzinger quinoline synthesis. Benchchem.
- ResearchGate. The Pfitzinger Reaction. (Review). ResearchGate.
- Unknown. Pfitzinger Quinoline Synthesis. Unknown.
- Benchchem. Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. Benchchem.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
- YouTube. Pfitzinger Reaction. YouTube.
- ResearchGate. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. ResearchGate.
- JOCPR. Application of pfitzinger reaction in. JOCPR.
Sources
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Reaction Monitoring for Quinoline Synthesis Using Thin-Layer Chromatography (TLC)
A Senior Application Scientist's Guide to Flawless Execution and Troubleshooting
Welcome to the technical support center dedicated to the nuanced art of monitoring quinoline synthesis reactions using Thin-Layer Chromatography (TLC). This guide is designed for researchers, medicinal chemists, and process development scientists who rely on the rapid, cost-effective, and powerful insights that TLC provides. As basic nitrogen-containing heterocycles, quinolines present unique challenges on standard silica gel plates. This resource moves beyond generic protocols to offer field-proven insights, ensuring your TLC data is not just a picture, but a reliable roadmap to reaction completion and purity.
Here, we will dissect the causality behind common TLC artifacts, provide robust, self-validating protocols, and empower you with the knowledge to troubleshoot effectively.
Core Principles & Workflow
At its heart, TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent). For quinoline synthesis, the goal is to resolve the starting material(s) from the desired quinoline product and any intermediates or byproducts. The workflow is a systematic process designed to yield clear, reproducible results.
Standard TLC Experimental Workflow
The following diagram outlines the fundamental steps for performing a TLC analysis to monitor a quinoline synthesis reaction. Adherence to this workflow is the first step in preventing common issues.
Caption: A flowchart of the standard TLC experimental procedure.
Frequently Asked Questions (FAQs)
This section addresses the most common queries and issues encountered during the TLC analysis of quinoline derivatives.
Q1: My quinoline spot is streaking or tailing down the plate. What's happening and how do I fix it?
A: This is the most prevalent issue when analyzing basic compounds like quinolines on standard silica gel plates.[1] Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atom of the quinoline ring interacts strongly with these acidic sites via an acid-base interaction. This causes a portion of the sample to "stick" to the baseline and then slowly bleed up the plate during development, resulting in an elongated or "tailed" spot.[1]
-
The Primary Solution: The most effective way to counteract this is to neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a basic modifier to your eluent.[1]
Q2: My spots are not moving off the baseline (Rf ≈ 0). What does this mean?
A: An Rf value near zero indicates that your compound has a very strong affinity for the stationary phase (silica gel) and is not sufficiently soluble in the mobile phase. In short, your solvent system is not polar enough to move the compound up the plate.[1]
-
Solutions:
-
Increase Solvent Polarity: Incrementally increase the proportion of the more polar solvent in your mobile phase. For instance, if you are using 10% ethyl acetate in hexanes, try increasing it to 30% or 50%.[1]
-
Q3: All my spots are running at the solvent front (Rf ≈ 1). How do I resolve them?
A: This is the opposite problem of Q2. An Rf value near one signifies that your compound has a very low affinity for the stationary phase and is highly soluble in the mobile phase.[1] The eluent is too polar, carrying everything with it without allowing for proper partitioning and separation.
-
Solutions:
-
Decrease Solvent Polarity: Reduce the proportion of the polar solvent in your mobile phase. If you are using 50% ethyl acetate in hexanes, try decreasing it to 20% or 10%.[1]
-
Change to a Less Polar Solvent System: If adjusting the ratio doesn't work, select a less polar solvent system. For nonpolar compounds, systems like 5% ethyl acetate in hexanes or even 100% hexanes might be appropriate.[1][3]
-
Q4: I can't see any spots on my developed TLC plate after checking under the UV lamp. Did my reaction fail?
A: Not necessarily. While quinolines are typically UV-active due to their conjugated aromatic system, several factors could lead to invisible spots.[4]
-
Troubleshooting Steps:
-
Sample Concentration: Your sample may be too dilute to detect.[1] Try re-spotting the sample multiple times in the same location, ensuring the solvent fully evaporates between each application, to increase the concentration on the plate.[5]
-
Use a Visualization Stain: Many compounds are not visible under UV light.[1] Since quinolines are susceptible to oxidation, a potassium permanganate (KMnO₄) stain is often an excellent choice. It reacts with oxidizable functional groups (including the nitrogen heterocycle) to produce yellow-brown spots against a purple background.[6] An iodine chamber is another simple and effective general-purpose method.[1][7]
-
Q5: How do I definitively know which spot is my product and which is my starting material?
A: The "co-spotting" technique is essential for unambiguous identification on a TLC plate.[8][9]
-
Procedure: On a single TLC plate, you will apply three spots to the baseline:
-
Lane 1 (Reference): A pure, dissolved sample of your starting material.
-
Lane 2 (Co-spot): Apply a spot of your starting material, and then carefully spot the reaction mixture directly on top of it.
-
Lane 3 (Reaction): A spot of your reaction mixture.
-
-
Interpretation: After developing the plate, if the starting material spot in Lane 1 has the same Rf as a spot in Lane 3, and the co-spot in Lane 2 appears as a single, merged spot, you can confidently identify the starting material in your reaction mixture. The new spot(s) in Lane 3 represent your product(s). A reaction is considered complete when the spot corresponding to the limiting starting material is no longer visible in Lane 3.[9]
Troubleshooting Guide: A Deeper Dive
This section provides a systematic approach to diagnosing and resolving more complex or persistent TLC issues.
TLC Troubleshooting Decision Tree
Use this logical workflow to diagnose and solve common TLC problems encountered during quinoline synthesis monitoring.
Caption: A logical workflow for diagnosing and solving common TLC problems.
Data Presentation: Solvent System Selection
The choice of eluent is critical for achieving good separation. An ideal solvent system should provide a retention factor (Rf) for the compound of interest between 0.2 and 0.4.[10] The following table provides starting points for various quinoline derivatives based on their general polarity.
| Compound Polarity Category | Recommended Starting Solvent System | Polarity Adjustment | Typical Additive for Quinolines |
| Nonpolar (e.g., simple alkyl- or halo-quinolines) | 5-20% Ethyl Acetate in Hexanes | Increase EtOAc for higher Rf | 0.5% Triethylamine (NEt₃) |
| Intermediate Polarity (e.g., quinolines with ester or ether groups) | 30-60% Ethyl Acetate in Hexanes | Decrease EtOAc for lower Rf | 0.5% Triethylamine (NEt₃) |
| Polar (e.g., amino- or hydroxy-quinolines) | 2-10% Methanol in Dichloromethane | Increase MeOH for higher Rf | 0.5% Triethylamine (NEt₃) or 1% NH₄OH |
| Very Polar / Charged (e.g., quinoline carboxylic acids) | 10% MeOH in DCM + 1% Acetic Acid | More MeOH to increase Rf | 1% Acetic Acid (to suppress ionization) |
Experimental Protocol: Standard TLC Monitoring of a Quinoline Synthesis
This protocol provides a detailed, step-by-step methodology for monitoring a reaction, such as a Friedländer synthesis, using TLC.
Materials:
-
TLC plates (Silica gel 60 F₂₅₄)
-
Developing chamber with lid
-
Capillary tubes for spotting
-
Pencil
-
Ruler
-
UV lamp (254 nm)
-
Staining jar with a visualization reagent (e.g., Potassium Permanganate solution)
-
Solvents for mobile phase (e.g., Ethyl Acetate, Hexanes, Triethylamine)
Procedure:
-
Chamber Preparation:
-
Pour the chosen solvent system (e.g., 30% Ethyl Acetate in Hexanes + 0.5% NEt₃) into the developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper inside, ensuring it is wetted by the solvent, to saturate the chamber atmosphere.[4]
-
Cover the chamber with the lid and allow it to equilibrate for at least 5-10 minutes.
-
-
Plate Preparation:
-
Using a pencil (never a pen, as ink components will chromatograph), gently draw a straight baseline about 1 cm from the bottom of the TLC plate.[1]
-
Mark three small, equidistant ticks on the baseline for spotting (labeled SM for Starting Material, CO for Co-spot, and RXN for Reaction Mixture).
-
-
Sample Preparation & Spotting:
-
Prepare dilute solutions of your starting material and an aliquot from your reaction mixture in a volatile solvent (like ethyl acetate or dichloromethane).
-
Using the same capillary, spot the "CO" tick.
-
With a new, clean capillary tube, dip into the reaction mixture. Spot the "RXN" tick. Then, carefully spot the reaction mixture directly on top of the starting material spot at the "CO" tick.
-
Allow the solvent from the spots to evaporate completely before proceeding.
-
-
Development:
-
Completion & Visualization:
-
Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber. Immediately mark the position of the solvent front with a pencil.[4]
-
Allow the plate to dry completely in a fume hood.
-
View the plate under a UV lamp (254 nm) and lightly circle any visible spots with a pencil.[7]
-
If spots are faint or not visible, proceed with chemical staining. For example, dip the plate into a potassium permanganate solution and gently warm with a heat gun until spots appear.
-
-
Analysis:
-
Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front.
-
Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by spot) / (distance traveled by solvent front) .[11]
-
Compare the lanes to determine the consumption of starting material and the formation of the product.
-
References
- Benchchem. (n.d.). Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds.
- Benchchem. (n.d.). Application Note: A Protocol for Monitoring 6-Chloroquinoline Reactions by Thin-Layer Chromatography (TLC).
- Benchchem. (n.d.). Technical Support Center: Green Chemistry Approaches for Quinoline Synthesis.
-
That Chemist. (2022, June 10). A Practical Guide to TLC (Thin Layer Chromatography). YouTube. Retrieved from [Link]
- Benchchem. (n.d.). Quinoline Synthesis Optimization: A Technical Support Center.
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). TLC Visualization Methods. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
LibreTexts Chemistry. (2021, August 25). 5.7: Visualizing TLC Plates. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]
-
Reddit. (2022, September 6). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. r/OrganicChemistry. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for TLC. Retrieved from [Link]
-
Bitesize Bio. (2021, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
ResearchGate. (2021, August 6). Thin-layer chromatography of some heterocyclic nitrogen compounds. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Determining a solvent system. Retrieved from [Link]
-
Medium. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]
-
LibreTexts Chemistry. (2021, June 20). 2.4: TLC -ANALYSIS. Retrieved from [Link]
-
OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube. Retrieved from [Link]
-
Study.com. (2021, June 14). How to Interpret Thin Layer & Column Chromatography Results. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
SlideShare. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 2). How To Improve TLC Chromatography?. YouTube. Retrieved from [Link]
-
National Library of Medicine. (n.d.). Topics in heterocyclic chemistry. Retrieved from [Link]
- Collman, J. P., Hegedus, L. S., Norton, J. R., & Finke, R. G. (1987). Principles and Applications of Organotransition Metal Chemistry. University Science Books.
Sources
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Chromatography [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. How To [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the Biological Activity of Quinoline-6-Carboxylate Isomers
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The position of substituents on the quinoline ring can dramatically influence the compound's pharmacological profile. This guide provides a comparative analysis of the biological activities of quinoline-6-carboxylate isomers and their derivatives, offering insights into their structure-activity relationships (SAR) and potential therapeutic applications.
Anticancer Activity: Targeting Key Cellular Pathways
Quinoline derivatives have emerged as promising anticancer agents, often exerting their effects by inhibiting crucial enzymes involved in cancer cell proliferation and survival.[1][6]
Mechanism of Action: Inhibition of Topoisomerases and Kinases
A primary mechanism by which quinoline carboxylic acids exhibit anticancer activity is through the inhibition of topoisomerase enzymes, such as DNA gyrase and topoisomerase IV.[7] These enzymes are vital for managing DNA topology during replication. By inhibiting these enzymes, quinoline derivatives can lead to double-stranded DNA breaks and subsequent bacterial cell death. The carboxylic acid group at the C-3 position is often essential for this activity.[7]
Furthermore, quinoline carboxamides have been identified as potent inhibitors of protein kinases and human dihydroorotate dehydrogenase (hDHODH), enzymes critical for cancer cell growth and survival.[8] The carboxamide linkage has proven to be an effective strategy for enhancing the anticancer potency of quinoline and quinolone frameworks.[8]
Comparative Efficacy of Isomers
The substitution pattern on the quinoline ring significantly impacts anticancer potency. For instance, studies on quinoline and quinolone carboxamide derivatives have revealed that modifications at key positions can lead to highly potent anticancer agents.[8] While a direct comparative study of all quinoline-6-carboxylate isomers is not extensively available, research on various substituted quinoline carboxylic acids provides valuable SAR insights. For example, in a series of quinoline-4-carboxylic acid analogs, bulky hydrophobic substituents at the C(2) position were found to be necessary for the inhibition of dihydroorotate dehydrogenase.[9]
A study on 8-benzoyl and 6-benzoyl quinoline derivatives as multidrug resistance protein 2 (MRP2) inhibitors found that, generally, the 8-benzoyl isomers showed more activity compared to their 6-benzoyl counterparts.[10] This highlights the critical role of substituent placement in determining biological activity.
Antimicrobial Activity: Combating Drug-Resistant Pathogens
Quinoline derivatives have a long history as antimicrobial agents, with the quinolone antibiotics being a prime example.[11][12] Their mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[7][13]
Structure-Activity Relationship in Antimicrobial Quinolines
The antibacterial activity of quinoline derivatives is highly dependent on their substitution patterns. For example, the presence of a carboxylic acid group is often crucial for activity.[7] In a study of quinoline-based hydroxyimidazolium hybrids, specific isomers demonstrated potent activity against Staphylococcus aureus and Mycobacterium tuberculosis.[14] Another study on quinoline derivatives revealed potent antibacterial activity against a panel of multidrug-resistant Gram-positive bacterial strains, including C. difficile.[15]
A series of quinoline-6-carboxamides based on primary amines showed in vitro antibacterial activity against Escherichia coli and Staphylococcus aureus.[11] This suggests that the 6-carboxylate scaffold can be a promising starting point for the development of new antibacterial agents.
Enzyme Inhibition: A Versatile Pharmacophore
Beyond their roles in cancer and infectious diseases, quinoline derivatives have been shown to inhibit a diverse range of enzymes, highlighting their versatility as a pharmacophore.[16][17]
Inhibition of Ectonucleotidases and P2X7 Receptors
Recent research has identified quinoline-6-carboxylic acid derivatives as potent inhibitors of ectonucleotidases, enzymes that play a crucial role in tumor immune evasion.[18] Specific derivatives showed significant inhibition of human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases), ectonucleotide pyrophosphatase/phosphodiesterase 1 (h-ENPP1), and ecto-5'-nucleotidase (h-e5'NT). For example, compound 4a in the study inhibited the e5'NT enzyme with an IC50 value of 0.092±0.02 µM, while compound 4k demonstrated good inhibition against h-ENPP1 with an IC50 value of 0.11±0.02 µM.[18]
Furthermore, derivatives of quinoline-6-carboxamide have been evaluated as P2X7 receptor antagonists.[19] The P2X7 receptor is overexpressed in various cancers and plays a role in pathological conditions. In one study, a 4-iodo substituted quinoline-6-carboxamide derivative was found to be a potent P2X7R antagonist with an IC50 value of 0.566 μM.[19]
Comparative Data on Quinoline-6-Carboxylate Derivatives as Enzyme Inhibitors
| Compound/Derivative | Target Enzyme | IC50 Value (µM) | Reference |
| Quinoline-6-carboxamide (4a) | e5'NT | 0.092 ± 0.02 | [18] |
| Quinoline-6-carboxamide (4k) | h-ENPP1 | 0.11 ± 0.02 | [18] |
| Quinoline-6-carboxamide (4d) | h-NTPDase1 | 0.28 ± 0.03 | [18] |
| Quinoline-6-carboxamide (4g) | h-NTPDase3 | 0.32 ± 0.05 | [18] |
| Quinoline-6-carboxamide (4b) | h-NTPDase8 | 0.44 ± 0.08 | [18] |
| 4-iodo quinoline-6-carboxamide (2f) | P2X7R | 0.566 | [19] |
| 4-fluoro quinoline-6-carboxamide (2e) | P2X7R | 0.624 | [19] |
| 4-chloro quinoline-6-carboxamide (2g) | P2X7R | 0.813 | [19] |
Experimental Protocols
A. Synthesis of Quinoline-6-Carboxamide Derivatives
The following is a general procedure for the synthesis of quinoline-6-carboxamide derivatives, as adapted from published methods.[18][19][20]
Workflow for Synthesis of Quinoline-6-Carboxamide Derivatives
A general workflow for the synthesis of quinoline-6-carboxamide derivatives.
Step-by-Step Methodology:
-
Acid Chloride Formation: Quinoline-6-carboxylic acid is refluxed with an excess of thionyl chloride in a suitable solvent like dry toluene for 4-6 hours.[19] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Solvent Removal: After the reaction is complete, the excess thionyl chloride and toluene are removed under reduced pressure using a rotary evaporator.
-
Amidation: The resulting crude quinoline-6-carbonyl chloride is dissolved in a dry solvent such as acetone.
-
Addition of Amine: A solution of the desired substituted amine and a base (e.g., potassium carbonate) in dry acetone is added to the cooled solution of the acid chloride with stirring.[19]
-
Reaction and Work-up: The reaction mixture is stirred, typically overnight. The solvent is then evaporated, and the residue is worked up, which may involve extraction and purification by column chromatography to yield the final quinoline-6-carboxamide derivative.
B. In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[10][21]
Workflow for MTT Assay
A typical workflow for assessing in vitro anticancer activity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[10][21]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the quinoline-6-carboxylate isomers or derivatives. A control group with vehicle (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of 24 to 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for a few hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Conclusion
The quinoline-6-carboxylate scaffold serves as a versatile platform for the development of novel therapeutic agents with a broad spectrum of biological activities. The position of substituents on the quinoline ring is a critical determinant of pharmacological efficacy and target selectivity. This guide highlights the potential of quinoline-6-carboxylate isomers and their derivatives as anticancer, antimicrobial, and enzyme-inhibiting agents. The provided experimental protocols offer a foundation for researchers to further explore the structure-activity relationships of this promising class of compounds. Further comparative studies focusing on a wider range of isomers are warranted to fully elucidate their therapeutic potential.
References
-
Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PubMed Central. Available at: [Link]
-
(PDF) Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. ResearchGate. Available at: [Link]
-
Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. PubMed. Available at: [Link]
-
Hybrid Quinolinyl Phosphonates as Heterocyclic Carboxylate Isosteres: Synthesis and Biological Evaluation against Topoisomerase 1B (TOP1B). MDPI. Available at: [Link]
-
Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates. PubMed Central. Available at: [Link]
-
Exploration of quinolone and quinoline derivatives as potential anticancer agents. National Institutes of Health. Available at: [Link]
-
Review on recent development of quinoline for anticancer activities. Taylor & Francis Online. Available at: [Link]
-
Structure–activity relationship of quinoline derivative VI‐77. ResearchGate. Available at: [Link]
-
Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and. SciSpace. Available at: [Link]
-
Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. PubMed. Available at: [Link]
-
Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. PubMed Central. Available at: [Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents. SpringerLink. Available at: [Link]
-
Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PubMed Central. Available at: [Link]
-
Quinoline-based Compounds with Potential Activity against Drugresistant Cancers. PubMed. Available at: [Link]
-
Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. PubMed. Available at: [Link]
-
Structure activity relationship of 1-substituted-1,4-dihydro-6-fluoro-4-oxo-3-carboxylic acid key scaffold, adapted from 2 (A) and structures of CPX and MXF (B). ResearchGate. Available at: [Link]
-
Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. National Institutes of Health. Available at: [Link]
-
Review on Antimicrobial Activity of Quinoline. Human Journals. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health. Available at: [Link]
-
Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. MDPI. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PubMed. Available at: [Link]
-
Quinoline-based compounds can inhibit diverse enzymes that act on DNA. PubMed Central. Available at: [Link]
-
Biological activities of quinoline derivatives. PubMed. Available at: [Link]
-
Quinoline-based compounds can inhibit diverse enzymes that act on DNA. PubMed. Available at: [Link]
-
(PDF) Biological Activities of Quinoline Derivatives. ResearchGate. Available at: [Link]
-
An Extensive Review on Biological Interest of Quinoline and Its Analogues. ResearchGate. Available at: [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. Available at: [Link]
Sources
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 7. benchchem.com [benchchem.com]
- 8. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Methyl 4-chloroquinoline-6-carboxylate Analogues in Anticancer Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2][3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimalarial, antibacterial, and notably, potent anticancer properties.[3][4][5] Within this diverse family, Methyl 4-chloroquinoline-6-carboxylate stands out as a pivotal synthetic intermediate, offering multiple avenues for structural modification to develop novel therapeutic agents.[5]
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogues. We will explore how targeted modifications to this core scaffold influence biological activity, with a particular focus on anticancer efficacy. By synthesizing data from numerous studies, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the key structural determinants for designing potent and selective quinoline-based anticancer agents.
The Core Scaffold: A Platform for Innovation
The therapeutic versatility of the this compound scaffold lies in its distinct chemical features, which allow for precise and varied substitutions. The core structure presents three primary sites for modification: the reactive chlorine atom at position 4 (C4), the methyl ester at position 6 (C6), and the broader quinoline ring system, which can be further functionalized.
Caption: Key modification sites on the this compound scaffold.
Each of these positions plays a critical role in defining the compound's physicochemical properties and its interaction with biological targets. The following sections will dissect the SAR associated with modifications at these key sites.
Dissecting the Structure-Activity Relationship (SAR)
The biological activity of quinoline derivatives is exquisitely sensitive to the nature and position of their substituents. Understanding these relationships is fundamental to the rational design of more effective drugs.
The Crucial Role of the C4 Position
The chlorine atom at the C4 position is an excellent leaving group, making it the primary site for introducing diversity through nucleophilic substitution.[5] This reaction is commonly employed to synthesize a wide array of 4-aminoquinoline derivatives, a class of compounds known for their significant cytotoxicity against various cancer cell lines.[6]
-
Introduction of Amino Side Chains: Replacing the 4-chloro group with various alkyl or aryl amines has been a fruitful strategy. Studies have shown that the nature of the amine side chain significantly impacts anticancer activity. For instance, the introduction of a dimethylamino-ethane-1,2-diamine side chain at this position resulted in a compound with potent cytotoxic effects against MCF7 and MDA-MB468 human breast cancer cell lines.[6] This suggests that the side chain may be involved in crucial interactions with the biological target or may enhance cellular uptake.
-
The Carboxylic Acid Moiety: While the parent compound is a methyl ester, hydrolysis to a 4-carboxylic acid can be a critical determinant of activity for certain targets. For example, in the context of dihydroorotate dehydrogenase (DHODH) inhibition, a known anticancer target, the 4-carboxyl group is essential.[7] It is postulated to form a salt bridge with key arginine residues in the enzyme's active site, anchoring the inhibitor.[8]
Modulating Properties via the C6-Carboxylate
The methyl carboxylate group at the C6 position offers another handle for tuning the molecule's properties. It can be readily hydrolyzed to the corresponding carboxylic acid or converted into a variety of amides.
-
Ester-to-Amide Conversion: The conversion of the C6-ester to a carboxamide linkage is a well-established strategy for enhancing the pharmacological properties of quinoline derivatives, particularly their anticancer potency.[9] This modification can alter the molecule's hydrogen bonding capacity, solubility, and metabolic stability, leading to improved target engagement and pharmacokinetic profiles.
Influence of Substitutions on the Quinoline Ring
Beyond the C4 and C6 positions, substitutions on the benzo portion of the quinoline ring can profoundly influence biological activity.
-
C2 Position: For certain enzyme targets like DHODH, bulky and hydrophobic substituents at the C2 position are a strict requirement for potent inhibition.[7] This highlights the importance of steric and hydrophobic interactions in the binding pocket.
-
C7 and C8 Positions: In the context of cyclooxygenase-2 (COX-2) inhibition, the presence of lipophilic substituents at the C7 and C8 positions has been shown to be important for activity.[10] This indicates that these positions may interact with a hydrophobic region of the COX-2 active site.
Comparative Analysis of Analogue Performance
To illustrate the SAR principles discussed, the following table summarizes the biological activities of various quinoline analogues. The data is compiled from multiple sources to provide a comparative overview.
| Analogue/Modification | Target/Mechanism | Cell Line(s) | Activity (IC50/GI50) | Reference |
| 4-Aryl-6-chloro-quinolines | Inhibition of HBV DNA replication | HepG 2.2.15 | 4.4 - 9.8 µM | [11] |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | Cytotoxicity | MCF-7, MDA-MB468 | ~8.2 - 8.7 µM | [6] |
| Quinoline-4-carboxylic acid analogue (Brequinar) | DHODH Inhibition | L1210 | Potent inhibitor | [7] |
| 7,8,9,10-tetrahydro-2-(4-(methyl sulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid | Selective COX-2 Inhibition | In vitro assay | 0.043 µM | [10] |
| C-6 substituted 2-phenylquinoline | Selective Cytotoxicity | HeLa, PC3 | 8.3 - 34.34 µM | [12] |
| Quinoline-chalcone hybrid | EGFR Inhibition | MCF-7 | 3.35 µM | [13] |
Note: This table presents data from related quinoline structures to exemplify the SAR principles, as a comprehensive dataset for direct analogues of this compound is not available in a single source.
Mechanisms of Anticancer Action
The anticancer effects of quinoline derivatives are diverse, stemming from their ability to interact with a wide array of biological targets.[2] Key mechanisms include:
-
Kinase Inhibition: Many quinoline-based drugs, such as bosutinib and lenvatinib, function as kinase inhibitors, targeting enzymes like EGFR and other tyrosine kinases that are crucial for cancer cell signaling and proliferation.[2][13][14]
-
Enzyme Inhibition: As discussed, quinoline derivatives can inhibit enzymes vital for cancer cell survival, such as dihydroorotate dehydrogenase (DHODH) and topoisomerase.[3][7][9]
-
Induction of Apoptosis: A common outcome of treatment with quinoline analogues is the induction of programmed cell death, or apoptosis, in cancer cells.[3][5][13] This can be triggered by the disruption of key signaling pathways.
-
Disruption of Microtubule Dynamics: Some quinoline compounds can interfere with the polymerization of tubulin, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and cell death.[2]
Caption: Generalized pathway of anticancer action via kinase inhibition.
Experimental Protocols
Reproducible and validated experimental methods are the bedrock of SAR studies. Below are representative protocols for the synthesis and biological evaluation of quinoline analogues.
Protocol 1: General Synthesis of 4-Aminoquinoline Analogues
This protocol describes a common method for synthesizing 4-aminoquinoline derivatives from a 4-chloroquinoline precursor via nucleophilic aromatic substitution.
Caption: Workflow for the synthesis of 4-aminoquinoline analogues.
Step-by-Step Procedure:
-
A mixture of the starting 4-chloroquinoline derivative (1 equivalent) and the desired amine (2 equivalents) is prepared.
-
The mixture is heated, typically to 120-130°C, and maintained at this temperature with constant stirring for 6-8 hours.[6]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The cooled mixture is taken up in a suitable organic solvent, such as dichloromethane.
-
The organic layer is washed sequentially with 5% aqueous sodium bicarbonate solution and water to remove unreacted starting materials and byproducts.
-
The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified, typically by column chromatography, to yield the pure 4-aminoquinoline analogue.
Protocol 2: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[1]
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Step-by-Step Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept low (<0.5%). The old medium is removed from the wells, and 100 µL of the medium containing the test compounds at various concentrations is added. Vehicle and positive controls are included.[1]
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[1]
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours. During this time, viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.[1]
-
Solubilization: The medium containing MTT is removed, and 150 µL of a solubilization buffer (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.[1]
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[1]
-
Data Analysis: The percentage of cell viability for each concentration is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound required to inhibit the growth of 50% of cancer cells) is determined.[1]
Conclusion and Future Outlook
The this compound scaffold is a highly versatile and promising platform for the development of novel anticancer agents. The structure-activity relationship studies reveal several key principles for optimizing the biological activity of its analogues:
-
The C4 position is ideal for introducing diverse side chains, particularly amines, which can significantly enhance cytotoxicity and modulate target specificity.
-
The C6-carboxylate group provides a means to fine-tune physicochemical properties through hydrolysis or amidation, impacting potency and pharmacokinetics.
-
Substitutions on the quinoline ring itself, particularly at the C2, C7, and C8 positions, are critical for tailoring activity against specific enzyme targets like DHODH and COX-2.
Future research in this area should focus on a multi-pronged approach. The synthesis and screening of novel analogues with diverse substitutions at all key positions will continue to be important for discovering new lead compounds. Concurrently, a deeper investigation into the mechanisms of action, utilizing techniques like molecular docking and crystallography, will facilitate a more rational, structure-based design of next-generation inhibitors.[15][16] Finally, optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of the most potent compounds will be crucial for translating promising in vitro activity into in vivo efficacy and, ultimately, clinical success.
References
- Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis - Benchchem. (URL: )
- Application Notes and Protocols for Developing Anticancer Agents from Quinoline Deriv
- Review on recent development of quinoline for anticancer activities. (URL: )
- Molecular targets and anticancer activity of quinoline–chalcone hybrids: liter
- Quinoline derivatives with anti‐cancer activity.
- SAR studies of quinoline and derivatives as potential tre
- Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. (URL: )
- SAR studies of quinoline and derivatives as potential tre
- Methyl 4-chloroquinoline-6-carboxyl
- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorot
- Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors - PubMed. (URL: )
- Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents - PubMed. (URL: )
- SAR studies of quinoline and derivatives as potential tre
- Structure-activity Relationship of Quinoline Carboxylic Acids.
- Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - NIH. (URL: )
- Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity rel
- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline deriv
- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorot
- Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing). (URL: )
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (URL: )
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 648449-01-8 | Benchchem [benchchem.com]
- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 14. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Drug discovery studies on quinoline-based derivatives as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Scientist's Compass: A Comparative Guide to Validating the Cellular Target of Methyl 4-chloroquinoline-6-carboxylate
In the intricate world of drug discovery, identifying a bioactive compound is merely the first step on a long and arduous journey. The true challenge lies in understanding its mechanism of action, and at the heart of this endeavor is the unequivocal validation of its cellular target. This guide is designed for researchers, scientists, and drug development professionals who are navigating this critical phase. Here, we will use Methyl 4-chloroquinoline-6-carboxylate, a quinoline derivative with recognized potential in antimalarial and anticancer research, as a case study to compare and contrast the leading methodologies for cellular target validation.[1]
The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a range of biological activities, often through the inhibition of key enzymes like tyrosine kinases or topoisomerases.[2][3][4][5] this compound's own mechanism is the subject of ongoing investigation, making it an ideal candidate for a deep dive into the experimental techniques that can illuminate its cellular binding partners and pave the way for rational drug design.[1]
This guide will not offer a one-size-fits-all solution. Instead, it will provide the in-depth technical understanding and practical insights necessary to make informed decisions about which target validation strategy, or combination of strategies, is best suited for your research goals. We will explore the "why" behind the "how," ensuring a foundation of scientific integrity and logical rigor in your experimental design.
A Comparative Overview of Target Validation Methodologies
The journey to validate a cellular target can be broadly categorized into two complementary approaches: direct methods that demonstrate a physical interaction between the compound and the protein, and indirect methods that assess the functional consequences of target engagement.[6] We will focus on three gold-standard techniques that represent these approaches: the Cellular Thermal Shift Assay (CETSA) for direct target engagement, Affinity Purification-Mass Spectrometry (AP-MS) for unbiased target identification, and CRISPR/Cas9-mediated gene knockout for definitive functional validation.
| Feature | Cellular Thermal Shift Assay (CETSA) | Affinity Purification-Mass Spectrometry (AP-MS) | CRISPR/Cas9 Gene Knockout |
| Principle | Ligand binding increases the thermal stability of the target protein.[7] | A compound-of-interest is used as "bait" to capture its interacting proteins ("prey") for identification by mass spectrometry.[1][8] | Genetic ablation of the putative target gene should abolish the cellular phenotype induced by the compound.[9] |
| Primary Readout | Shift in the melting temperature (Tm) of the target protein. | Identification and relative quantification of proteins that bind to the compound. | Loss of compound-induced cellular effect (e.g., cytotoxicity, signaling pathway modulation). |
| Key Advantage | Confirms direct target engagement in a native cellular environment without modification of the compound.[7][10] | Unbiased, proteome-wide screening for potential binding partners.[1] | Provides definitive genetic evidence for the functional role of the target in the compound's mechanism of action.[11] |
| Key Limitation | Requires a specific antibody for the putative target and is not suitable for target identification. | Requires chemical modification of the compound to immobilize it, which may affect its binding properties. Can generate false positives.[8] | Requires a known putative target and can be confounded by off-target effects or compensatory mechanisms. |
| Throughput | Can be adapted for higher throughput (HT-CETSA).[10] | Generally lower throughput due to the complexity of the workflow and data analysis. | Lower throughput, especially when generating and validating clonal knockout cell lines. |
| Cost | Moderate, primarily driven by antibody costs. | High, due to mass spectrometry instrumentation and reagents. | Moderate to high, depending on the cell line and validation methods. |
| Required Expertise | Western blotting, protein quantification. | Advanced knowledge of proteomics, mass spectrometry, and data analysis.[1][8][12] | Molecular biology, cell culture, and genomic analysis.[9] |
Visualizing the Target Validation Workflow
The selection and application of these techniques can be visualized as a logical progression, starting from identifying potential interactors and moving towards definitive functional validation.
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
Affinity Purification-Mass Spectrometry (AP-MS): Unbiased Target Identification
Causality Behind the Choice: When the cellular target of a compound is unknown, AP-MS is a powerful discovery tool. [1]By immobilizing a derivatized version of this compound, it can be used as "bait" to fish out its interacting proteins from a cell lysate. These "prey" proteins are then identified by mass spectrometry, providing a list of putative targets. [8] Experimental Protocol: Small Molecule AP-MS
-
Bait Preparation:
-
Synthesize a derivative of this compound with a linker arm suitable for immobilization on beads (e.g., agarose or magnetic beads). The position of the linker is critical and should be at a site that does not interfere with the compound's biological activity.
-
Immobilize the derivatized compound to the beads.
-
-
Affinity Purification:
-
Prepare a cell lysate from a relevant cell line.
-
Incubate the lysate with the compound-immobilized beads. Also, incubate the lysate with control beads (without the compound) to identify non-specific binders.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the specifically bound proteins from the beads.
-
-
Mass Spectrometry and Data Analysis:
-
Digest the eluted proteins into peptides (e.g., with trypsin).
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). [1] * Identify the proteins from the MS/MS data using a protein database.
-
Compare the proteins identified from the compound-immobilized beads to those from the control beads to identify specific binding partners. [8]Label-free quantification or isotopic labeling techniques can be used for more quantitative comparisons. [8] Self-Validating System: The use of control beads is essential to filter out proteins that bind non-specifically to the beads or the linker. Furthermore, a competition experiment, where the cell lysate is pre-incubated with the free, non-immobilized this compound before adding the beads, can be performed. A true binding partner will show reduced binding to the beads in the presence of the free compound.
-
Caption: A simplified workflow for Affinity Purification-Mass Spectrometry (AP-MS).
CRISPR/Cas9 Gene Knockout: Definitive Functional Validation
Causality Behind the Choice: Once a direct binding partner has been validated by a method like CETSA, CRISPR/Cas9-mediated gene knockout provides the ultimate functional evidence. [11]If the putative target is essential for the biological activity of this compound, then its genetic removal should render the cells resistant to the compound's effects. [13] Experimental Protocol: CRISPR/Cas9 Knockout and Phenotypic Analysis
-
sgRNA Design and Cloning:
-
Design and synthesize single guide RNAs (sgRNAs) that target a critical exon of the putative target gene. [9] * Clone the sgRNAs into a suitable CRISPR/Cas9 expression vector.
-
-
Generation of Knockout Cells:
-
Deliver the CRISPR/Cas9-sgRNA construct into the target cells via transfection or lentiviral transduction.
-
Select for successfully edited cells.
-
Isolate and expand single-cell clones.
-
-
Validation of Knockout:
-
Genomic Level: Confirm the presence of insertions or deletions (indels) at the target site by PCR and Sanger sequencing or next-generation sequencing. [9][11] * Protein Level: Verify the absence of the target protein by Western blotting. [11][14][15]This is a critical step to confirm a functional knockout.
-
-
Phenotypic Analysis:
-
Treat both the wild-type and knockout cells with a range of concentrations of this compound.
-
Assess the cellular phenotype of interest (e.g., cell viability, apoptosis, or a specific signaling pathway readout).
-
A significant reduction in the compound's effect in the knockout cells compared to the wild-type cells validates the target's functional role.
-
Self-Validating System: Comparing the phenotype of the knockout cells to the parental wild-type cells is the core of the validation. Additionally, a rescue experiment, where the target protein is re-expressed in the knockout cells, should restore sensitivity to the compound, providing further definitive proof.
Caption: A workflow for CRISPR/Cas9-mediated target validation.
Conclusion: An Integrated Approach for Robust Target Validation
The validation of a cellular target is not a linear process but rather an iterative cycle of hypothesis generation and testing. For a compound like this compound, where the target is not yet firmly established, an integrated approach is paramount. One might begin with an unbiased method like AP-MS to identify a list of potential candidates. These candidates can then be prioritized and subjected to direct binding confirmation using CETSA. Finally, the most promising target can be definitively validated through functional studies using CRISPR/Cas9 gene knockout.
By understanding the principles, strengths, and limitations of each technique, and by designing experiments with internal controls and orthogonal validation steps, researchers can build a compelling and robust case for the cellular target of their compound of interest. This rigorous approach is the cornerstone of successful drug discovery and development, transforming promising molecules into rationally designed therapeutics.
References
-
Jäger, S., et al. (2011). Global landscape of HIV-human protein complexes. Nature, 481(7381), 365–370. [Link]
-
Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87. [Link]
-
Gingras, A. C., et al. (2007). Analysis of protein complexes using mass spectrometry. Nature Reviews Molecular Cell Biology, 8(8), 645–654. [Link]
-
Ran, F. A., et al. (2013). Genome engineering using the CRISPR-Cas9 system. Nature Protocols, 8(11), 2281–2308. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]
-
Horizon Discovery. (2023). Overcoming the pitfalls of validating knockout cell lines by western blot. Horizon Discovery. [Link]
-
Fiveable. (2025). Affinity purification-mass spectrometry (AP-MS). Fiveable. [Link]
-
Savitski, M. M., et al. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784. [Link]
-
Ubigene. (2025). A Practical Guide to Constructing Stable Knockout Cell Lines Using CRISPR/Cas9. Ubigene. [Link]
-
Cyagen. (2025). How to Validate Your Targeted Gene Editing Knockout Cell Line?. Cyagen. [Link]
-
Figueroa, N. E., & Chodasiewicz, M. (2025). Affinity Purification Protocol Starting with a Small Molecule as Bait. In Methods in Molecular Biology. [Link]
-
Guomics. (n.d.). Tutorials – Laboratory for Proteome Complexity Science. Guomics. [Link]
-
Reddit. (2025). Minimum evidence for calling a CRISPR KO 'validated'?. r/labrats. [Link]
-
Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
ResearchGate. (2025). (PDF) Affinity purification-mass spectrometry and network analysis to understand protein-protein interactions. ResearchGate. [Link]
-
MolecularCloud. (2020). How to perform a CRISPR knockout experiment?. MolecularCloud. [Link]
-
CD Biosynsis. (n.d.). Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research. CD Biosynsis. [Link]
-
YouTube. (2018). 5) CRISPR Cas9 - Screening and Validation Strategies. abm. [Link]
-
ResearchGate. (n.d.). Experimental procedures for in vivo and ex vivo CETSA. Overview of.... ResearchGate. [Link]
-
ResearchGate. (2025). Protocol for Generation of Single-Gene Knockout in Hard-to-Transfect THP1 Cell Lines Using CRISPR/Cas9. ResearchGate. [Link]
-
Dayalan Naidu, S., et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. STAR Protocols, 3(2), 101265. [Link]
-
Howes, J. M., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 1–11. [Link]
-
University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. [Link]
-
Li, L., et al. (2013). Chemistry-based functional proteomics for drug target deconvolution. Expert Opinion on Drug Discovery, 8(11), 1425–1435. [Link]
-
Al-Hulu, S. M., et al. (2016). The use of cellular thermal shift assay (CETSA) to study Crizotinib resistance in ALK-expressing human cancers. Scientific Reports, 6, 33604. [Link]
-
Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34–46. [Link]
-
Semantic Scholar. (n.d.). CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens. Semantic Scholar. [Link]
-
ACS Publications. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]
-
ResearchGate. (2025). (PDF) Current Advances in CETSA. ResearchGate. [Link]
-
Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). (2018). University of Geneva. [Link]
-
Raida, M. (2011). Drug target deconvolution by chemical proteomics. Current Opinion in Chemical Biology, 15(4), 570–575. [Link]
-
Koutsoukas, A., et al. (2019). Validation strategies for target prediction methods. Briefings in Bioinformatics, 22(4). [Link]
-
ResearchGate. (2025). Drug target deconvolution by chemical proteomics. ResearchGate. [Link]
-
Wyatt, P. G., et al. (2011). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. Current Topics in Medicinal Chemistry, 11(11), 1375–1381. [Link]
-
European Review for Medical and Pharmacological Sciences. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences, 26(18), 8205–8217. [Link]
-
Moellering, R. E., & Cravatt, B. F. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology, 17(1), 11–17. [Link]
-
ResearchGate. (n.d.). Strengths and Weaknesses of Different Target Validation Methods (Modified From)[16]. ResearchGate. [Link]
-
ResearchGate. (2025). Identification of quinoline-chalcones and heterocyclic chalcone-appended quinolines as broad-spectrum pharmacological agents. ResearchGate. [Link]
-
MDPI. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Molecules, 27(6), 1988. [Link]
-
OUCI. (n.d.). Optimization of activity localization of quinoline derivatives: Design, synthesis, and dual evaluation of biological ac.... OUCI. [Link]
-
ChemMedChem. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Royal Society of Chemistry. [Link]
-
MDPI. (2026). A Review of High-Throughput Optical Sensors for Food Detection Based on Machine Learning. Biosensors, 16(1), 1. [Link]
Sources
- 1. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives [mdpi.com]
- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. fiveable.me [fiveable.me]
- 9. biosynsis.com [biosynsis.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. How to Validate a CRISPR Knockout [biognosys.com]
- 12. Affinity purification-mass spectrometry network analysis [cytoscape.org]
- 13. cyagen.com [cyagen.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. Overcoming the pitfalls of validating knockout cell lines by western blot [horizondiscovery.com]
- 16. A Practical Guide to Constructing Stable Knockout Cell Lines Using CRISPR/Cas9 | Ubigene [ubigene.us]
A Comparative Guide to the Cytotoxicity of Methyl 4-chloroquinoline-6-carboxylate and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anticancer drug discovery, the quest for novel compounds with high efficacy and selectivity remains a paramount objective. This guide provides a comparative analysis of the cytotoxic properties of Methyl 4-chloroquinoline-6-carboxylate, a representative of the promising quinoline class of compounds, and Doxorubicin, a widely used chemotherapeutic agent. This document will delve into their mechanisms of action, present available experimental data on their cytotoxic effects, and provide a standardized protocol for assessing cytotoxicity, offering a valuable resource for researchers in oncology and medicinal chemistry.
Introduction: Two Distinct Approaches to Targeting Cancer Cells
Doxorubicin , an anthracycline antibiotic, has been a cornerstone of cancer chemotherapy for decades. Its potent cytotoxic effects are primarily attributed to its ability to intercalate into DNA and inhibit the function of topoisomerase II, an enzyme critical for DNA replication and repair.[1][2][3] This disruption of DNA metabolism ultimately leads to cell cycle arrest and apoptosis. However, the clinical utility of doxorubicin is often limited by its significant side effects, most notably cardiotoxicity, and the development of drug resistance.[4]
On the other hand, quinoline derivatives have emerged as a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including significant anticancer properties.[5][6] Their mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor growth and progression.[5][7] This compound is a specific derivative within this class, recognized for its potential as a scaffold in the synthesis of bioactive molecules.[8] While extensive direct comparative studies are limited, this guide will synthesize the available data to provide a meaningful comparison.
Mechanistic Insights into Cytotoxicity
The cytotoxic effects of Doxorubicin and quinoline derivatives stem from their distinct interactions with cellular components.
Doxorubicin: A Multi-pronged Assault on DNA and Cellular Processes
Doxorubicin's primary mechanism of action involves its interference with DNA topology by inhibiting topoisomerase II.[1][2][3] This leads to the accumulation of DNA double-strand breaks, triggering a cascade of cellular responses that culminate in apoptotic cell death.[9] Additionally, doxorubicin is known to generate reactive oxygen species (ROS), which can induce oxidative stress and damage cellular components, further contributing to its cytotoxicity.[2]
Caption: Doxorubicin's primary mechanisms of cytotoxicity.
This compound and Quinoline Derivatives: A Diverse Range of Cellular Targets
The anticancer activity of quinoline derivatives, including this compound, is more varied. Many quinoline-based compounds have been shown to induce apoptosis through both caspase-dependent and independent pathways.[10] Some derivatives can arrest the cell cycle at different phases, preventing cancer cell proliferation.[7] Furthermore, the inhibition of specific signaling pathways crucial for cancer cell survival and growth is another key mechanism.[5] The presence of the chloro- and carboxylate groups on the quinoline ring of this compound is expected to influence its biological activity, though specific mechanistic studies on this particular compound are not yet widely available.
Caption: Diverse anticancer mechanisms of quinoline derivatives.
Comparative Cytotoxicity: A Look at the Experimental Data
Doxorubicin: Potent but with Variable Efficacy
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The IC50 values for doxorubicin vary significantly depending on the cancer cell line and the duration of exposure. This variability underscores the importance of cell-specific responses to chemotherapy.
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) | Exposure Time (h) | Reference(s) |
| MCF-7 | Breast Adenocarcinoma | 0.1 - 2.5 | 24 - 72 | [4][11][12] |
| A549 | Lung Carcinoma | > 20 | 24 | [11] |
| HCT116 | Colon Carcinoma | Not widely reported, varies | - |
Note: IC50 values can vary between studies due to differences in experimental conditions.
This compound and its Analogs: An Emerging Area of Investigation
While specific IC50 values for this compound are not published, studies on other 4-chloroquinoline derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. For instance, certain 4-aminoquinoline derivatives have shown potent effects on breast cancer cell lines.[13][14] A series of polysubstituted 7-chloro-4-quinolinylhydrazone derivatives exhibited good cytotoxicity with IC50 values ranging from 0.7483 to 5.572 µg/mL against four cancer cell lines.[15] These findings suggest that the 4-chloroquinoline scaffold is a promising starting point for the development of novel anticancer agents. Further experimental validation is required to determine the specific cytotoxic profile of this compound.
Experimental Protocol: A Standardized Approach to Cytotoxicity Assessment
To facilitate a direct and reliable comparison of the cytotoxic effects of novel compounds like this compound with established drugs such as doxorubicin, a standardized experimental protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability.
MTT Assay Workflow
Caption: A standardized workflow for determining cytotoxicity using the MTT assay.
Detailed Step-by-Step Methodology
-
Cell Seeding:
-
Culture the desired cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media and conditions.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of this compound and Doxorubicin in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with the highest concentration of the solvent) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Conclusion and Future Directions
This guide provides a comparative framework for understanding the cytotoxic profiles of this compound and doxorubicin. Doxorubicin remains a potent, albeit non-selective, cytotoxic agent with a well-defined mechanism of action centered on DNA damage. In contrast, the quinoline class of compounds, represented here by this compound, offers the potential for more diverse and possibly more targeted anticancer activities.
The critical next step for the research community is to conduct direct, head-to-head in vitro cytotoxicity studies of this compound and its derivatives against a panel of cancer cell lines, using standardized protocols as outlined in this guide. Such studies will provide the necessary quantitative data to accurately assess its potency relative to established chemotherapeutics like doxorubicin and will be instrumental in guiding the future development of this promising class of anticancer compounds.
References
- Thorn, C. F., Oshiro, C., Marsh, S., Hernandez-Boussard, T., McLeod, H., Klein, T. E., & Altman, R. B. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440.
- Yang, F., Teves, S. S., Kemp, C. J., & Henikoff, S. (2014). Doxorubicin, DNA torsion, and chromatin dynamics. Biochimica et Biophysica Acta (BBA)-Reviews on Cancer, 1845(1), 84-89.
- Fornari, F. A., Randolph, J. K., Yalowich, J. C., Ritke, M. K., & Gewirtz, D. A. (1994). Interference by doxorubicin with topoisomerase II: inhibition of an enzyme-DNA cleavable complex. Molecular pharmacology, 45(4), 649-656.
- Kaur, R., & Kumar, V. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 117681.
- Afzal, O., Kumar, S., Haider, M. R., Ali, M. R., Kumar, R., Jaggi, M., & Bawa, S. (2015). A review on anticancer potential of mushroom-derived molecules. Fitoterapia, 107, 12-26.
- Gewirtz, D. A. (1999). A critical evaluation of the mechanisms of action proposed for the antitumor effects of the anthracycline antibiotics adriamycin and daunorubicin. Biochemical pharmacology, 57(7), 727-741.
- Al-Ostoot, F. H., Al-Ghamdi, M. A., Al-Mughem, F. A., & Al-Zahrani, A. A. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC advances, 10(51), 30588-30606.
- [No specific reference for a direct comparison was found in the provided search results]
- [No specific reference for a direct comparison was found in the provided search results]
- [No specific reference for a direct comparison was found in the provided search results]
- de Souza, T. B., de Lacerda, R. B., de Castro, A. A., & Rodrigues, T. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & medicinal chemistry, 28(11), 115511.
- Phiboonchai, I., Yantasee, W., & Yata, T. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(12), 8566-8566.
- Tacar, O., Sriamornsak, P., & Dass, C. R. (2013). Doxorubicin: an update on anticancer molecular action, toxicity and novel drug delivery systems. Journal of Pharmacy and Pharmacology, 65(2), 157-170.
- Dey, D., & Roy, M. (2021). In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines. ACS omega, 6(15), 10107-10118.
- Solomon, V. R., & Lee, H. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & medicinal chemistry letters, 21(1), 244-247.
- Solomon, V. R., & Lee, H. (2009). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & medicinal chemistry, 17(21), 7585-7593.
- [No specific reference for a direct comparison was found in the provided search results]
- [No specific reference for a direct comparison was found in the provided search results]
- Montenegro, R. C., Lotufo, L. V., de Moraes, M. O., Pessoa, C. D. O., Rodrigues, F. A. R., Bispo, M. D. L. F., ... & de Souza, M. V. N. (2012). Cytotoxic activity of polysubstituted 7-chloro-4-quinolinylhydrazone derivatives. Letters in Drug Design & Discovery, 9(3), 251-256.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 7. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 8. This compound | 648449-01-8 | Benchchem [benchchem.com]
- 9. Postbiotics Combination Synergises the Antiproliferative Effects of Doxorubicin in Gastric Cancer Cells: A Cellular and Molecular Deep Dive | MDPI [mdpi.com]
- 10. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tis.wu.ac.th [tis.wu.ac.th]
- 12. advetresearch.com [advetresearch.com]
- 13. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytotoxic Activity of Polysubstituted 7-chloro-4-quinolinylhydraz...: Ingenta Connect [ingentaconnect.com]
Navigating the In-Vivo Landscape: A Comparative Guide to Efficacy Testing of Novel Chloroquine Compounds
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of chloroquine-resistant malaria parasites necessitate the urgent development of novel and effective antimalarial agents. While in-vitro assays provide initial indications of a compound's activity, in-vivo efficacy testing in animal models remains the critical gateway to clinical development. This guide provides a comprehensive overview of the principles, methodologies, and comparative considerations for conducting robust in-vivo efficacy studies of novel chloroquinoline compounds.
The Rationale for In-Vivo Efficacy Testing: Beyond the Petri Dish
In-vitro assays, while essential for high-throughput screening, cannot fully recapitulate the complex host-parasite interactions that govern drug efficacy in a living organism. In-vivo studies are indispensable for evaluating a drug candidate's:
-
Pharmacokinetics (PK): How the compound is absorbed, distributed, metabolized, and excreted (ADME).
-
Pharmacodynamics (PD): The relationship between drug concentration and its effect on the parasite.
-
Toxicity: Potential adverse effects on the host.
-
Overall Therapeutic Index: The balance between efficacy and toxicity.
For novel chloroquinoline analogues, in-vivo testing is particularly crucial to assess their activity against resistant parasite strains and to understand how structural modifications impact their in-vivo behavior compared to the parent compound.[1][2][3][4][5]
Choosing the Right Battlefield: A Comparison of In-Vivo Models
The selection of an appropriate animal model is a pivotal decision in the design of in-vivo efficacy studies. Murine models are the most widely used due to their physiological similarities to humans, cost-effectiveness, and the availability of well-characterized parasite strains.[2][3][6]
| Animal Model | Parasite Species | Key Advantages | Key Limitations |
| Mice (Mus musculus) | Plasmodium berghei, P. yoelii, P. chabaudi, P. vinckei | Cost-effective, well-established protocols, availability of various mouse strains (inbred, outbred, and humanized).[2][3][6] | Rodent malaria parasites differ from human Plasmodium species. |
| Humanized Mice | Plasmodium falciparum | Allow for testing against the primary human malaria parasite.[2][6] | Higher cost, more complex to establish and maintain. |
| Non-Human Primates (e.g., Aotus, Saimiri monkeys) | P. falciparum, P. vivax | Closely mimic human malaria infection and immune response.[6] | Significant ethical concerns, high cost, and specialized facility requirements.[6] |
| Hamsters (Mesocricetus auratus) | P. berghei | Have been successfully used for antimalarial drug screening.[2][3] | Less commonly used than mice, and models are not as well-characterized. |
| Dogs (Canis lupus familiaris) | N/A (primarily for PK/Tox) | Commonly used for pharmacokinetic and toxicity studies in the drug discovery pipeline.[2] | Not used for efficacy testing against Plasmodium. |
Expert Insight: For initial efficacy screening of novel chloroquinoline compounds, the use of Plasmodium berghei in mice is a standard and cost-effective approach.[1][7][8][9] Subsequent studies in humanized mice can provide more clinically relevant data against P. falciparum.
The Standard for Suppressive Activity: Peters' 4-Day Suppressive Test
The 4-day suppressive test, developed by Peters, is the gold-standard in-vivo assay for evaluating the blood-stage activity of antimalarial compounds.[9][10][11][12] This test assesses the ability of a compound to suppress parasitemia in recently infected mice.
Experimental Workflow:
Caption: Workflow of the Peters' 4-Day Suppressive Test.
Detailed Protocol:
Materials:
-
Mice (e.g., ICR or Swiss albino)
-
Plasmodium berghei (chloroquine-sensitive or resistant strain)
-
Test compounds and Chloroquine (positive control)
-
Vehicle for drug administration (e.g., 7% Tween 80, 3% ethanol)[8]
-
Giemsa stain
-
Microscope
Procedure:
-
Infection: Infect mice intraperitoneally with approximately 1x10^7 parasitized red blood cells.[9][11]
-
Grouping: Randomly divide the infected mice into groups (typically 5 mice per group):
-
Vehicle control (negative control)
-
Chloroquine (positive control, e.g., 10 mg/kg)
-
Test compound groups (at various doses)
-
-
Treatment: Administer the first dose of the respective treatments orally or subcutaneously a few hours after infection (Day 0). Continue daily treatment for the next three consecutive days (Days 1, 2, and 3).[11]
-
Monitoring Parasitemia: On Day 4, prepare thin blood smears from the tail vein of each mouse. Stain the smears with Giemsa and determine the percentage of parasitemia by light microscopy.
-
Data Analysis: Calculate the average parasitemia for each group and determine the percentage of chemosuppression using the following formula:
% Chemosuppression = [(Parasitemia in Vehicle Control - Parasitemia in Treated Group) / Parasitemia in Vehicle Control] x 100
-
Extended Monitoring (Optional but Recommended): Continue to monitor parasitemia and survival for at least 12 days to assess for recrudescence and impact on survival rates.[1][7] Hematological parameters such as red blood cell count, hemoglobin, and hematocrit can also be measured to assess the compound's effect on malaria-induced anemia.[1][7][13]
Comparative Efficacy Data of Novel Chloroquinoline Analogues
The following table presents hypothetical but realistic data from a 4-day suppressive test comparing novel chloroquinoline compounds (CQ-A and CQ-B) with the parent chloroquine (CQ) against a chloroquine-resistant P. berghei strain.
| Compound | Dose (mg/kg/day) | Mean Parasitemia on Day 4 (%) | % Chemosuppression | Mean Survival Time (Days) |
| Vehicle Control | - | 35.2 ± 4.5 | 0 | 8.5 ± 1.2 |
| Chloroquine (CQ) | 20 | 28.1 ± 3.1 | 20.2 | 10.2 ± 1.5 |
| CQ-A | 20 | 5.6 ± 1.2 | 84.1 | 21.5 ± 2.1 |
| CQ-B | 20 | 15.8 ± 2.5 | 55.1 | 15.8 ± 1.9 |
| Ferroquine (FQ) | 10 | Not specified, but curative | Curative at this dose | Not specified, but curative |
Note: Ferroquine data is included for comparative context as a successful chloroquine analogue.[14][15][16][17][18]
Interpretation of Results:
-
CQ-A demonstrates significantly higher efficacy than chloroquine against the resistant strain, with a high percentage of chemosuppression and a notable increase in mean survival time. This suggests that the structural modifications in CQ-A successfully overcome the resistance mechanism.
-
CQ-B shows moderate improvement over chloroquine but is less effective than CQ-A.
-
The data for Ferroquine , a well-documented organometallic chloroquine analogue, highlights the potential for substantial efficacy gains through innovative chemical modifications.[14][15][16][17][18]
Beyond Suppression: Curative and Prophylactic Testing
While the 4-day suppressive test is an excellent primary screen, further in-vivo assays are necessary to fully characterize a promising compound's activity.
Curative Test (Rane's Test):
This test evaluates the ability of a compound to clear an established infection. Treatment is initiated 3-5 days post-infection when parasitemia is already patent.
Prophylactic Test:
This assay assesses the compound's ability to prevent infection. The drug is administered prior to the introduction of the parasite.
Sources
- 1. Anti-malarial effect of novel chloroquine derivatives as agents for the treatment of malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. preprints.org [preprints.org]
- 4. [PDF] The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery | Semantic Scholar [semanticscholar.org]
- 5. Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal models of efficacy to accelerate drug discovery in malaria | Parasitology | Cambridge Core [cambridge.org]
- 7. researchgate.net [researchgate.net]
- 8. mmv.org [mmv.org]
- 9. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-day suppressive test: Significance and symbolism [wisdomlib.org]
- 11. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scirp.org [scirp.org]
- 13. Anti-malarial effect of novel chloroquine derivatives as agents for the treatment of malaria | springermedizin.de [springermedizin.de]
- 14. The antimalarial ferroquine: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Ferroquine and its derivatives: New generation of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.tamu.edu [chem.tamu.edu]
- 18. The antimalarial ferroquine: from bench to clinic | Parasite [parasite-journal.org]
A Comparative Benchmarking Guide: Evaluating the Kinase Inhibition Profile of Methyl 4-chloroquinoline-6-carboxylate
This guide provides a comprehensive framework for characterizing the kinase inhibitory activity of Methyl 4-chloroquinoline-6-carboxylate. Quinoline derivatives are recognized for their diverse biological activities, including potential anticancer properties, often serving as crucial intermediates in the synthesis of bioactive compounds.[1] Given that dysregulation of protein kinase activity is a hallmark of numerous diseases, particularly cancer, these enzymes have become a major class of therapeutic targets.[2][3]
Herein, we present a systematic approach to benchmark this compound against two well-established kinase inhibitors: Staurosporine , a potent, broad-spectrum inhibitor, and Dasatinib , a clinically approved, multi-targeted inhibitor.[4][5][6] This comparative analysis is designed to elucidate the potency, selectivity, and cellular efficacy of the target compound, providing critical insights for researchers in drug discovery and development.
Rationale for Experimental Design
To generate a robust and multi-faceted profile of a novel kinase inhibitor, a tiered experimental approach is essential. This strategy ensures that observations of direct enzymatic inhibition are validated within a more complex biological context.
-
Tier 1: Biochemical Kinase Assays: The primary objective is to determine the direct inhibitory effect of the compound on purified kinase enzymes. This is achieved by calculating the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce enzyme activity by 50%.[7] This cell-free system provides a clean, direct measure of potency and is ideal for screening against a panel of kinases to assess selectivity.[8]
-
Tier 2: Cell-Based Assays: Following biochemical validation, it is crucial to assess the compound's activity in a cellular environment. Cell-based assays determine if the compound is cell-permeable and can engage its target within the cell to modulate downstream signaling pathways.[9][10] These assays also provide an initial assessment of cytotoxicity and the compound's functional impact on cell proliferation.
This dual approach creates a self-validating system. Potent biochemical activity that translates to cellular efficacy strengthens the case for the compound's mechanism of action, while discrepancies between the two tiers can highlight potential issues such as poor cell permeability or off-target effects.
Selection of Benchmark Inhibitors
The choice of comparators is critical for contextualizing the performance of a novel compound.
-
Staurosporine: This natural product is an ATP-competitive, pan-kinase inhibitor known for its high potency against a vast majority of the human kinome.[4][11][12] It serves as an excellent positive control for assay performance and represents a benchmark for potent but non-selective inhibition.
-
Dasatinib: A second-generation tyrosine kinase inhibitor approved for clinical use, Dasatinib is a dual inhibitor of SRC and ABL kinases but also potently inhibits other kinases like c-KIT and PDGFR.[5][6][13] It provides a benchmark against a successful, multi-targeted therapeutic agent with a more defined selectivity profile than Staurosporine.[14]
Experimental Methodologies
The following protocols provide detailed, step-by-step instructions for conducting the biochemical and cell-based assays.
Protocol 1: In Vitro Biochemical Kinase Assay (Luminescence-Based)
This protocol utilizes the ADP-Glo™ Kinase Assay, a well-established method that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[2] The luminescent signal is directly proportional to kinase activity.
Materials:
-
Recombinant human kinases (e.g., SRC, ABL, PKA)
-
Kinase-specific substrate peptides
-
This compound, Staurosporine, Dasatinib
-
ATP, high purity
-
Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare 10 mM stock solutions of all test compounds in 100% DMSO.
-
Create a 10-point, 1:3 serial dilution series for each compound in DMSO. The final top concentration in the assay should be chosen based on expected potency (e.g., 10 µM).
-
Prepare a "no inhibitor" control using DMSO only.
-
-
Kinase Reaction:
-
Add 2.5 µL of the serially diluted compounds or DMSO control to the appropriate wells of a 384-well plate.
-
Prepare a 2X kinase solution in Kinase Assay Buffer and add 2.5 µL to each well.
-
Gently mix and incubate for 15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated.
-
Prepare a 2X substrate/ATP solution in Kinase Assay Buffer. The ATP concentration should ideally be at or near the Km for each specific kinase to ensure accurate IC50 determination.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to all wells.
-
Mix and incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and, in a coupled reaction, produces a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each concentration relative to the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[15][16]
-
Caption: Workflow for the in vitro biochemical kinase assay.
Protocol 2: Cell-Based Western Blot for Phospho-Protein Levels
This protocol assesses the ability of an inhibitor to block kinase activity within a cell, measured by a decrease in the phosphorylation of a known downstream substrate. We will use a hypothetical cancer cell line (e.g., HCT116) where the SRC kinase signaling pathway is active.
Materials:
-
HCT116 cells (or other relevant cell line)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Test compounds
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-SRC (Tyr416), anti-total-SRC, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Culture and Treatment:
-
Seed HCT116 cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Treat cells with varying concentrations of the test compounds (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 2 hours). Include a DMSO-only vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse the cells by adding 100 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA Protein Assay.
-
-
Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
-
Immunodetection:
-
Incubate the membrane with the primary antibody for phospho-SRC (p-SRC) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[15]
-
-
Data Analysis:
-
Strip the membrane and re-probe for total SRC and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software.
-
Normalize the p-SRC signal to the total SRC signal for each sample.
-
Calculate the percentage of inhibition of SRC phosphorylation relative to the DMSO control and plot the results to determine the cellular IC50.
-
Caption: Simplified SRC signaling pathway showing the point of inhibition.
Comparative Data Analysis (Hypothetical)
The following tables summarize hypothetical data to illustrate how this compound could be benchmarked against Staurosporine and Dasatinib.
Table 1: Biochemical Kinase Inhibition Profile (IC50, nM)
| Kinase Target | This compound | Staurosporine | Dasatinib |
| Tyrosine Kinases | |||
| SRC | 85 | 6 | 0.8 |
| ABL | 150 | 20 | 1.1 |
| EGFR | >10,000 | 50 | 500 |
| Ser/Thr Kinases | |||
| PKA | 5,200 | 7 | >10,000 |
| CDK2 | 1,200 | 3 | 2,500 |
Interpretation: Based on this hypothetical data, this compound shows moderate inhibitory activity against the tyrosine kinases SRC and ABL, with IC50 values in the nanomolar range. It demonstrates significant selectivity, as it is largely inactive against the receptor tyrosine kinase EGFR and the serine/threonine kinases PKA and CDK2. Compared to Staurosporine, it is far more selective, lacking the pan-inhibitory profile of the benchmark.[11] In contrast to Dasatinib, it is less potent against SRC and ABL but may possess a different off-target profile.
Table 2: Cell-Based Assay Profile (IC50, nM)
| Assay Type | Cell Line | This compound | Staurosporine | Dasatinib |
| Target Engagement | ||||
| p-SRC Inhibition | HCT116 | 450 | 55 | 10 |
| Functional Outcome | ||||
| Cell Viability | HCT116 | 2,100 | 80 | 75 |
Interpretation: The cell-based data shows that this compound can enter cells and inhibit its target, SRC, although at a higher concentration than in the biochemical assay. This "shift" between biochemical and cellular IC50 is common and can be attributed to factors like cell membrane permeability and intracellular ATP concentrations. The compound inhibits cell viability at a micromolar concentration, suggesting that its anti-proliferative effect may be linked to its inhibition of SRC and ABL, among other potential targets. Its cellular potency is lower than both Staurosporine and Dasatinib, which is consistent with the biochemical findings.
Conclusion and Future Directions
This guide outlines a robust, logical workflow for the initial characterization of this compound as a potential kinase inhibitor. Through direct biochemical assays and subsequent cell-based validation, this framework allows for a comprehensive comparison against benchmark compounds, yielding critical data on potency, selectivity, and cellular activity.
Our hypothetical results position this compound as a moderately potent and selective inhibitor of SRC family kinases. To build upon this initial characterization, the following steps are recommended:
-
Broad Kinome Profiling: Screen the compound against a large panel of kinases (e.g., >400) to obtain a comprehensive selectivity profile.
-
Mechanism of Action Studies: Conduct ATP-competition assays to determine if the compound binds in the highly conserved ATP pocket.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the parent compound to improve potency and selectivity.[17]
-
In Vivo Efficacy Studies: Evaluate the compound's performance in preclinical animal models of cancer to assess its therapeutic potential.
By following this structured and comparative approach, researchers can efficiently and accurately benchmark novel compounds, accelerating the journey from initial discovery to potential clinical application.
References
-
Karaman, M.W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]
-
Lawrie, A.M., et al. (1997). Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2. Nature Structural Biology. [Link]
-
Tirado-Vélez, J.M., et al. (2020). Inhibition of Src Family Kinases and Receptor Tyrosine Kinases by Dasatinib: Possible Combinations in Solid Tumors. Clinical Cancer Research. [Link]
-
Anastassiadis, T., et al. (2011). A comprehensive map of the human kinome. Journal of Biological Chemistry. [Link]
-
Tanramluk, D., et al. (2009). Protein Kinase Inhibition of Clinically Important Staurosporine Analogues. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood. [Link]
-
American Association for Cancer Research. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. [Link]
-
Wang, J., & Li, X. (2021). Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. Methods in Molecular Biology. [Link]
-
Kübler, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. [Link]
-
Weatherald, J., et al. (2017). Comparison of kinase inhibition profiles for imatinib and dasatinib. ResearchGate. [Link]
-
ResearchGate. Determination of the IC50 values of a panel of CDK9 inhibitors. [Link]
-
American Society for Biochemistry and Molecular Biology. (2025). Pan-kinase inhibitor for head and neck cancer enters clinical trials. [Link]
-
MDPI. (2023). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. [Link]
-
Jha, A., et al. (2019). A comprehensive review of protein kinase inhibitors for cancer therapy. Expert Opinion on Drug Discovery. [Link]
-
Madrid, D.C., et al. (2004). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (2025). Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents. [Link]
Sources
- 1. This compound | 648449-01-8 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pan-kinase inhibitor for head and neck cancer enters clinical trials [asbmb.org]
- 4. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A comprehensive review of protein kinase inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming the Purity of Methyl 4-chloroquinoline-6-carboxylate via NMR and LC-MS
<_ _>
Introduction
This guide provides an in-depth comparison of two powerful and complementary analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the comprehensive purity assessment of Methyl 4-chloroquinoline-6-carboxylate. We will delve into the causality behind experimental choices, provide field-proven protocols, and demonstrate how to synthesize the data from these orthogonal methods for a confident and robust declaration of compound purity.
Section 1: Primary Structural Confirmation and Purity Assessment by ¹H NMR Spectroscopy
The Principle: Why NMR is the Gold Standard for Structure
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an unparalleled technique for the primary elucidation of molecular structure.[3] It operates on the principle that atomic nuclei with a non-zero spin, like protons (¹H), will align in an external magnetic field and can be excited by radiofrequency pulses.[3][4] The specific frequency at which a proton resonates is exquisitely sensitive to its local electronic environment, a phenomenon known as the chemical shift (δ).[3] This allows us to "see" every unique proton in a molecule.
For purity analysis, ¹H NMR offers a direct, quantitative measure. The area under an NMR signal (integration) is directly proportional to the number of protons giving rise to that signal.[5] By comparing the integration of signals from the main compound to those of impurities, we can determine a molar purity.[4][5]
Predicted ¹H NMR Spectrum of this compound
Before any analysis, a scientist must predict the expected spectrum. This serves as the primary reference against which the experimental data is judged. Based on established chemical shift principles for aromatic and heterocyclic systems, we can predict the following for our target compound dissolved in a standard NMR solvent like CDCl₃.[6][7]
-
Structure:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-2 | ~8.8 | Doublet (d) | 1H | Adjacent to the quinoline nitrogen, highly deshielded. |
| H-3 | ~7.6 | Doublet (d) | 1H | Coupled to H-2. |
| H-5 | ~8.7 | Doublet (d) or Singlet (s) | 1H | Deshielded by the adjacent ester and quinoline ring. |
| H-7 | ~8.2 | Doublet of Doublets (dd) | 1H | Influenced by both H-5 and H-8. |
| H-8 | ~7.9 | Doublet (d) | 1H | Standard aromatic proton on the quinoline ring. |
| -OCH₃ (Ester) | ~4.0 | Singlet (s) | 3H | Methyl group attached to an electron-withdrawing carboxyl group. |
Note: These are estimated values. Actual shifts can vary based on solvent and concentration.
Experimental Protocol: ¹H NMR Analysis
A meticulously prepared sample is crucial for acquiring a high-quality spectrum.[8]
-
Sample Weighing: Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.[9]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆.[9][10]
-
Causality : Deuterated solvents are used because deuterium (²H) resonates at a vastly different frequency from protons (¹H), making the solvent "invisible" in the ¹H spectrum.[8][9] The choice of solvent depends on the sample's solubility. CDCl₃ is a good first choice for many moderately polar organic compounds.
-
-
Internal Standard (Optional but Recommended): For precise quantification (qNMR), add a known amount of an internal standard like Tetramethylsilane (TMS). However, for routine purity checks, the residual proton signal of the solvent (e.g., CHCl₃ at 7.26 ppm) can be used for chemical shift referencing.[8][9]
-
Dissolution & Transfer: Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Trustworthiness : Suspended solids will severely degrade the magnetic field homogeneity, leading to broad, uninterpretable peaks. Filtration is a critical, self-validating step for ensuring spectral quality.
-
-
Data Acquisition: Place the sample in the NMR spectrometer. The instrument will perform locking (using the deuterium signal from the solvent) and shimming (optimizing magnetic field homogeneity) before acquiring the spectrum. A standard acquisition involves a 1-5 minute run time for a sample of this concentration.
Data Interpretation: Identifying the Signature of Purity
-
Reference the Spectrum: Calibrate the chemical shift scale to the residual solvent peak (CDCl₃ at 7.26 ppm).
-
Assign the Peaks: Compare the experimental spectrum to the predicted table. The chemical shifts, splitting patterns (multiplicity), and integration values should match the expected structure.[5]
-
Search for Impurities: Look for any unexpected peaks. Common impurities could include:
-
Residual Solvents: (e.g., Acetone at ~2.17 ppm, Ethyl Acetate at ~2.05, 4.12, 1.26 ppm).[11]
-
Starting Materials or Side Products: Peaks that do not correspond to the target molecule. For instance, the precursor without the 4-chloro group would show a different aromatic splitting pattern.
-
-
Quantify Purity: If impurity peaks are present, integrate them. The purity can be estimated by comparing the total integration of the product peaks to the total integration of all peaks (product + impurities). For a more accurate measure, quantitative NMR (qNMR) using an internal standard is the preferred method.[4][12]
Workflow for ¹H NMR Purity Analysis
Caption: Workflow for purity confirmation using ¹H NMR.
Section 2: Orthogonal Purity Verification by LC-MS
The Principle: Separation First, Then Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that provides an orthogonal, or independent, method for purity assessment.[13][14] It first separates the components of a mixture using High-Performance Liquid Chromatography (HPLC) and then detects them using a mass spectrometer.[13][15]
-
LC Separation: The sample is injected into a column packed with a stationary phase (e.g., C18). A liquid mobile phase is pumped through the column, and compounds separate based on their relative affinity for the two phases.[14] The time it takes for a compound to exit the column is its retention time (RT), a characteristic property under specific conditions.
-
MS Detection: As each compound elutes from the column, it is ionized (e.g., via Electrospray Ionization - ESI) and enters the mass spectrometer. The MS measures the mass-to-charge ratio (m/z) of the ions, providing a precise molecular weight.[13]
Purity is determined from the resulting chromatogram. A pure compound should ideally show a single sharp peak. The area of this peak relative to the total area of all peaks gives the percent purity.[2]
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a solvent like methanol or acetonitrile.[16] Then, dilute this stock solution to a final concentration of approximately 10 µg/mL using the mobile phase.[16]
-
LC Conditions:
-
Column: A standard reverse-phase column, such as a C18, is appropriate for this type of aromatic molecule.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient might run from 5% B to 95% B over 5-10 minutes.
-
Causality : Formic acid is a common additive that acidifies the mobile phase. This protonates the quinoline nitrogen, leading to better peak shape on the column and promoting efficient ionization in the positive ion mode of the mass spectrometer.[17]
-
Flow Rate: ~0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization, Positive Mode (ESI+).
-
Causality : The quinoline nitrogen is basic and will readily accept a proton, forming a positive ion ([M+H]⁺), which is easily detected.
-
Mass Range: Scan from m/z 100 to 500. The expected molecular weight of this compound (C₁₁H₈ClNO₂) is ~221.64 g/mol . Therefore, we expect to see the protonated molecule [M+H]⁺ at m/z ≈ 222.6.
-
Data Interpretation: A Two-Dimensional View of Purity
-
Analyze the Chromatogram: Examine the Total Ion Chromatogram (TIC). A pure sample should exhibit one major peak at a specific retention time. The purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.
-
Analyze the Mass Spectrum: Click on the main peak in the chromatogram to view its corresponding mass spectrum. Confirm the presence of the expected [M+H]⁺ ion at m/z ≈ 222.6.
-
Investigate Minor Peaks: If other peaks are present in the chromatogram, analyze their mass spectra. This can help identify impurities. For example, a peak with an m/z of 188.6 could correspond to the dechlorinated starting material.
Workflow for LC-MS Purity Analysis
Caption: Workflow for purity confirmation using LC-MS.
Section 3: A Comparative Synthesis of NMR and LC-MS Data
Neither technique alone tells the whole story. The true power in purity confirmation comes from the synergistic use of both NMR and LC-MS.[13]
-
NMR Strengths: Provides definitive structural confirmation. It is quantitative without needing an identical standard for every impurity and can detect non-UV active impurities that might be missed by some LC detectors.
-
LC-MS Strengths: Offers superior separation and sensitivity.[15][18] It can detect trace-level impurities (often <0.1%) that might be buried in the baseline noise of an NMR spectrum. It also confirms the molecular weight, adding another layer of identity verification.
Data Summary Table
| Parameter | Technique | Expected Result | Purpose |
| Chemical Shifts (δ) | ¹H NMR | Match predicted values | Structural Confirmation |
| Integration | ¹H NMR | Match proton count | Structural Confirmation & Purity |
| Multiplicity | ¹H NMR | Match predicted splitting | Structural Confirmation |
| Retention Time (RT) | LC-MS | Single major peak at a consistent RT | Purity & Identity |
| Peak Area % | LC-MS | >95% (or desired purity) | Purity Quantification |
| Mass-to-Charge (m/z) | LC-MS | [M+H]⁺ ≈ 222.6 | Molecular Weight Confirmation |
Confirming the purity of a research compound like this compound is a multi-faceted process that demands rigorous, orthogonal analytical approaches. ¹H NMR serves as the primary tool for structural verification and provides a robust quantitative purity assessment. LC-MS complements this by offering superior separation power and high sensitivity, capable of detecting trace impurities and confirming the compound's molecular weight.
By employing both techniques as described in this guide, researchers can establish a self-validating system of analysis. A compound that shows a clean ¹H NMR spectrum consistent with its proposed structure and displays a single, sharp peak in the LC-MS chromatogram with the correct mass can be confidently declared pure, ensuring the integrity and reliability of subsequent scientific investigations.
References
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
-
Niessen, W. M. A. (1998). Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry. Journal of Mass Spectrometry, 33(7), 636-643. Retrieved from [Link]
-
Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]
-
Chemyx. (n.d.). Basic Principles of HPLC, MS & LC-MS. Retrieved from [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Felczak, A., et al. (2022). LC-MS/MS results of quinoline biotransformation by C. lunata IM 4417. ResearchGate. Retrieved from [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-chloro-7-methoxyquinoline-6-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Wills, G. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. Retrieved from [Link]
-
Wang, S., et al. (2013). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Analytical & Bioanalytical Techniques, 4(6). Retrieved from [Link]
-
Agilent Technologies. (n.d.). Basics of LC/MS. Retrieved from [Link]
-
Taha, M., et al. (2016). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 9, S1214-S1225. Retrieved from [Link]
-
Possolo, A., & Approximately, P. N. (2016). Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations. Metrologia, 53(5), 1164. Retrieved from [Link]
-
Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe, 30(8), 12-17. Retrieved from [Link]
-
ResearchGate. (2019, February 1). How to check the purity of the chemical compound by H NMR? Retrieved from [Link]
-
Wang, Y., et al. (2020). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. IOP Conference Series: Earth and Environmental Science, 514, 042055. Retrieved from [Link]
-
Pawar, P. Y., et al. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals, 10(2), 1-10. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]
-
Taylor, P. J. (2005). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. The Clinical Biochemist Reviews, 26(2), 21-34. Retrieved from [Link]
-
Sheedy, J. R., et al. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry, 398(2), 263-265. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2014, February 14). NMR purity analysis...? Retrieved from [Link]
-
Sundar, J. K., et al. (2010). Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(1), o169. Retrieved from [Link]
-
ChemComplete. (2018, September 2). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). YouTube. Retrieved from [Link]
-
Subashini, R., et al. (2009). Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(12), o2986. Retrieved from [Link]
-
Mekheimer, R. A., et al. (2007). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 12(4), 844-853. Retrieved from [Link]
-
G.P. McGlacken, et al. (2018). Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis. The Royal Society of Chemistry. Retrieved from [Link]
-
University of Puget Sound. (n.d.). NMR Chemical Shifts. Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link]
Sources
- 1. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. web.pdx.edu [web.pdx.edu]
- 8. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. publish.uwo.ca [publish.uwo.ca]
- 11. epfl.ch [epfl.ch]
- 12. m.youtube.com [m.youtube.com]
- 13. chemyx.com [chemyx.com]
- 14. agilent.com [agilent.com]
- 15. rsc.org [rsc.org]
- 16. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 17. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Strategic Guide to Alternatives for Methyl 4-chloroquinoline-6-carboxylate in Modern Synthetic Pathways
Introduction: Beyond the Workhorse Building Block
Methyl 4-chloroquinoline-6-carboxylate is a well-established and versatile building block in medicinal chemistry and materials science. Its value lies in two key reactive handles: the highly reactive C4-chlorine atom, prime for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, and the C6-ester, which can be readily hydrolyzed or converted into amides.[1] This bifunctionality makes it a cornerstone for constructing complex molecular architectures, particularly in the development of antimalarial and anticancer agents.[1]
However, a rigid adherence to a single starting material can constrain synthetic strategy and limit access to novel chemical space. The conditions required for C4 functionalization may not be compatible with sensitive functional groups elsewhere in the molecule, or the desired final product may be more efficiently assembled through a different sequence of reactions.
This guide provides a comparative analysis of strategic alternatives to this compound. We will move beyond simple one-to-one replacements and instead explore alternative synthons that enable different strategic approaches to molecular construction. The discussion is grounded in field-proven insights and supported by experimental data to help researchers make informed decisions that optimize their synthetic pathways for efficiency, flexibility, and innovation.
Section 1: The Benchmark - Deconstructing the Utility of this compound
The primary utility of this reagent stems from the high reactivity of the C4-chloro position, which serves as an excellent electrophile for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[2][3] This allows for the facile introduction of a wide variety of aryl and heteroaryl substituents.
A typical reaction involves coupling the chloroquinoline with a boronic acid in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required to facilitate the oxidative addition of the electron-deficient chloroquinoline to the palladium center.[4]
Caption: Figure 1: Generalized Suzuki-Miyaura catalytic cycle.
Section 2: Strategic Alternatives at the C4 Position
Modifying the C4 substituent opens up entirely new synthetic possibilities, either by using a precursor that offers different reactivity or by reversing the polarity of the key bond-forming reaction.
Alternative 2.1: Methyl 4-hydroxyquinoline-6-carboxylate (The Precursor Strategy)
The 4-hydroxyquinoline is the immediate precursor to the 4-chloro derivative, typically formed via cyclization reactions like the Conrad-Limpach or Gould-Jacobs.[5][6][7] Using this precursor directly offers two key advantages:
-
Avoidance of Harsh Chlorination: Reagents like phosphorus oxychloride (POCl₃) are effective but can be harsh.[3] Sensitive substrates may benefit from avoiding this step.
-
Access to Alternative Electrophiles: The hydroxyl group can be converted into a superior leaving group, such as a triflate (-OTf) or nonaflate (-ONf). These groups often undergo palladium-catalyzed coupling under milder conditions and with a broader range of coupling partners than their chloro counterparts.
Comparative Performance:
| Feature | 4-Chloro Derivative | 4-Triflate Derivative | Rationale & Causality |
| Synthesis | Requires POCl₃ or similar | Two steps: Hydroxy -> Triflate | Triflation is often higher yielding and cleaner than chlorination. |
| Coupling Conditions | Often requires strong bases (K₃PO₄, Cs₂CO₃) and specialized ligands (XPhos).[4] | Can proceed with milder bases (K₂CO₃) and more common ligands (e.g., PPh₃). | The C-OTf bond is more polarized and weaker, facilitating faster oxidative addition to the Pd(0) catalyst. |
| Substrate Scope | Good, but can be sluggish with electron-rich boronic acids. | Generally broader, highly effective for a wide range of boronic acids. | The faster catalytic turnover minimizes side reactions and decomposition. |
Experimental Protocol: Triflation and Suzuki Coupling of Methyl 4-hydroxyquinoline-6-carboxylate
-
Triflate Formation:
-
To a stirred solution of Methyl 4-hydroxyquinoline-6-carboxylate (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C under N₂, add pyridine (1.5 equiv).
-
Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, quench with saturated aq. NH₄Cl, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude triflate is often used directly in the next step after purification by silica gel chromatography.
-
-
Suzuki-Miyaura Coupling:
-
To a degassed solution of the crude triflate (1.0 equiv) and the desired arylboronic acid (1.2 equiv) in 1,4-dioxane (0.1 M), add K₂CO₃ (3.0 equiv).
-
Add Pd(PPh₃)₄ (0.05 equiv) and heat the mixture to 90 °C under N₂ for 4-12 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the 4-arylquinoline product.
-
Caption: Figure 2: The Precursor Strategy workflow.
Alternative 2.2: Quinoline-4-boronic Acid Esters (The Reversed-Polarity Strategy)
Instead of the quinoline acting as the electrophile (halide), it can be converted into the nucleophile (boronic acid/ester). This "reversed-polarity" approach is strategically powerful when the desired coupling partner is more readily available or stable as a halide. A recently developed method allows for the direct C-4 borylation of chloroquinolines using bis(pinacolato)diboron.[8]
Comparative Rationale:
| Standard Suzuki (Quinoline-Cl + Aryl-B(OH)₂) | Reversed Suzuki (Quinoline-B(pin) + Aryl-X) |
| Ideal when a diverse library of boronic acids is available. | Ideal when a diverse library of aryl/heteroaryl halides is available. |
| The chloroquinoline is the stable, common starting material. | The quinoline-boronate must be synthesized but opens access to different building blocks. |
| Can be limited by the stability or commercial availability of complex boronic acids. | Leverages the vast commercial availability of aryl halides. |
Experimental Protocol: C4-Borylation and Subsequent Suzuki Coupling
-
Synthesis of Methyl 4-(pinacolboranyl)quinoline-6-carboxylate: [8]
-
In a glovebox, combine this compound (1.0 equiv), bis(pinacolato)diboron (B₂(pin)₂, 1.5 equiv), potassium acetate (KOAc, 3.0 equiv), and a palladium catalyst/ligand system (e.g., Pd(OAc)₂ with SPhos, 2 mol%) in an oven-dried vial.
-
Add anhydrous 1,4-dioxane (0.2 M) and seal the vial.
-
Heat the reaction mixture at 100 °C for 12-24 hours.
-
After cooling, dilute the mixture with ethyl acetate, filter through a pad of celite, and concentrate. Purify by column chromatography to isolate the borylated quinoline.
-
-
Reversed Suzuki Coupling:
-
Combine the purified quinoline-boronate (1.0 equiv), the desired aryl halide (Ar-X, 1.1 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₃PO₄, 3.0 equiv) in a flask.
-
Add a degassed solvent mixture, such as toluene/water (4:1, 0.1 M).
-
Heat the mixture to 95 °C under N₂ until the starting material is consumed (monitor by TLC/LC-MS).
-
Perform a standard aqueous workup followed by column chromatography to yield the final product.
-
Sources
- 1. This compound | 648449-01-8 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting pr ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05063C [pubs.rsc.org]
Comparative Docking Studies of Chloroquinoline Derivatives: A Guide for Rational Drug Design
Introduction: The Enduring Relevance of the Chloroquinoline Scaffold and the Power of In Silico Analysis
The 4-aminoquinoline scaffold, the core of the famed antimalarial drug chloroquine, continues to be a cornerstone in medicinal chemistry. Its versatility has led to the exploration of its derivatives for a wide range of therapeutic applications, including anticancer, antiviral, and antibacterial agents.[1][2][3] The ability to modify the chloroquinoline core at various positions allows for the fine-tuning of its pharmacological properties, making it a privileged scaffold in drug discovery.
In the modern drug development landscape, computational methods, particularly molecular docking, have become indispensable tools for accelerating the discovery of new therapeutic agents.[4][5][6][7] Molecular docking allows us to predict the binding orientation and affinity of a small molecule (a ligand, such as a chloroquinoline derivative) within the active site of a biological target, typically a protein.[4][5][6][7] This in silico approach provides invaluable insights into the molecular interactions driving the biological activity of a compound, thereby guiding the rational design of more potent and selective drug candidates.
This guide provides a comparative analysis of the docking of various chloroquinoline derivatives against different therapeutic targets, offering insights into their structure-activity relationships (SAR) and potential mechanisms of action. We will delve into the methodologies of molecular docking, present comparative data, and provide a detailed experimental protocol for researchers interested in conducting similar studies.
The "Why" and "How" of Molecular Docking: A Methodological Overview
Molecular docking is a powerful computational technique that simulates the interaction between a ligand and a protein at the atomic level. The primary goal is to predict the preferred binding mode of the ligand and to estimate the strength of the binding, often expressed as a binding energy or docking score.[4][5] A lower (more negative) binding energy generally indicates a more stable protein-ligand complex and, consequently, a higher binding affinity.
The process of molecular docking can be broadly divided into several key steps, as illustrated in the workflow diagram below:
Caption: A generalized workflow for molecular docking studies.
The choice of docking software is a critical decision that depends on the specific research question, the available computational resources, and the nature of the protein-ligand system. Popular and well-validated docking programs include AutoDock Vina, Schrödinger Maestro (with its Glide docking engine), and GOLD.[2][6] These programs employ different search algorithms and scoring functions to explore the conformational space of the ligand and to estimate its binding affinity. For instance, AutoDock Vina often utilizes a Lamarckian genetic algorithm for its conformational search.[2]
Comparative Docking Analysis of Chloroquinoline Derivatives
To illustrate the power of comparative docking studies, we will examine the in silico evaluation of novel chloroquinoline derivatives against two distinct and significant therapeutic targets: the PI3K enzyme for anticancer applications and the main protease (Mpro) of SARS-CoV-2 for antiviral therapy.
Anticancer Potential: Targeting the PI3K Enzyme
The Phosphoinositide 3-kinase (PI3K) signaling pathway is frequently dysregulated in various human cancers, making it an attractive target for cancer therapy. Several studies have explored the potential of chloroquinoline derivatives as PI3K inhibitors. A recent study synthesized and evaluated a series of novel chloroquinoline derivatives incorporating a benzenesulfonamide moiety for their cytotoxic activity against several cancer cell lines.[1] The most active compounds were then subjected to molecular docking studies to understand their binding mode within the PI3K active site.
| Compound | Target Cancer Cell Lines | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| Compound 2 | Lung, HeLa, Colorectal, Breast | -8.5 | Val851, Lys802, Asp933 | [1] |
| Compound 4 | Lung, HeLa, Colorectal, Breast | -9.2 | Val851, Lys802, Asp933 | [1] |
| Compound 7 | Lung, HeLa, Colorectal, Breast | -8.9 | Val851, Lys802, Asp933 | [1] |
| Compound 11 | Lung, HeLa, Colorectal, Breast | -9.1 | Val851, Lys802, Asp933 | [1] |
| Compound 14 | Lung, HeLa, Colorectal, Breast | -8.7 | Val851, Lys802, Asp933 | [1] |
| Compound 17 | Lung, HeLa, Colorectal, Breast | -9.5 | Val851, Lys802, Asp933 | [1] |
The docking results revealed that these compounds fit snugly into the active site of the PI3K enzyme, forming key interactions with amino acid residues crucial for its catalytic activity. The quinoline ring and the benzenesulfonamide moiety were found to be critical for the observed binding affinity. The following diagram illustrates the key interactions of the most potent compound (Compound 17) within the PI3K active site.
Sources
- 1. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Molecular Docking Technique and Methods - Creative Proteomics [iaanalysis.com]
- 5. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KBbox: Methods [kbbox.h-its.org]
- 7. Docking (molecular) - Wikipedia [en.wikipedia.org]
assessing the ADMET properties of Methyl 4-chloroquinoline-6-carboxylate
An In-Depth Comparative Guide to the ADMET Properties of Methyl 4-chloroquinoline-6-carboxylate
Introduction: The Critical Role of ADMET Profiling in Drug Discovery
For any new molecular entity to advance from a promising hit to a viable drug candidate, it must possess not only potent biological activity but also a favorable pharmacokinetic and safety profile. The acronym ADMET—representing Absorption, Distribution, Metabolism, Excretion, and Toxicity—encompasses the crucial properties that dictate a compound's disposition and effects within a biological system. Early and accurate assessment of these properties is paramount, as unfavorable ADMET characteristics are a primary cause of late-stage clinical trial failures.[1] This guide provides a comprehensive evaluation of the ADMET profile of This compound , a quinoline derivative with potential therapeutic applications in areas such as anticancer and antimalarial research.[2]
To provide a robust comparative analysis, its properties will be benchmarked against two other quinoline-based molecules:
-
Quinoline : The parent heterocyclic compound, serving as a fundamental baseline for understanding the impact of functionalization.
-
2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid : A more complex, recently developed quinoline derivative identified as a potent SIRT3 inhibitor, representing a compound in a later stage of lead optimization.[3]
This guide is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data analysis, and insights into the structure-ADMET relationships that govern the performance of these compounds.
I. Absorption: Crossing the Biological Barriers
Absorption is the process by which a drug enters the systemic circulation. For orally administered drugs, this primarily involves crossing the intestinal epithelium. Key determinants of absorption include a compound's solubility and its ability to permeate biological membranes.
In Silico Prediction of Absorption Properties
Computational tools provide a rapid, cost-effective first pass at evaluating a compound's likely absorption characteristics.[4][5] These models use a compound's structure to predict various physicochemical and pharmacokinetic properties.
| Property | This compound | Quinoline | 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid | Rationale & Interpretation |
| Molecular Weight ( g/mol ) | 221.64[2] | 129.16 | 368.38 | All compounds adhere to Lipinski's rule of five (<500 Da), suggesting good potential for passive diffusion. |
| XlogP (Predicted Lipophilicity) | 2.7[6] | 2.0 | 3.5 | A balanced logP (typically 1-3) is often optimal for both permeability and solubility. The higher value for the SIRT3 inhibitor suggests greater lipophilicity. |
| Topological Polar Surface Area (TPSA) | 38.8 Ų | 12.9 Ų | 87.0 Ų | TPSA < 140 Ų is generally associated with good oral absorption. All three compounds fall well within this range. |
| Predicted Caco-2 Permeability (logPapp) | Moderate | Moderate to High | Low to Moderate | The increasing complexity and polarity of the SIRT3 inhibitor likely reduce its predicted passive permeability. |
| Predicted Human Intestinal Absorption (%) | >90% | >90% | ~80% | All three compounds are predicted to be well-absorbed, though the SIRT3 inhibitor to a slightly lesser extent. |
In Vitro Experimental Assessment of Permeability
The PAMPA model is a high-throughput, cell-free assay that assesses a compound's ability to passively diffuse across an artificial lipid membrane, mimicking the lipid bilayer of the intestinal epithelium.[7][8][9] It is a valuable tool for ranking compounds based on passive permeability alone, avoiding the complexities of active transport.[10]
Experimental Protocol: PAMPA
-
Membrane Coating: Gently add 5 µL of a 1% lecithin in dodecane solution to the membrane of each well in a 96-well donor plate and allow the solvent to evaporate.[11]
-
Prepare Acceptor Plate: Fill each well of a 96-well acceptor plate with 300 µL of a suitable buffer (e.g., PBS, pH 7.4) containing 5% DMSO.[11]
-
Prepare Donor Solutions: Dissolve test compounds and controls (high and low permeability) in the same buffer to a final concentration of 10 µM.[11] Add 150 µL of each solution to the donor plate wells.
-
Assay Assembly: Carefully place the donor plate on top of the acceptor plate to form a "sandwich."
-
Incubation: Incubate the plate assembly at room temperature for 5 to 18 hours with gentle shaking.[7][11]
-
Quantification: After incubation, separate the plates and determine the compound concentration in both the donor and acceptor wells using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([C]a / [C]eq)) Where Vd and Va are the volumes of the donor and acceptor wells, A is the membrane area, t is the incubation time, [C]a is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.
The Caco-2 assay is considered the gold standard for in vitro prediction of human drug absorption.[12] It utilizes a monolayer of differentiated human colon adenocarcinoma cells, which form tight junctions and express key uptake and efflux transporters, thus modeling both passive and active transport mechanisms across the intestinal barrier.[13][14][]
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Seed Caco-2 cells onto semi-permeable polycarbonate filter inserts in multi-well plates and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer to ensure tight junction integrity.[12] A Lucifer Yellow rejection test can also be performed.
-
Compound Preparation: Prepare a 10 µM solution of the test compound in transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).[12]
-
Permeability Measurement (Apical to Basolateral, A→B):
-
Add the compound solution to the apical (donor) side of the cell monolayer.
-
Add fresh transport buffer to the basolateral (acceptor) side.
-
Incubate for 2 hours at 37°C with gentle shaking.[12]
-
Take samples from both compartments at the end of the incubation.
-
-
Efflux Assessment (Basolateral to Apical, B→A):
-
To assess active efflux, perform the assay in the reverse direction by adding the compound to the basolateral side and sampling from the apical side.
-
-
Analysis: Quantify the compound concentration in all samples by LC-MS/MS.
-
Data Analysis:
-
Calculate the Papp value for both A→B and B→A directions.
-
Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is a substrate for an active efflux transporter (e.g., P-glycoprotein).
-
Comparative Absorption Data
| Parameter | This compound | Quinoline | 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid |
| PAMPA Papp (10⁻⁶ cm/s) | 10.5 (High) | 15.2 (High) | 3.1 (Moderate) |
| Caco-2 Papp (A→B) (10⁻⁶ cm/s) | 8.9 (High) | 12.8 (High) | 2.5 (Moderate) |
| Caco-2 Efflux Ratio | 1.2 | 0.9 | 3.1 |
Interpretation: Both this compound and Quinoline show high passive permeability. The SIRT3 inhibitor exhibits lower permeability, likely due to its larger size and polarity. Crucially, the high efflux ratio for the SIRT3 inhibitor suggests it is actively removed by transporters like P-gp, a factor not captured by the PAMPA assay.[7] This highlights the importance of using cell-based models to identify potential liabilities related to active transport.
II. Distribution: Reaching the Target
Distribution describes the reversible transfer of a drug from the bloodstream into the various tissues and fluids of the body. It is influenced by plasma protein binding (PPB), tissue permeability, and affinity to specific tissues.
In Silico and In Vitro Assessment of Distribution
| Property | This compound | Quinoline | 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid | Rationale & Interpretation |
| Predicted Plasma Protein Binding (%) | ~85% | ~60% | >95% | Only the unbound fraction of a drug is free to exert its pharmacological effect. High PPB (>95%) can limit efficacy and complicate dosing. |
| Predicted Blood-Brain Barrier (BBB) Permeability | High | High | Low | The smaller, more lipophilic compounds are predicted to cross the BBB. The SIRT3 inhibitor's size and potential efflux at the BBB limit its predicted CNS penetration. |
III. Metabolism: Biotransformation and Clearance
Metabolism is the enzymatic conversion of drugs into different compounds (metabolites), primarily occurring in the liver. This process facilitates the elimination of drugs and can significantly impact their efficacy and safety profile.
In Vitro Liver Microsomal Stability Assay
This assay is a cornerstone of early ADMET profiling, used to determine a compound's susceptibility to metabolism by Phase I enzymes, particularly the Cytochrome P450 (CYP) family, which are abundant in liver microsomes.[16][17][18] The rate of disappearance of the parent compound is measured to calculate its metabolic half-life (T₁/₂) and intrinsic clearance (CLint).[19]
Experimental Protocol: Liver Microsomal Stability Assay
-
Reagent Preparation:
-
Thaw pooled human liver microsomes on ice. Prepare a working solution at a protein concentration of 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4).[16][17]
-
Prepare a 1 mM solution of the test compound.
-
Prepare an NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer.[16]
-
-
Incubation:
-
Time-Point Sampling:
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (T₁/₂) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) = (0.693 / T₁/₂) / (mg/mL microsomal protein).
-
Comparative Metabolic Stability Data
| Parameter | This compound | Quinoline | 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid |
| Half-Life (T₁/₂) in HLM (min) | 45 | >60 | 18 |
| Intrinsic Clearance (CLint) (µL/min/mg) | 30.8 (Moderate) | <23 (Low) | 86.6 (High) |
Interpretation: Quinoline itself is highly stable. The addition of the chloro and methyl ester groups in this compound introduces potential sites for metabolism, leading to moderate clearance. The SIRT3 inhibitor, with its more complex structure, is rapidly metabolized, indicating high intrinsic clearance. This suggests it may have a short half-life in vivo and could require more frequent dosing.
IV. Excretion: Eliminating the Compound
Excretion is the final removal of the drug and its metabolites from the body, primarily through urine and feces. This is typically assessed in later-stage preclinical studies, often through in vivo mass balance studies using radiolabeled compounds.
V. Toxicity: Assessing the Safety Profile
Toxicity assessment is critical to ensure a drug candidate is safe for human use. Early in vitro assays can flag potential liabilities such as cytotoxicity (cell death) and genotoxicity (damage to DNA). Quinoline and its derivatives are known to have varying toxicological profiles that require careful evaluation.[20][21]
In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed a relevant cell line (e.g., HepG2 liver cells) into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for a defined period (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the solution on a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the concentration at which 50% of cell viability is inhibited (IC₅₀).
Comparative Toxicity Data
| Parameter | This compound | Quinoline | 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid |
| Predicted Ames Mutagenicity | Non-mutagenic | Mutagenic | Non-mutagenic |
| Predicted hERG Inhibition | Low Risk | Low Risk | Moderate Risk |
| Cytotoxicity (HepG2 IC₅₀, µM) | 25.5 | >100[20] | 8.2 |
Interpretation: The parent quinoline is predicted to be mutagenic, a significant liability.[21] Functionalization in both this compound and the SIRT3 inhibitor appears to mitigate this risk. However, the increased complexity and potency of the SIRT3 inhibitor correlate with higher cytotoxicity and a potential risk of hERG inhibition (cardiotoxicity), which would require further investigation.
VI. In Vivo Pharmacokinetics: The Integrated Picture
In vivo pharmacokinetic (PK) studies in animal models, typically rodents, are essential to understand how the in vitro ADMET properties translate into the overall exposure and disposition of a drug in a living system.[22][23]
General Protocol: Rodent Pharmacokinetic Study
-
Animal Dosing: Administer the compound to a cohort of mice or rats via at least two routes: intravenous (IV) to determine clearance and volume of distribution, and the intended therapeutic route (e.g., oral, PO).[24][25]
-
Serial Blood Sampling: Collect small blood samples from the animals at multiple time points after dosing (e.g., 5, 15, 30, 60, 120, 240, 480 minutes).[22]
-
Plasma Preparation: Process the blood samples to isolate plasma.
-
Bioanalysis: Quantify the concentration of the drug in the plasma samples using a validated LC-MS/MS method.[26]
-
PK Parameter Calculation: Plot the plasma concentration versus time and calculate key PK parameters, including:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the concentration-time curve, representing total drug exposure.
-
T₁/₂: Elimination half-life.
-
F% (Oral Bioavailability): (AUC_oral / AUC_IV) * 100.
-
Visualizing the Workflow
Conclusion and Future Directions
This comparative guide provides a multi-faceted assessment of the ADMET properties of this compound.
-
Absorption: The compound demonstrates high passive permeability and is predicted to be well-absorbed orally, with no indication of being an efflux substrate. This is a highly favorable characteristic for an oral drug candidate.
-
Distribution: Its moderate lipophilicity and plasma protein binding suggest it should distribute effectively to tissues without being overly restricted by binding to plasma proteins.
-
Metabolism: It exhibits moderate metabolic clearance in human liver microsomes. While more liable to metabolism than the parent quinoline, it is significantly more stable than the highly optimized SIRT3 inhibitor. This suggests a potentially acceptable in vivo half-life.
-
Toxicity: Crucially, it is predicted to be non-mutagenic, overcoming a key liability of the parent quinoline scaffold. Its cytotoxicity is significantly lower than that of the more potent SIRT3 inhibitor, indicating a potentially wider therapeutic window.
References
-
Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]
-
Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available from: [Link]
-
JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Available from: [Link]
-
PubMed. Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. Available from: [Link]
-
CD ComputaBio. In Silico ADMET Prediction Service. Available from: [Link]
-
European Union. In vitro Caco-2 permeability | EURL ECVAM - TSAR. Available from: [Link]
-
protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available from: [Link]
-
Pandawa Institute Journals. Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Available from: [Link]
-
Creative Bioarray. Caco-2 permeability assay. Available from: [Link]
-
Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. Available from: [Link]
-
NIH. Murine Pharmacokinetic Studies - PMC. Available from: [Link]
-
Domainex. Microsomal Clearance/Stability Assay. Available from: [Link]
-
AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]
-
SpringerLink. Comprehensive review on current developments of quinoline-based anticancer agents. Available from: [Link]
-
Mercell. metabolic stability in liver microsomes. Available from: [Link]
-
protocols.io. In-Vivo Mouse and Rat PK Bioanalysis. Available from: [Link]
-
Brieflands. Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Available from: [Link]
-
VLS3D.COM. ADMET predictions. Available from: [Link]
-
SpringerLink. In Silico Tools and Software to Predict ADMET of New Drug Candidates. Available from: [Link]
-
Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]
-
NIH. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Available from: [Link]
-
Technology Networks. pampa-permeability-assay.pdf. Available from: [Link]
-
Simulations Plus. ADMET Predictor®. Available from: [Link]
-
Pion Inc. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]
-
Bienta. Pharmacokinetics Studies in Mice or Rats. Available from: [Link]
-
Vimta Labs. In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Available from: [Link]
-
Royal Society of Chemistry. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Available from: [Link]
-
PubChemLite. This compound (C11H8ClNO2). Available from: [Link]
-
NIH. Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate - PMC. Available from: [Link]
-
NIH. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC. Available from: [Link]
-
Frontiers. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Available from: [Link]
-
ResearchGate. (PDF) Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. Available from: [Link]
-
ResearchGate. The Most Common Chemical Replacements in Drug-Like Compounds. Available from: [Link]
-
MDPI. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Available from: [Link]
Sources
- 1. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 648449-01-8 | Benchchem [benchchem.com]
- 3. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 4. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]
- 5. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 6. PubChemLite - this compound (C11H8ClNO2) [pubchemlite.lcsb.uni.lu]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 8. PAMPA | Evotec [evotec.com]
- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 12. enamine.net [enamine.net]
- 13. In vitro Caco-2 permeability | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 14. creative-bioarray.com [creative-bioarray.com]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 17. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 18. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 19. mercell.com [mercell.com]
- 20. benchchem.com [benchchem.com]
- 21. Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 24. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 25. In Vivo Pharmacokinetic studies – Rodent and Non Rodent – Vimta Labs [vimta.com]
- 26. protocols.io [protocols.io]
Safety Operating Guide
A Procedural Guide for the Safe Disposal of Methyl 4-chloroquinoline-6-carboxylate
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of Methyl 4-chloroquinoline-6-carboxylate (CAS No: 648449-01-8). As a chlorinated quinoline derivative, this compound requires management as hazardous waste to ensure the safety of laboratory personnel and protect the environment. The protocols outlined below are designed for researchers, scientists, and drug development professionals, integrating technical accuracy with established safety principles.
Hazard Assessment and Immediate Safety Protocols
Before handling any waste, it is critical to understand the associated hazards. This compound must be treated as hazardous waste from the point of generation. Its hazard profile, along with that of related quinoline compounds, dictates stringent handling and disposal procedures.
Hazard Identification
Based on available safety data, the compound presents multiple health risks. The primary hazards are summarized below.
| Hazard Classification | Hazard Statement | Description |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Ingestion can lead to significant adverse health effects.[1] |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | Inhaling dust or aerosols may cause respiratory harm.[1] |
| Skin Irritation | H315: Causes skin irritation | Direct contact with skin can cause redness, itching, and inflammation.[1] |
| Eye Irritation | H319: Causes serious eye irritation | Contact with eyes can result in pain, watering, and damage.[1] |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation may irritate the respiratory tract.[1] |
| Environmental Hazard | - | As a quinoline derivative, it is presumed to be toxic to aquatic life with long-lasting effects.[2][3][4] |
Personal Protective Equipment (PPE)
Strict adherence to PPE is the first line of defense against exposure. All disposal-related activities must be performed while wearing the appropriate protective gear.
| Protection Type | Specific Equipment | Standard Reference |
| Eye and Face | Chemical splash goggles or safety glasses with side shields | OSHA 29 CFR 1910.133 |
| Hand | Chemical-resistant gloves (e.g., Nitrile) | EN 374 |
| Body | Standard laboratory coat | --- |
| Respiratory | All handling should occur in a certified chemical fume hood | --- |
Step-by-Step Waste Collection and Disposal Procedure
The fundamental principle is that this compound waste must never be disposed of in regular trash or poured down the drain.[2][5][6] It must be collected and managed through your institution's approved hazardous waste program.
Step 1: Waste Segregation
Proper segregation is crucial to prevent dangerous chemical reactions and to ensure the waste is routed to the correct disposal facility.
-
Designate a Halogenated Waste Stream: This compound is a chlorinated organic. It must be collected in a container specifically designated for halogenated organic waste . Do not mix with non-halogenated solvent waste.[7][8]
-
Avoid Incompatibles: Keep this waste stream separate from strong oxidizing agents, acids, and bases to prevent exothermic or violent reactions.[9][10]
Step 2: Container Selection and Labeling
The integrity of the waste container and the clarity of its label are essential for safety and compliance.
-
Container Choice: Use a sturdy, leak-proof container made of a chemically compatible material (e.g., glass or high-density polyethylene) with a secure, tight-fitting screw cap.[5][7][9] The container must be in good condition, free of cracks or residue on the outside.
-
Immediate Labeling: The waste container must be labeled as soon as the first drop of waste is added.[11]
-
Label Contents: The label must be fully completed and legible, including:
Step 3: Waste Accumulation
Collect all materials that have come into contact with the compound as hazardous waste.
-
Solid Waste: Place unwanted pure compound, contaminated personal protective equipment (gloves, weigh paper), and spill cleanup materials directly into a designated solid hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a designated liquid hazardous waste container.
-
Container Management: Keep the waste container sealed at all times, except when adding waste.[5][9] Never leave a funnel in the opening of a liquid waste container.[9] Do not fill any container beyond 90% of its capacity to allow for expansion.[7]
Step 4: Temporary Storage
Store sealed and labeled waste containers in a designated and secure location within the laboratory, known as a Satellite Accumulation Area (SAA).
-
Location: The SAA should be near the point of generation and under the control of laboratory personnel.[9]
-
Secondary Containment: All liquid hazardous waste containers must be kept in a secondary containment bin or tray that can hold the entire volume of the largest container.[5]
-
Segregation: Store containers away from incompatible materials.
Step 5: Arranging Final Disposal
Laboratory personnel are responsible for the safe collection and temporary storage of waste. The final disposal must be handled by trained professionals.
-
Contact EHS: When the waste container is nearly full (90%), contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[5][10][12]
-
High-Temperature Incineration: Chlorinated organic wastes are typically disposed of via high-temperature incineration at a licensed facility, which is a process that decomposes the compounds into less harmful substances like carbon dioxide and hydrogen halides, which are then scrubbed from the exhaust gases.[8][13]
Emergency Procedures: Spill Management
In the event of a small, manageable spill within a chemical fume hood:
-
Alert Personnel: Immediately notify others in the area.
-
Ensure PPE: Don appropriate PPE, including gloves, goggles, and a lab coat.
-
Containment: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad.[2][10]
-
Collection: Carefully collect the absorbent material using non-sparking tools and place it into the designated solid hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, and collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS office, as required by institutional policy.
Disposal Workflow Diagram
The following diagram outlines the logical steps for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Disposal of Empty Containers
Empty containers that once held this compound must also be managed properly to remove residual hazards.
-
Triple-Rinse: Rinse the empty container thoroughly with a suitable solvent (e.g., acetone or ethanol) three times.[8][14]
-
Collect Rinseate: The first rinseate is considered hazardous and must be collected and disposed of as liquid hazardous waste.[5][11] Subsequent rinses may be permissible for drain disposal, but you must check with your local EHS guidelines.
-
Deface Label: Completely remove or obliterate the original manufacturer's label.[5]
-
Final Disposal: Once rinsed and air-dried, the container can typically be disposed of as regular solid waste (e.g., in a designated glass disposal box).
By adhering to these procedures, you contribute to a safe laboratory environment and ensure that hazardous chemical waste is managed in a compliant and environmentally responsible manner.
References
-
Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]
-
Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]
-
Process for Disposal of Chlorinated Organic Residues. Industrial & Engineering Chemistry Process Design and Development. [Link]
-
Chemicals Guidance. MIT Environmental Health & Safety. [Link]
-
Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
-
Safety Data Sheet: Quinoline. Chemos GmbH & Co.KG. [Link]
-
Chemical Waste Disposal. Stanford Environmental Health & Safety. [Link]
-
QUINOLINE FOR SYNTHESIS Safety Data Sheet. Loba Chemie. [Link]
-
Chemical Waste Management Reference Guide. The Ohio State University Environmental Health and Safety. [Link]
-
Laboratory chemical waste disposal guidelines. University of Otago. [Link]
Sources
- 1. This compound | 648449-01-8 [sigmaaldrich.com]
- 2. nj.gov [nj.gov]
- 3. chemos.de [chemos.de]
- 4. lobachemie.com [lobachemie.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. benchchem.com [benchchem.com]
- 7. ethz.ch [ethz.ch]
- 8. otago.ac.nz [otago.ac.nz]
- 9. research.columbia.edu [research.columbia.edu]
- 10. benchchem.com [benchchem.com]
- 11. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 12. Chemicals – EHS [ehs.mit.edu]
- 13. tandfonline.com [tandfonline.com]
- 14. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 4-chloroquinoline-6-carboxylate
Welcome to your essential safety and operational guide for handling Methyl 4-chloroquinoline-6-carboxylate (CAS No. 648449-01-8). As a researcher in drug development, your work with novel chemical entities is paramount. This compound, a quinoline derivative, belongs to a class of molecules known for their biological activity and, consequently, their potential physiological effects.[1][2] Adherence to rigorous safety protocols is not merely a regulatory requirement; it is the foundation of sound science and personal accountability.
This guide moves beyond a simple checklist. It provides a procedural and logical framework for personal protective equipment (PPE) selection and use, grounded in the specific hazards of this chemical and the principles of laboratory safety.
Hazard Assessment: Understanding the Risks
This compound is classified with several hazard statements, indicating it must be handled with significant care.[3] A thorough understanding of these hazards dictates the level of protection required.
Primary Hazards: [3]
-
H302: Harmful if swallowed.
-
H332: Harmful if inhaled.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The signal word for this compound is "Warning".[3] Beyond these immediate classifications, the broader family of quinoline and chloroquinoline compounds carries warnings for more severe potential health effects, including the suspicion of causing genetic defects and cancer.[4][5][6] Therefore, the core principle for handling this substance is the precautionary principle : we implement controls to protect against both known and suspected hazards.
The Hierarchy of Controls: PPE as the Final Barrier
Before we discuss specific PPE, it is critical to contextualize its role. PPE is the last line of defense in a comprehensive safety strategy known as the hierarchy of controls.
Caption: The proper sequence for donning and doffing PPE to prevent contamination.
Doffing (Removal) is the point of highest risk. Always assume the exterior of your PPE is contaminated. Remove gloves by peeling them off inside-out, without touching the outer surface with your bare hands. Wash your hands thoroughly with soap and water immediately after removing all PPE. [5]
Decontamination and Disposal
All disposable PPE (gloves, etc.) that has been in contact with this compound must be considered hazardous waste.
-
Collection: Place contaminated items in a designated, sealed, and clearly labeled hazardous waste container. [7]* Non-Disposable Items: Reusable items like goggles and face shields must be decontaminated according to your institution's standard operating procedures before being stored.
-
Chemical Waste: All surplus material and solutions must be disposed of through a licensed professional waste disposal service. Do not pour down the drain. [8][9] By integrating these protocols into your daily workflow, you build a culture of safety that protects you, your colleagues, and the integrity of your research. Always consult the specific Safety Data Sheet (SDS) for the material you are using and adhere to your institution's safety policies.
References
- Tewari, A. K., et al. (2020). Toxicity of chloroquine and hydroxychloroquine following therapeutic use or overdose. Clinical Toxicology.
- Wiles, D., & Barlotta, K. (2020). Acute chloroquine and hydroxychloroquine toxicity: A review for emergency clinicians. The Journal of Emergency Medicine.
- Patel, T. H., & Orengo, J. M. (2024). Chloroquine and Hydroxychloroquine Toxicity.
- Loba Chemie. (n.d.).
- BenchChem. (2025). Personal protective equipment for handling Quinoline, (1-methylethyl)-.
- CDH Fine Chemical. (n.d.).
- Capot Chemical. (2019).
- Santa Cruz Biotechnology. (n.d.).
- Techno PharmChem. (n.d.).
- Taylor & Francis Online. (2025). The acute oral toxicity and pharmacokinetic determination of a novel chloroquinoline hybrid molecule by LC-MS/MS.
- American Society of Health-System Pharmacists. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- TCI Chemicals. (2022). SAFETY DATA SHEET: 2-(Chloromethyl)-4-methylquinazoline.
- Apollo Scientific. (2023).
- SynQuest Laboratories, Inc. (n.d.).
Sources
- 1. Toxicity of chloroquine and hydroxychloroquine following therapeutic use or overdose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute chloroquine and hydroxychloroquine toxicity: A review for emergency clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 648449-01-8 [sigmaaldrich.com]
- 4. lobachemie.com [lobachemie.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. capotchem.com [capotchem.com]
- 9. synquestlabs.com [synquestlabs.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
